molecular formula C7H9NS B085588 4-(Methylthio)aniline CAS No. 104-96-1

4-(Methylthio)aniline

Cat. No.: B085588
CAS No.: 104-96-1
M. Wt: 139.22 g/mol
InChI Key: YKFROQCFVXOUPW-UHFFFAOYSA-N
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Description

4-(methylthio) aniline is an aryl sulfide.

Properties

IUPAC Name

4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKFROQCFVXOUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7059309
Record name Benzenamine, 4-(methylthio)-
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Molecular Weight

139.22 g/mol
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CAS No.

104-96-1
Record name 4-(Methylthio)aniline
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Record name Thioanisidine
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Record name Benzenamine, 4-(methylthio)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)aniline from 4-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Methylthio)aniline, a valuable intermediate in the pharmaceutical and chemical industries, through the reduction of 4-nitrothioanisole (B1212185). This document details various experimental protocols, presents comparative quantitative data, and illustrates the general experimental workflow.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to a wide array of aniline (B41778) derivatives. These derivatives are pivotal building blocks in the development of pharmaceuticals, agrochemicals, and dyes. This compound, in particular, serves as a key precursor for various biologically active molecules. This guide focuses on the efficient conversion of 4-nitrothioanisole to this compound, exploring common and effective reduction methodologies.

Comparative Data on Reduction Methods

The choice of reduction method for converting 4-nitrothioanisole to this compound can significantly impact yield, purity, and cost-effectiveness. Below is a summary of quantitative data for various common reduction systems.

Reduction MethodReducing AgentCatalyst/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
Catalytic HydrogenationH₂Pd/CEthanol (B145695)Room Temp.-High[1]
Metal/Acid ReductionFe powderAcetic Acid/HClEthanol/WaterReflux (approx. 100)2 hours~64 (general)[2]
Metal/Acid ReductionSnHCl-Reflux~30 min-[3]
Borohydride (B1222165) ReductionSodium Borohydride (NaBH₄)Ni(OAc)₂·4H₂OAcetonitrile/WaterRoom Temp.20 minHigh (general)[4]
Borohydride ReductionSodium Borohydride (NaBH₄)-Water20-98[5]

Note: Yields can vary based on the specific substrate and reaction scale.

Experimental Protocols

This section provides detailed methodologies for two common and effective methods for the synthesis of this compound from 4-nitrothioanisole.

Method 1: Reduction with Iron in Acidic Medium

This protocol is adapted from a general procedure for the reduction of nitroarenes using iron powder.[2][6]

Materials:

  • 4-Nitrothioanisole

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution (1N)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrothioanisole (1 equivalent).

  • Solvent Addition: Add ethanol and glacial acetic acid to the flask.

  • Addition of Iron: To the stirred solution, add iron powder (typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.

    • Carefully neutralize the mixture to a pH of approximately 8 by the addition of 1N aqueous NaOH.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Method 2: Reduction with Sodium Borohydride

This protocol is based on the reported reduction of 1-methylthio-4-nitro-benzene.[5]

Materials:

  • 4-Nitrothioanisole (referred to as 1-methylthio-4-nitro-benzene in the reference)

  • Sodium Borohydride (NaBH₄)

  • Water

  • Diethyl ether or Dichloromethane (B109758) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrothioanisole (1 equivalent) in water at 20°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (a suitable molar excess, e.g., 3-4 equivalents) portion-wise to control any effervescence.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until completion.

  • Work-up:

    • Quench the reaction by the careful addition of water.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the product.

  • Purification: If necessary, the product can be further purified by column chromatography.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from 4-nitrothioanisole.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 4-Nitrothioanisole Reaction Reduction Reaction (e.g., Fe/HCl or NaBH4) Start->Reaction Add Reducing Agent & Solvents Quench Quench Reaction Reaction->Quench Crude Product Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 4-nitrothioanisole can be achieved through various reliable and high-yielding reduction methods. The choice of methodology will depend on factors such as available equipment, cost of reagents, and desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

Physicochemical Properties of 4-(Methylthio)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylthio)aniline. The information is presented in a structured format to facilitate easy access and comparison of data, crucial for applications in research and drug development.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₇H₉NS--INVALID-LINK--
Molecular Weight 139.22 g/mol --INVALID-LINK--
Appearance Clear colorless to yellow or brown liquid--INVALID-LINK--
Boiling Point 272-273 °C--INVALID-LINK--
Density 1.119 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n20/D) 1.639--INVALID-LINK--

Table 2: Solubility and Partitioning Characteristics

PropertyValueNotes
LogP (Predicted) 1.8This is a computationally predicted value.
Water Solubility Data not availableExperimental data not found in the public literature.
Solubility in Organic Solvents Data not availableExperimental data not found in the public literature.
pKa Data not availablePubChem indicates the existence of a dataset, but no specific experimental value is provided.[1]

Table 3: Spectroscopic Data

Spectrum TypeKey Peaks and Observations
¹H NMR (CDCl₃, 400 MHz) δ 7.21 (d, 2H), 6.66 (d, 2H), 3.54 (br s, 2H, -NH₂), 2.44 (s, 3H, -SCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 145.1, 131.1, 125.8, 115.8, 18.8
Infrared (IR) - Neat The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-S stretching in the fingerprint region.[1]
UV-Vis No specific absorption maxima (λmax) values were found in the public literature. Aromatic amines typically exhibit absorption bands in the UV region.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point

The boiling point of liquid this compound can be determined using a distillation method or a micro-method such as the Siwoloboff method.

Protocol: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Protocol: Pycnometer Method

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

  • Temperature Control: The temperature of the sample should be maintained at a constant value (e.g., 25 °C) during the measurement.

  • Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of liquid this compound can be measured using a refractometer.

Protocol: Refractometer Method

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to equilibrate to the desired temperature (e.g., 20 °C).

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index value from the scale.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Concentration Analysis: Determine the concentration of this compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Determination of pKa

The pKa of the anilinium ion of this compound can be determined by potentiometric titration.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP of this compound can be determined using the shake-flask method.

Protocol: Shake-Flask Method for LogP

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the determination of key physicochemical properties.

Boiling_Point_Determination Boiling Point Determination Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Assemble Distillation Apparatus B Add this compound and Boiling Chips to Flask A->B C Gently Heat the Flask B->C D Observe for Steady Distillation C->D E Record Temperature (Boiling Point) D->E Solubility_Determination Solubility Determination Workflow (Shake-Flask) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess this compound to Solvent B Agitate at Constant Temperature (24-48h) A->B C Separate Saturated Solution B->C D Analyze Concentration (UV-Vis/HPLC) C->D E Calculate Solubility (e.g., g/L) D->E LogP_Determination LogP Determination Workflow (Shake-Flask) A Prepare Pre-saturated n-Octanol and Water B Add this compound to Octanol/Water Mixture A->B C Shake to Equilibrate B->C D Allow Phases to Separate C->D E Analyze Concentration in Octanol Phase (Co) D->E F Analyze Concentration in Aqueous Phase (Cw) D->F G Calculate P = Co / Cw E->G F->G H Calculate LogP = log10(P) G->H

References

A Comprehensive Technical Guide to 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Methylthio)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and analytical methods, with a focus on its role in the development of novel therapeutic agents.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 104-96-1[1]
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol [1]
Synonyms p-(Methylthio)aniline, 4-(Methylmercapto)aniline, 4-Aminothioanisole

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Clear colorless or yellow to brown to dark brown liquidThermo Fisher Scientific
Boiling Point 272-273 °C (lit.)Sigma-Aldrich[1]
Density 1.119 g/mL at 25 °C (lit.)Sigma-Aldrich[1]
Refractive Index (n20/D) 1.6380-1.6420 @ 20°CThermo Fisher Scientific
Flash Point >110 °C (>230 °F)Sigma-Aldrich[1]
Solubility Information not readily available
pKa (Predicted) 4.69 ± 0.10

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of 4-nitrothioanisole.

Experimental Protocol: Reduction of 4-Nitrothioanisole

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylthio-4-nitro-benzene in water at 20°C under an inert atmosphere.

  • Slowly add sodium borohydride to the solution while maintaining the inert atmosphere.

  • Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product from the aqueous layer using diethyl ether or dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Logical Workflow for Synthesis:

G Synthesis of this compound A Dissolve 4-Nitrothioanisole in Water (Inert Atmosphere, 20°C) B Add Sodium Borohydride (NaBH₄) A->B Reduction C Reaction Monitoring (TLC) B->C D Reaction Quenching (Water) C->D Completion E Product Extraction (Diethyl Ether or Dichloromethane) D->E F Drying of Organic Phase (Anhydrous Na₂SO₄) E->F G Solvent Removal (Reduced Pressure) F->G H This compound (Product) G->H

Caption: A flowchart illustrating the key steps in the synthesis of this compound via the reduction of 4-nitrothioanisole.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise as potent inhibitors of protein kinases, which are key targets in cancer therapy.

Role in Kinase Inhibitor Synthesis

The 4-(methylthio)phenyl moiety is incorporated into the structure of some kinase inhibitors to enhance their binding affinity and selectivity. For instance, derivatives of 4-anilinoquinazoline (B1210976) containing the 4-(methylthio)phenyl group have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often dysregulated in cancer.[2]

Signaling Pathway Targeted by 4-Anilinoquinazoline Derivatives:

The following diagram illustrates a simplified signaling pathway targeted by 4-anilinoquinazoline derivatives, which can be synthesized using this compound.

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: A diagram showing the inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of this compound.

Experimental Protocol: GC Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Experimental Workflow for GC Analysis:

G GC Analysis Workflow A Sample Preparation (Dilution in Solvent) B GC Injection A->B C Separation in GC Column B->C D Detection (FID) C->D E Data Analysis (Peak Integration & Purity Calculation) D->E

Caption: A workflow diagram for the analysis of this compound using Gas Chromatography.

Conclusion

This compound is a valuable chemical entity with a well-defined profile and significant potential in the field of drug discovery and development. Its utility as a precursor for kinase inhibitors highlights its importance in the ongoing search for novel anticancer therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

References

Spectroscopic Profile of 4-(Methylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylthio)aniline (CAS No: 104-96-1), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical diagrams to facilitate a deeper understanding of its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.21d2HAr-H (ortho to -SMe)
6.66d2HAr-H (ortho to -NH₂)
3.54s (br)2H-NH₂
2.44s3H-SCH₃

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
145.1Ar-C (-NH₂)
131.1Ar-C (-SMe)
125.8Ar-CH (ortho to -SMe)
115.8Ar-CH (ortho to -NH₂)
18.8-SCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000Medium-WeakAromatic C-H stretching
2950-2850WeakAliphatic C-H stretching (-SCH₃)
1600-1585Medium-StrongAromatic C=C stretching
1500-1400Medium-StrongAromatic C=C stretching
1300-1000MediumC-N stretching
~820Strongp-disubstituted C-H out-of-plane bending

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
139High[M]⁺ (Molecular Ion)
124High[M-CH₃]⁺
96Medium[M-CH₃S]⁺
69MediumFurther Fragmentation

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution height is adequate for the instrument's detector (typically 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, minimizing peak broadening.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 0-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Apply baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound. As this compound is a liquid at room temperature, a neat sample analysis is appropriate.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Instrument Setup:

    • Ensure the FTIR spectrometer's sample compartment is empty.

    • Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Processing:

    • Identify and label the major absorption peaks.

    • Correlate the observed absorption frequencies with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common and effective method for this type of molecule.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

  • Ionization (Electron Ionization - EI):

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the obtained data and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolution (CDCl3 for NMR) Sample->Dissolution Neat_Liquid Neat Liquid Film (for IR) Sample->Neat_Liquid Dilution Dilution (for MS) Sample->Dilution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR Tube IR_Spec FTIR Spectrometer Neat_Liquid->IR_Spec Salt Plates MS_Spec Mass Spectrometer Dilution->MS_Spec Direct Inlet/GC NMR_Data 1H & 13C Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Interpretation cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Molecule This compound C7H9NS H_NMR ¹H NMR - Chemical Shifts - Integration - Multiplicity Molecule->H_NMR Proton Environment C_NMR ¹³C NMR - Chemical Shifts Molecule->C_NMR Carbon Skeleton IR IR Spectroscopy - N-H stretch - C-H stretch - C=C stretch - C-N stretch Molecule->IR Functional Groups MS Mass Spectrometry - Molecular Ion (m/z 139) - Fragmentation Pattern Molecule->MS Molecular Weight & Formula

Caption: Relationship between spectroscopic data and molecular structure.

An In-depth Technical Guide to the Solubility of 4-(Methylthio)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(methylthio)aniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in common organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Introduction to this compound

This compound, also known as 4-aminothioanisole, is an organosulfur compound with the chemical formula CH₃SC₆H₄NH₂. It consists of an aniline (B41778) functional group substituted with a methylthio group at the para position. Its physical properties, such as being a liquid at room temperature, influence its behavior as a solute. The presence of both a polar amino group and a less polar methylthio group, along with the aromatic ring, suggests that its solubility will vary significantly across different types of organic solvents. While amines are generally soluble in organic solvents, precise quantitative data is essential for controlled experimental work and process design.[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be inferred. The aromatic nature of the benzene (B151609) ring suggests good solubility in aromatic solvents such as toluene. The presence of the amino group, capable of hydrogen bonding, indicates potential solubility in polar protic solvents like alcohols (methanol, ethanol). Its overall structure suggests miscibility with a range of polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Conversely, it is expected to have limited solubility in nonpolar aliphatic solvents like hexane.

Quantitative Solubility Data

SolventChemical FormulaTypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
MethanolCH₃OHPolar Protic25Gravimetric/UV-Vis
EthanolC₂H₅OHPolar Protic25Gravimetric/UV-Vis
AcetoneC₃H₆OPolar Aprotic25Gravimetric/UV-Vis
Ethyl AcetateC₄H₈O₂Polar Aprotic25Gravimetric/UV-Vis
DichloromethaneCH₂Cl₂Polar Aprotic25Gravimetric/UV-Vis
TolueneC₇H₈Nonpolar (Aromatic)25Gravimetric/UV-Vis
HexaneC₆H₁₄Nonpolar (Aliphatic)25Gravimetric/UV-Vis

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two common and reliable methods are detailed below: the Gravimetric Method and the UV-Visible Spectrophotometry Method.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[2][3][4][5]

Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solute confirms saturation.

  • Sample Collection and Weighing:

    • Allow the undissolved solute to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pipette.

    • Transfer the aliquot to a pre-weighed evaporating dish.

    • Record the total mass of the evaporating dish and the saturated solution.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is high (272-273 °C), so a moderate oven temperature (e.g., 60-80 °C) is suitable for most common organic solvents.

    • Continue heating until the mass of the evaporating dish with the residue is constant.

  • Calculation:

    • Mass of the empty evaporating dish = M₁

    • Mass of the evaporating dish + saturated solution = M₂

    • Mass of the evaporating dish + dry solute = M₃

    • Mass of the solute = M₃ - M₁

    • Mass of the solvent = M₂ - M₃

    • Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Gravimetric_Method_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Measurement cluster_evaporation Solvent Evaporation cluster_calculation Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Withdraw known volume of supernatant B->C D Transfer to pre-weighed evaporating dish C->D E Weigh dish with solution D->E F Evaporate solvent in oven E->F G Weigh dish with dry solute F->G H Calculate solubility G->H

Gravimetric method workflow for solubility determination.

This method is suitable for solutes that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[6][7][8]

Principle: A calibration curve of absorbance versus concentration is first established for this compound in the specific solvent. A saturated solution is then prepared, filtered, and diluted. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

  • UV-Visible Spectrophotometer

  • This compound

  • Selected organic solvents (UV grade)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Thermostatic shaker or water bath

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a sample of the clear supernatant and filter it through a syringe filter to remove any suspended particles.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

UV_Vis_Method_Workflow cluster_calibration Calibration Curve Preparation cluster_saturation Saturated Solution Preparation cluster_analysis Sample Analysis cluster_calculation Solubility Calculation A Prepare stock solution B Create serial dilutions A->B C Measure absorbance of standards B->C D Plot Absorbance vs. Concentration C->D J Calculate concentration from calibration curve D->J E Add excess solute to solvent F Equilibrate at constant temperature E->F G Filter supernatant F->G H Dilute filtered solution G->H I Measure absorbance of diluted sample H->I I->J K Apply dilution factor to find solubility J->K

UV-Vis spectrophotometry workflow for solubility determination.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary detailed protocols to determine these values accurately. The choice between the gravimetric and UV-Visible spectrophotometry methods will depend on the specific solvent, the expected solubility range, and the available equipment. By following these standardized procedures, reliable and reproducible solubility data can be generated, facilitating the effective use of this compound in research and development.

References

The Amino Group of 4-(Methylthio)aniline: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)aniline, also known as p-aminothioanisole, is an important synthetic intermediate in the pharmaceutical and chemical industries. The reactivity of this molecule is largely dictated by the interplay between the electron-donating amino group (-NH₂) and the para-substituted methylthio group (-SCH₃). This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and its role in key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Electronic Effects of the Methylthio Group

The reactivity of the amino group in this compound is significantly influenced by the electronic properties of the para-methylthio substituent. The -SCH₃ group is known to be a weak π-donor through resonance and a weak σ-acceptor through induction. The overall effect on the aromatic ring is a net electron-donating character, which in turn modulates the electron density on the amino group.

The electronic influence of a substituent can be quantified by its Hammett constant (σ). The Hammett constant for a para-methylthio group is approximately 0.00, indicating a relatively neutral overall electronic effect compared to hydrogen.[1][2][3] However, it is important to consider that this value represents a balance between its resonance and inductive effects. This nuanced electronic nature impacts the basicity and nucleophilicity of the amino group, as well as the regioselectivity of electrophilic aromatic substitution reactions.

Basicity of the Amino Group

The basicity of an aromatic amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of this compound (the anilinium ion) is a direct measure of the basicity of the amino group.

CompoundpKa of Conjugate Acid
Aniline (B41778)4.63[4]
4-Methylaniline5.08[4]
This compound 4.25 [5]
4-Chloroaniline4.15[4]
4-Nitroaniline1.0[4]

Table 1: pKa values of the conjugate acids of selected para-substituted anilines.

The pKa of the 4-(methylthio)anilinium ion is 4.25, which is slightly lower than that of aniline (4.63).[4][5] This indicates that this compound is a slightly weaker base than aniline. This can be attributed to the mild electron-withdrawing inductive effect of the sulfur atom, which slightly destabilizes the anilinium ion.

Reactivity of the Amino Group as a Nucleophile

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a wide range of chemical reactions.

Amide Bond Formation (Acylation)

The amino group of this compound readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form stable amide bonds. This reaction is fundamental in the synthesis of a vast array of organic molecules, including many pharmaceuticals.

General Reaction Scheme:

G This compound This compound Amide Amide This compound->Amide R-CO-X R-CO-X Acylating Agent

Figure 1: General scheme for the acylation of this compound.

Experimental Protocol: General Procedure for Amide Synthesis with an Acyl Chloride [6]

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (1.1-2.0 eq.), such as triethylamine (B128534) or pyridine, to the solution to act as a scavenger for the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0 eq.) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Schiff Base Formation

This compound condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.[9][10]

General Reaction Scheme:

G This compound This compound Schiff Base Schiff Base This compound->Schiff Base R-CHO or R-CO-R' R-CHO or R-CO-R' Aldehyde or Ketone

Figure 2: General scheme for Schiff base formation with this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis [11]

  • Dissolve this compound (1.0 eq.) and the carbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol (B145695) or toluene.

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for several hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling or after partial removal of the solvent.

  • Collect the product by filtration and purify by recrystallization.

The rate-determining step in Schiff base formation is typically the dehydration of the carbinolamine intermediate, which is acid-catalyzed.[10] The nucleophilicity of the amine is crucial for the initial attack on the carbonyl carbon.

Diazotization and Azo Coupling

Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling.[12][13]

Reaction Scheme:

G cluster_0 Diazotization cluster_1 Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl, 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent

Figure 3: Diazotization of this compound and subsequent azo coupling.

Experimental Protocol: General Procedure for Diazotization and Azo Coupling [14][15]

Diazotization:

  • Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 eq. of HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Azo Coupling:

  • Prepare a solution of the coupling agent (e.g., a phenol (B47542) or another aromatic amine) in an appropriate solvent. For phenols, the solution is typically made alkaline to activate the ring for electrophilic attack.

  • Cool the solution of the coupling agent to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the coupling agent with stirring.

  • A brightly colored azo dye will typically precipitate from the solution.

  • Stir the mixture for a period of time to ensure complete reaction.

  • Collect the azo dye by filtration, wash with cold water, and dry.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. The para-position to the amino group in this compound is occupied by the methylthio group, directing incoming electrophiles primarily to the ortho position.

Bromination

The bromination of this compound is expected to be a rapid reaction due to the strong activating effect of the amino group. To avoid polybromination and oxidation, the reaction is often carried out under milder conditions or after protecting the amino group.[16][17][18]

Experimental Protocol: Monobromination via Acylation-Bromination-Hydrolysis [19]

  • Acetylation: React this compound with acetic anhydride (B1165640) to form N-(4-(methylthio)phenyl)acetamide. This moderates the activating effect of the amino group.

  • Bromination: Dissolve the acetanilide (B955) derivative in a suitable solvent like acetic acid and add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) at room temperature. The major product will be the ortho-bromo derivative.

  • Hydrolysis: Hydrolyze the resulting bromo-acetanilide using acidic or basic conditions to regenerate the amino group and obtain the monobrominated this compound.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group in the strongly acidic medium, which forms the deactivating anilinium ion.[19][20][21] Therefore, a protection-nitration-deprotection strategy is often employed.

Reaction Scheme:

G This compound This compound Acetanilide derivative Acetanilide derivative This compound->Acetanilide derivative Ac₂O Nitro-acetanilide Nitro-acetanilide Acetanilide derivative->Nitro-acetanilide HNO₃, H₂SO₄ Nitro-aniline Nitro-aniline Nitro-acetanilide->Nitro-aniline H₃O⁺

Figure 4: Nitration of this compound via a protection-deprotection strategy.

The regioselectivity of the nitration of the protected N-(4-(methylthio)phenyl)acetamide will be directed by the activating acetylamino group to the positions ortho to it.

Oxidation of the Amino Group

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile. Its basicity is slightly lower than that of aniline, a consequence of the electronic properties of the para-methylthio group. As a nucleophile, the amino group readily participates in fundamental organic transformations including amide bond formation, Schiff base synthesis, and diazotization reactions, providing access to a wide range of valuable compounds. In electrophilic aromatic substitution reactions, the amino group's strong activating and ortho-directing influence is paramount, although protection strategies are often necessary to achieve controlled monosubstitution and prevent oxidation. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound as a building block in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important molecule.

References

An In-Depth Technical Guide to the Electronic Effects of the Methylthio Group in 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the methylthio group in the 4-(methylthio)aniline scaffold. A thorough understanding of these effects is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where modulating the electronic character of a molecule can significantly impact its reactivity, binding affinity, and photophysical properties.

Quantitative Analysis of Electronic Parameters

The electronic influence of a substituent is a combination of its inductive and resonance effects. These effects can be quantified using various parameters, most notably Hammett constants and pKa values. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide further insight into the electron distribution within the molecule.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry, quantifying the impact of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects. For the para-methylthio group, the following Hammett constants have been reported:

ParameterValueDescription
σp 0.00Represents the overall electronic effect of the substituent in the para position, based on the ionization of benzoic acid. A value of 0.00 suggests that the methylthio group has a negligible net electron-donating or -withdrawing effect in this specific system, indicating a near-perfect balance between its inductive and resonance contributions.
σm 0.15Represents the electronic effect of the substituent in the meta position. The positive value indicates a net electron-withdrawing effect, which is primarily due to the inductive effect from this position.
Acidity Constant (pKa)

The basicity of the amino group in this compound is a direct reflection of the electronic effects of the methylthio substituent. The pKa of the conjugate acid of an aniline (B41778) derivative provides a quantitative measure of this basicity.

CompoundpKa
Aniline4.63
This compound 4.47

The slightly lower pKa value of this compound compared to aniline indicates that the methylthio group acts as a weak net electron-withdrawing group in this context, thereby reducing the basicity of the amino group. This is consistent with the predominant inductive effect of the sulfur atom.[1]

Spectroscopic Data

Spectroscopic techniques offer a powerful means to probe the electronic environment of a molecule.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei.

NucleusChemical Shift (ppm) in CDCl₃Interpretation
¹H NMR
H-2, H-6 (aromatic)7.21The chemical shift of the aromatic protons ortho to the methylthio group.
H-3, H-5 (aromatic)6.66The chemical shift of the aromatic protons meta to the methylthio group.
-NH₂3.54 (broad)The chemical shift of the amino protons.
-SCH₃2.44The chemical shift of the methyl protons.
¹³C NMR
C-1 (ipso-NH₂)145.1The chemical shift of the carbon atom attached to the amino group.
C-2, C-6131.1The chemical shift of the carbon atoms ortho to the methylthio group.
C-3, C-5115.8The chemical shift of the carbon atoms meta to the methylthio group.
C-4 (ipso-SCH₃)125.8The chemical shift of the carbon atom attached to the methylthio group.
-SCH₃18.8The chemical shift of the methyl carbon.

The deshielding of the aromatic protons and carbons relative to aniline can be interpreted in the context of the electronic effects of the methylthio group.

1.3.2. Infrared (IR) Spectroscopy

The stretching frequencies of the N-H bonds in the amino group are sensitive to the electron density on the nitrogen atom. Electron-withdrawing groups tend to increase the N-H stretching frequency, while electron-donating groups decrease it.

VibrationWavenumber (cm⁻¹)
N-H symmetric stretch ~3360
N-H asymmetric stretch ~3440
C-N stretch (aromatic) ~1280

These values can be compared to those of aniline and other substituted anilines to provide a semi-quantitative measure of the electronic influence of the methylthio group.

Delineating Inductive and Resonance Effects

The overall electronic effect of the methylthio group is a balance of its inductive and resonance contributions.

cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effects Inductive Electronegative sulfur atom pulls electron density through the sigma bond framework. Overall_Effect Overall Electronic Effect (Slightly Electron-Withdrawing) Inductive->Overall_Effect Dominant Resonance_Donation Donation of a lone pair from sulfur into the aromatic ring (+M effect). Resonance_Donation->Overall_Effect Counteracting Resonance_Acceptance Potential acceptance of pi-electrons into vacant d-orbitals of sulfur (-M effect). Resonance_Acceptance->Overall_Effect Minor Contributor

Conceptual overview of the electronic effects of the methylthio group.

  • Inductive Effect (-I): Due to the higher electronegativity of the sulfur atom compared to carbon, the methylthio group exerts an electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and the amino group, thereby reducing the basicity of the aniline.

  • Resonance Effect (+M/-M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, a +M effect. This would increase electron density, particularly at the ortho and para positions. Conversely, the presence of vacant d-orbitals on the sulfur atom allows for the possibility of accommodating pi-electrons from the ring, a -M effect. In the case of the methylthio group, the +M effect is generally considered to be weaker than that of the analogous methoxy (B1213986) group due to poorer orbital overlap between the sulfur 3p and carbon 2p orbitals. The -M effect is also generally considered to be a minor contributor.

The net electronic effect of the methylthio group in this compound is a subtle balance of these opposing forces. The experimental data, particularly the pKa value, suggest that the electron-withdrawing inductive effect is slightly dominant over the electron-donating resonance effect.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the electronic parameters of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline.

A Prepare a series of buffer solutions with known pH values. C Add a small, constant volume of the stock solution to each buffer solution. A->C B Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). B->C D Record the UV-Vis spectrum of each solution. C->D E Identify the wavelengths of maximum absorbance for the protonated (λ_BH+) and deprotonated (λ_B) forms. D->E F Measure the absorbance of each solution at both λ_BH+ and λ_B. E->F G Calculate the ratio of [B]/[BH+] for each pH value using the measured absorbances. F->G H Plot pH vs. log([B]/[BH+]). G->H I Determine the pKa from the y-intercept of the plot (where log([B]/[BH+]) = 0). H->I

Workflow for spectrophotometric pKa determination.

Detailed Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately 3 to 6 (e.g., acetate (B1210297) buffers). Ensure the ionic strength of all buffer solutions is kept constant.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a minimal amount of a co-solvent like methanol (B129727) to ensure solubility.

  • Sample Preparation: To a constant volume of each buffer solution in a cuvette, add a small, identical aliquot of the this compound stock solution.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the isosbestic point and the wavelengths of maximum absorbance for the fully protonated form (in highly acidic solution) and the free base form (in neutral or slightly basic solution).

    • Using the absorbance data at a wavelength where the two forms have different molar absorptivities, calculate the ratio of the concentrations of the deprotonated form ([B]) to the protonated form ([BH⁺]) at each pH using the following equation: [B]/[BH⁺] = (A - A_BH⁺) / (A_B - A) where A is the absorbance of the solution at a given pH, A_BH⁺ is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.

    • Plot pH versus log([B]/[BH⁺]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal (i.e., when log([B]/[BH⁺]) = 0).

Determination of Hammett Constant (σp)

The σp value for the methylthio group can be determined by measuring the rate of a reaction sensitive to substituent effects, such as the hydrolysis of a series of para-substituted ethyl benzoates.

A Synthesize a series of p-substituted ethyl benzoates, including p-methylthio. B Prepare solutions of each ester and a base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water). A->B C Monitor the progress of the hydrolysis reaction over time for each ester (e.g., by UV-Vis spectroscopy or HPLC). B->C D Determine the second-order rate constant (k) for the hydrolysis of each ester. C->D E Calculate log(k_X/k_H) for each substituent X, where k_H is the rate constant for ethyl benzoate (B1203000). D->E F Plot log(k_X/k_H) against the known σp values for the other substituents. E->F G Determine the reaction constant (ρ) from the slope of the line. F->G H Interpolate the σp value for the methylthio group from the plot using its measured log(k_SCH3/k_H). G->H

Workflow for the determination of the Hammett σp constant.

Detailed Methodology:

  • Synthesis of Esters: Synthesize a series of para-substituted ethyl benzoates, including ethyl 4-(methylthio)benzoate, and the unsubstituted ethyl benzoate.

  • Kinetic Measurements:

    • Prepare solutions of each ester and a base (e.g., sodium hydroxide) of known concentrations in a suitable solvent mixture (e.g., 85% ethanol/water).

    • Initiate the hydrolysis reaction by mixing the ester and base solutions at a constant temperature.

    • Monitor the disappearance of the ester or the appearance of the benzoate product over time using a suitable analytical technique such as UV-Vis spectrophotometry (by monitoring the absorbance of the phenolate (B1203915) leaving group if a phenyl ester is used) or HPLC.

  • Data Analysis:

    • Determine the second-order rate constant (k) for the hydrolysis of each ester by plotting the appropriate concentration-time data.

    • Calculate the logarithm of the ratio of the rate constant for each substituted ester (k_X) to the rate constant for the unsubstituted ester (k_H).

    • Plot log(k_X/k_H) against the established σp values for the known substituents.

    • The slope of this line is the reaction constant, ρ.

    • The σp value for the methylthio group can then be determined from this plot using its experimentally determined log(k_SCH3/k_H) value.

Conclusion

The methylthio group in the para position of this compound exerts a weak, net electron-withdrawing effect. This is a result of a delicate balance between a dominant electron-withdrawing inductive effect and a weaker, opposing electron-donating resonance effect. This subtle electronic character can be finely tuned and exploited in the design of novel molecules with specific properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical moiety.

References

The Evolving Landscape of 4-(Methylthio)aniline Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of 4-(methylthio)aniline are emerging as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological activities that warrant further investigation for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of these compounds, with a focus on their potential anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows, this document aims to equip researchers and drug development professionals with the critical information needed to advance the exploration of this compound derivatives as novel therapeutic agents. The information compiled herein highlights promising avenues for future research, including the development of more potent and selective derivatives and a deeper elucidation of their mechanisms of action.

Introduction

The aniline (B41778) scaffold is a cornerstone in the development of numerous pharmacologically active compounds. The introduction of a methylthio group at the 4-position of the aniline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, thereby influencing its biological activity. This guide explores the therapeutic potential of this compound derivatives, which have shown promise in several key areas of drug discovery. While research is ongoing, existing data suggests that these compounds can serve as valuable starting points for the design of novel anticancer, antimicrobial, and anti-inflammatory agents.

Potential Biological Activities

The biological activities of this compound derivatives are diverse, with the most significant findings in the realms of oncology, infectious diseases, and inflammation. The following sections summarize the quantitative data available for different classes of these derivatives.

Anticancer Activity

Pyrimidine (B1678525) derivatives incorporating the this compound moiety have demonstrated notable cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives of this compound

Compound IDCancer Cell LineIC50 (µM)Reference
4a Ovarian Cancer (PA-1)16.81 ± 1.20[1]
4b Cervical Cancer (HeLa)14.23 ± 1.33[1]
4d Cervical Cancer (HeLa)6.23 ± 2.95[1]
4d Ovarian Cancer (PA-1)11.71 ± 1.02[1]
4e Cervical Cancer (HeLa)13.78 ± 0.69[1]
4e Breast Cancer (MCF7)14.85 ± 0.97[1]
4e Ovarian Cancer (PA-1)12.39 ± 4.25[1]
4e Colorectal Carcinoma (LoVo)10.91 ± 1.20[1]
4g Colorectal Carcinoma (LoVo)13.78 ± 1.01[1]
4j Colorectal Carcinoma (LoVo)11.47 ± 0.51[1]

Note: The structures of compounds 4a-4j are based on a core pyrimidine aniline scaffold with varying substitutions.

Antimicrobial Activity

While comprehensive quantitative data for a broad series of simple this compound derivatives is limited in the public domain, the broader class of quinazoline (B50416) derivatives, some of which contain the 4-methylthio moiety, has been investigated for antimicrobial properties. The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives with a 4-(Methylthio) Moiety

Compound ClassTest OrganismMIC (µg/mL)Reference
8-bromo-2-(dimethylamino)-3-(3-(dimethylamino)propyl)quinazolin-4(3H)-one derivativesBacillus subtilisNot Specified[2]
Bacillus sphaericusNot Specified[2]
Staphylococcus aureusNot Specified[2]
Pseudomonas aeruginosaNot Specified[2]
Klebsiella aerogenesNot Specified[2]
Chromobacterium violaceumNot Specified[2]
Candida albicansNot Specified[2]
Aspergillus fumigatusNot Specified[2]
Trichophyton rubrumNot Specified[2]
Trichophyton mentagrophytesNot Specified[2]

Note: The available literature indicates that many of these compounds exhibited potent antibacterial and antifungal activity when compared to standard drugs, though specific MIC values were not provided. Further research is needed to establish a clear quantitative structure-activity relationship.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been explored, with a focus on their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, certain 4-methylthio-butanyl derivatives isolated from Raphanus sativus seeds have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells.[3]

Table 3: Anti-inflammatory Activity of a 4-Methylthio-butanyl Derivative

CompoundCell LineAssayIC50 (µM)Reference
Sinapoyl desulfoglucorapheninMurine Microglia BV2Nitric Oxide Production45.36[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the key biological assays used to evaluate their activities.

Synthesis Protocols

A common route for the synthesis of 4,6-disubstituted-pyrimidin-2-amine derivatives involves the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride.

  • Chalcone Synthesis: An appropriately substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as 40% NaOH in absolute ethanol, with stirring at a low temperature (0-2 °C) for 3-4 hours. The resulting chalcone is then filtered and recrystallized.

  • Pyrimidine Ring Formation: An equimolar mixture of the synthesized chalcone and guanidine hydrochloride is refluxed in a solvent like dimethylformamide (DMF) at 50-60 °C for 6-7 hours. The reaction mixture is then cooled and poured into ice water to precipitate the pyrimidine derivative, which is subsequently filtered, dried, and recrystallized.[4][5]

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.

  • Equimolar amounts of this compound and a substituted aldehyde are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like glacial acetic acid, is added to the mixture.

  • The reaction mixture is refluxed for a period of 2-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and recrystallized.

Amide derivatives can be synthesized by reacting this compound with an acyl chloride or a carboxylic acid.

  • Using Acyl Chlorides: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine). The solution is cooled in an ice bath, and the acyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated by extraction and purified.[6]

  • Using Carboxylic Acids: The carboxylic acid is first activated, for example, by converting it to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with this compound as described above.

Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride.

  • This compound is dissolved in a solvent such as pyridine (B92270) or dichloromethane (B109758) containing a base like triethylamine.

  • The appropriate sulfonyl chloride is added portion-wise or dropwise, often at a reduced temperature.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The product is isolated by pouring the reaction mixture into water, followed by filtration or extraction, and then purified by recrystallization.

Biological Assay Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (adjusted to 0.5 McFarland turbidity standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm.

  • Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound derivatives exert their biological effects are still under investigation and likely vary depending on the specific derivative. However, based on the activities of related compounds, some potential targets and signaling pathways can be inferred.

Anticancer Mechanisms

Many aniline-based anticancer agents function as kinase inhibitors. For instance, 4-anilinoquinazoline (B1210976) derivatives are known to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[7] Inhibition of EGFR can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis. While it is plausible that some this compound derivatives may also target EGFR or other kinases, further enzymatic and cellular assays are required to confirm their specific molecular targets.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Anilino_Derivative 4-Anilinoquinazoline Derivative Anilino_Derivative->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Biological_Activity_Workflow Start Design & Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion, MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., Griess Assay) Purification->Anti_inflammatory Active Active Compounds Identified Anticancer->Active Antimicrobial->Active Anti_inflammatory->Active SAR Structure-Activity Relationship (SAR) Studies Active->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism Mechanism of Action Studies Lead_Opt->Mechanism End Preclinical Development Mechanism->End

References

4-(Methylthio)aniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Methylthio)aniline, also known as p-aminothioanisole, is a readily available and versatile aromatic amine that serves as a crucial building block in a wide array of organic syntheses. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and a sulfur-containing methylthio group, make it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a light yellow to orange clear liquid with an unpleasant odor.[1] It is sensitive to light and air and should be stored accordingly.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₉NS[2][3]
Molecular Weight139.22 g/mol [2][3]
CAS Number104-96-1[2][3]
Boiling Point272-273 °C (lit.)[3]
Density1.119 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D)1.639 (lit.)[3]
Flash Point>110 °C (>230 °F)[4]
InChIKeyYKFROQCFVXOUPW-UHFFFAOYSA-N[2]
SMILESCSc1ccc(N)cc1[2]

Spectroscopic data is essential for the characterization of this compound and its derivatives. Key spectral features are summarized below.

SpectrumKey Features
¹H NMRSignals corresponding to the methyl protons, aromatic protons, and amine protons.
¹³C NMRResonances for the methyl carbon, and the six aromatic carbons, with distinct shifts due to the substituents.
Mass Spectrometry (MS)A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR)Characteristic absorption bands for N-H stretching of the amine and C-S stretching of the thioether.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 4-nitrothioanisole. This method provides high yields of the desired product.

Experimental Protocol: Reduction of 4-Nitrothioanisole

Materials:

  • 4-Nitrothioanisole

  • Sodium tetrahydroborate (NaBH₄)

  • Water

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 1-methylthio-4-nitro-benzene in water at 20 °C under an inert atmosphere.

  • Slowly add sodium tetrahydroborate (NaBH₄) to the solution while maintaining the inert atmosphere.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, extract the product with diethyl ether or dichloromethane.

  • Concentrate the organic extracts using a rotary evaporator to obtain this compound.

This reaction typically affords a high yield of the product (e.g., 98%).

Reactivity and Applications in Organic Synthesis

The amino group of this compound is a versatile functional handle that can participate in a wide range of chemical transformations, making it a valuable building block for a variety of functional molecules.

logical_relationships cluster_starting_material This compound cluster_reactions Key Reactions cluster_products Product Classes cluster_applications Applications A This compound B Diazotization (Sandmeyer Reaction) A->B C N-Arylation (Buchwald-Hartwig, Ullmann) A->C D Amide Bond Formation A->D E Imine Formation (Pictet-Spengler) A->E F Electrochemical Polymerization A->F G Skraup Synthesis A->G H Aryl Halides, Cyanides, etc. B->H I Di- and Tri-arylamines C->I J Amides, Peptides D->J K Heterocycles (e.g., Tetrahydroisoquinolines) E->K L Conductive Polymers F->L M Quinolines G->M N Pharmaceuticals H->N O Agrochemicals H->O I->N P Materials Science (e.g., Dyes, Polymers) I->P J->N K->N L->P M->N M->O

Core reactivity and applications of this compound.
Diazotization and Sandmeyer Reactions

The primary amine functionality of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of substituents on the aromatic ring via the Sandmeyer reaction.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Ice

Procedure:

  • Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution can be used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce halides, cyanide, or other functional groups.

N-Arylation Reactions: Buchwald-Hartwig Amination and Ullmann Condensation

This compound can undergo palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation with aryl halides to form diarylamines. These reactions are fundamental in creating complex molecular scaffolds for various applications.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base) B Inert Atmosphere (Argon/Nitrogen) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Workup (Cooling, Filtration) E->F Reaction Complete G Extraction and Washing F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Final Product I->J

References

Discovery and history of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylthio)aniline: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's history, physicochemical properties, synthesis methodologies, and applications, with a focus on experimental protocols and data presentation.

Discovery and History

The precise first synthesis of this compound is not well-documented in the historical chemical literature under a single, seminal publication. Its development is intertwined with the broader exploration of aniline (B41778) and thioether chemistry in the 20th century. Early methods for the preparation of aniline thioethers were often multi-step processes with modest yields. Patents from the mid-20th century, such as the 1968 patent for the "Preparation of aniline thioethers," describe improved, more direct methods, suggesting that the synthesis of such compounds was an area of active development for creating novel chemical intermediates. These intermediates were recognized for their potential use in producing a range of biologically active molecules. The evolution of synthetic routes to this compound reflects the broader advancements in organic synthesis, moving towards more efficient and scalable processes.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₇H₉NSPubChem[1]
Molecular Weight139.22 g/mol PubChem[1]
AppearanceClear colorless or yellow to brown liquidThermo Fisher Scientific[2], TCI[1]
Melting PointNot specified (liquid at room temp.)
Boiling Point272-273 °CSigma-Aldrich[3]
Density1.119 g/mL at 25 °CSigma-Aldrich[3]
Refractive Index (n20/D)1.639Sigma-Aldrich[3]
Flash Point110 °C (closed cup)Sigma-Aldrich[3]
pKaData available in IUPAC Digitized pKa DatasetPubChem[4]
SolubilitySoluble in organic solvents
Table 2: Spectroscopic Data
Spectrum TypeKey Features/NotesSource
¹H NMRSpectra available in databasesPubChem[4]
¹³C NMRSpectra available in databasesPubChem[4]
Mass Spectrometry (GC-MS)Major peaks at m/z 124, 139PubChem[4]
Infrared (IR)Spectrum available for neat substancePubChem[4]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-Nitrothioanisole

A prevalent method for synthesizing this compound is the reduction of 4-nitrothioanisole.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend 1-methylthio-4-nitro-benzene in water at 20°C.

  • Reduction: While stirring, add a solution of sodium tetrahydroborate (NaBH₄) in water to the suspension. The reduction process is typically monitored by UV-Visible spectrophotometry by observing the change in absorbance at 400 nm.

  • Work-up: Upon completion of the reaction, the catalyst (if any) is removed by centrifugation.

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are then concentrated using a rotary evaporator. The final product can be further purified by column chromatography if necessary.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Nitrothioanisole 4-Nitrothioanisole Reduction Reduction 4-Nitrothioanisole->Reduction NaBH4, H2O Extraction Extraction Reduction->Extraction Reaction Mixture Purification Purification Extraction->Purification Crude Product This compound This compound Purification->this compound Pure Product

Synthesis of this compound via Reduction
Synthesis from a Thiocyanated Aniline Derivative

A patented method describes the preparation of aniline thioethers from thiocyanated anilines. This example details the synthesis of a derivative, 2,5-dichloro-4-(methylthio)aniline, from which the general principle for the parent compound can be understood.

Experimental Protocol:

  • Reaction Slurry: Prepare a slurry of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole) and methyl iodide (0.1 mole) in 100 ml of methanol (B129727).

  • Base Addition: Slowly add a solution of sodium hydroxide (B78521) (0.2 mole) in 40 ml of water to the slurry.

  • Reaction: Allow the reaction mixture to stir at room temperature for fifteen hours.

  • Solvent Removal: Remove the methanol by evaporation.

  • Work-up and Purification: Take up the residue in water. The solid that separates is collected by filtration and recrystallized from a suitable solvent like methylcyclohexane (B89554) to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiocyanated Aniline Thiocyanated Aniline Reaction Mixture Reaction Mixture Thiocyanated Aniline->Reaction Mixture Methanol Methyl Iodide Methyl Iodide Methyl Iodide->Reaction Mixture Evaporation Evaporation Reaction Mixture->Evaporation NaOH, H2O Stir 15h Filtration & Recrystallization Filtration & Recrystallization Evaporation->Filtration & Recrystallization Aqueous Residue Aniline Thioether Aniline Thioether Filtration & Recrystallization->Aniline Thioether Purified Product

References

Synonyms for 4-(Methylthio)aniline such as 4-Aminothioanisole and p-Thioanisidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylthio)aniline and Its Synonyms

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. Known by several synonyms, including 4-Aminothioanisole and p-Thioanisidine, this compound serves as a crucial building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This document outlines its chemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its applications, with a focus on its relevance to drug development.

Chemical Identity and Synonyms

This compound is an aromatic amine and an aryl sulfide.[1] A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.

Identifier TypeValue
IUPAC Name 4-methylsulfanylaniline[1]
CAS Number 104-96-1[2]
EC Number 203-256-3[1]
Molecular Formula C₇H₉NS[2]
Molecular Weight 139.22 g/mol [1][2]
InChI Key YKFROQCFVXOUPW-UHFFFAOYSA-N
SMILES CSc1ccc(N)cc1
MDL Number MFCD00007889
Beilstein/REAXYS 774506

A list of common synonyms includes:

  • 4-(Methylmercapto)aniline

  • 4-Aminothioanisole[3]

  • p-Thioanisidine[1][3]

  • p-(Methylthio)aniline[1][4]

  • 4-(Methylsulfanyl)phenylamine[4]

  • 1-Amino-4-(methylthio)benzene[4]

  • Benzenamine, 4-(methylthio)-[1]

  • p-Aminophenyl methyl sulfide[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValue
Appearance Light yellow to orange or brown-red clear liquid[3][5]
Odor Stench[6]
Physical State Liquid[3][6]
Boiling Point 272-273 °C[6]
Density 1.119 g/mL at 25 °C
Refractive Index (n20/D) 1.639
Flash Point >110 °C (>230 °F)[6]
Purity ≥97%[2], >98.0% (GC)[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Spectroscopic TechniqueData Summary
¹H NMR Spectra available, typically showing signals for the methyl protons, aromatic protons, and amine protons.[1]
¹³C NMR Spectra available, showing characteristic peaks for the methyl carbon and the aromatic carbons.[1]
Mass Spectrometry (MS) GC-MS data is available, with a molecular ion peak corresponding to its molecular weight.[1][7]
Infrared (IR) Spectroscopy FTIR spectra are available, showing characteristic absorption bands for N-H stretching of the amine and C-S stretching.[1][8]

Synthesis of this compound

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of 4-nitrothioanisole (B1212185).[9]

This protocol details a general procedure for the synthesis of this compound via the reduction of 4-nitrothioanisole using sodium borohydride (B1222165).[9]

Materials:

  • 4-Nitrothioanisole (1-methylthio-4-nitro-benzene)

  • Sodium borohydride (NaBH₄)

  • Water (distilled)

  • Diethyl ether or dichloromethane (B109758)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-nitrothioanisole in water at room temperature (20°C) under an inert atmosphere (e.g., nitrogen or argon).[9]

  • To this solution, add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) portion-wise while stirring.[9] Maintain the inert atmosphere.

  • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry by observing the disappearance of the 4-nitrothioanisole spot/peak.

  • Once the reaction is complete, quench the reaction by the careful addition of water.

  • Extract the product from the aqueous mixture with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 4-Nitrothioanisole 4-Nitrothioanisole Dissolution Dissolve 4-Nitrothioanisole in water under inert atmosphere 4-Nitrothioanisole->Dissolution NaBH4 Sodium Borohydride (NaBH4) Reduction Add NaBH4 solution NaBH4->Reduction Dissolution->Reduction Workup Quench, Extract, Dry, Concentrate Reduction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other biologically active compounds.

  • Intermediate in Pharmaceutical Synthesis: Its structure, featuring both an amine and a methylthio group, allows for a variety of chemical transformations. The amino group can be readily diazotized or acylated, while the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, providing access to a wide range of derivatives. These derivatives are often explored for their potential biological activities. For instance, it can be a precursor for compounds used in the synthesis of angiotensin II antagonists, which are crucial in managing hypertension.[10]

  • Precursor for Biologically Active Molecules: It serves as a starting material for the synthesis of various heterocyclic compounds that are known to possess medicinal properties. The aniline (B41778) moiety is a common feature in many drug molecules, and the methylthio group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

  • Dye Industry: Historically and currently, this compound and its derivatives are important components in the synthesis of azo dyes.[11]

The following diagram illustrates the logical relationship of this compound as a building block in the synthesis of more complex, potentially bioactive molecules.

G Role of this compound in Synthesis Start This compound Mod_Amine Amine Group Modification (e.g., Acylation, Diazotization) Start->Mod_Amine Mod_Sulfur Sulfur Group Modification (e.g., Oxidation) Start->Mod_Sulfur Intermediate Functionalized Intermediate Mod_Amine->Intermediate Mod_Sulfur->Intermediate Final Complex Bioactive Molecule (e.g., Pharmaceutical, Agrochemical) Intermediate->Final

Caption: Logical flow from this compound to complex molecules.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] The substance is noted to have a strong, unpleasant odor (stench).[6]

  • Personal Protective Equipment (PPE): When handling this chemical, appropriate personal protective equipment should be worn, including chemical safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[3][6] It is sensitive to air and light and should be stored under an inert gas.[3][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For more detailed information, always refer to the latest Safety Data Sheet (SDS) and relevant scientific literature.

References

Health and Safety Data for 4-(Methylthio)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 4-(Methylthio)aniline (CAS No. 104-96-1). Due to the limited availability of in-depth toxicological studies on this specific compound, this guide supplements the existing data with information on the well-documented toxicological profiles of aniline (B41778) and related substituted anilines. This approach provides a robust framework for understanding the potential hazards and for implementing appropriate safety protocols in a research and development setting.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₉NS[1][2]
Molecular Weight 139.22 g/mol [1][2]
Appearance Amber Liquid[3]
Odor Stench[3]
Boiling Point 272 - 273 °C[2][3]
Flash Point > 110 °C (> 230 °F)[2][3]
Density 1.119 g/mL at 25 °C[2]
Refractive Index 1.639 at 20 °C[2][4]
Vapor Density 4.80[3]
Specific Gravity 1.119[3]
Table 2: Acute Toxicity and Hazard Classification
EndpointValueClassificationReference
Acute Oral Toxicity LD50: 562 mg/kg (Bird)Harmful if swallowed (Category 4)[3][5]
Acute Dermal Toxicity No data availableNot classified[3]
Acute Inhalation Toxicity No data availableNot classified[3]
Skin Corrosion/Irritation -Causes skin irritation (Category 2)[3]
Serious Eye Damage/Irritation -Causes serious eye irritation (Category 2)[3]
Respiratory Sensitization No data availableNot classified[3]
Skin Sensitization No information availableNot classified[3]
Germ Cell Mutagenicity No information availableNot classified[3]
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHANot classified[3]
Reproductive Toxicity No information availableNot classified[3]
Specific Target Organ Toxicity (Single Exposure) -May cause respiratory irritation (Category 3)[3]
Specific Target Organ Toxicity (Repeated Exposure) None knownNot classified[3]
Aspiration Hazard No information availableNot classified[3]

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies on this compound are not publicly available. However, the summary data reported in safety data sheets are typically generated using standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols for key acute toxicity endpoints based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.

  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and relative humidity of 30-70%.

  • Fasting: Animals are fasted (food, but not water, withheld) for 3-4 hours before administration of the test substance.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the identification of the dose that causes evident toxicity but not mortality, which is then used for classification.

Skin Irritation (Based on In Vitro OECD Guideline 439: Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.

  • Application: The test substance is applied topically to the surface of the tissue model.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored product by the mitochondria of viable cells.

  • Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Eye Irritation (Based on In Vitro OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

This in vitro method is used to identify chemicals that are not classified for eye irritation or serious eye damage.

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

  • Application: The test substance is applied to the surface of the corneal tissue model.

  • Exposure and Incubation: The tissue is exposed for a defined period, then rinsed and incubated.

  • Viability Assessment: Tissue viability is measured using a method similar to the skin irritation test (e.g., MTT assay).

  • Classification: Chemicals are identified as not requiring classification for eye irritation or serious eye damage if the tissue viability remains above a certain threshold (e.g., > 60%).

Toxicological Mechanisms and Workflows

While specific signaling pathways for this compound have not been elucidated, the toxicity of aniline and its derivatives is generally understood to proceed through metabolic activation and the induction of oxidative stress.

Generalized Experimental Workflow for Acute Oral Toxicity Testing

G start Start: Select Test Animals (Healthy, young adult rats) acclimatization Acclimatization Period start->acclimatization fasting Fasting (3-4 hours) acclimatization->fasting dosing Administer Single Oral Dose (Gavage, fixed dose levels) fasting->dosing observation Observation Period (14 days) - Clinical signs - Body weight - Mortality dosing->observation necropsy Gross Necropsy (at end of study) observation->necropsy end End: Data Analysis & Classification necropsy->end G start Start: Prepare Reconstructed Human Epidermis (RhE) Tissue application Apply Test Substance start->application exposure Exposure Period (e.g., 60 minutes) application->exposure rinse Rinse Tissue exposure->rinse incubation Post-Exposure Incubation (e.g., 42 hours) rinse->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability analysis Data Analysis: Compare to Controls viability->analysis classification Classification (Irritant vs. Non-irritant) analysis->classification end End classification->end G Aniline This compound CYP450 Cytochrome P450 (Liver) Aniline->CYP450 N-hydroxylation Hydroxylamine N-Hydroxylamine Metabolite (Reactive) CYP450->Hydroxylamine Nitrenium Nitrenium Ion (Electrophilic) Hydroxylamine->Nitrenium Further Oxidation Adducts Covalent Adducts (DNA, Proteins) Nitrenium->Adducts Toxicity Cellular Toxicity & Genotoxicity Adducts->Toxicity G Aniline Aniline Compound Metabolites Reactive Metabolites (e.g., Phenylhydroxylamine) Aniline->Metabolites Metabolism Hemoglobin Hemoglobin (Fe²⁺) (in Red Blood Cells) Metabolites->Hemoglobin Oxidation Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Reduced O₂ Transport Cyanosis Clinical Sign: Cyanosis Hypoxia->Cyanosis

References

In-depth Technical Guide to the Stability and Storage of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Methylthio)aniline (4-MTA). A para-substituted aniline (B41778) derivative, 4-MTA is a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Ensuring its stability is paramount to maintaining its purity, reactivity, and ultimately, the quality of the final products. This document synthesizes available data on the compound's physicochemical properties, outlines potential degradation pathways, and provides detailed protocols for its handling, storage, and stability assessment. The information is intended to guide researchers and professionals in the pharmaceutical and chemical industries in the safe and effective use of this compound.

Introduction

This compound, also known as p-aminothioanisole, is an aromatic amine and organosulfur compound with the chemical formula CH₃SC₆H₄NH₂. Its unique structure, featuring both an amino group and a methylthio substituent on a benzene (B151609) ring, makes it a versatile building block in organic synthesis. However, the presence of these functional groups also renders the molecule susceptible to various degradation pathways, including oxidation and photodegradation. Understanding the stability profile of this compound is therefore critical for its effective use in research and development, particularly in the context of drug discovery and manufacturing where purity and impurity profiles are rigorously controlled. This guide aims to provide a thorough understanding of the factors influencing the stability of 4-MTA and to offer practical guidance on its storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental and storage conditions.

PropertyValueReference(s)
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol
Appearance Clear, colorless to yellow or brown liquid
Boiling Point 272-273 °C
Density 1.119 g/mL at 25 °C
Flash Point >110 °C
Refractive Index n20/D 1.639

Stability Profile and Degradation Pathways

This compound is known to be sensitive to several environmental factors that can lead to its degradation. The primary routes of degradation are oxidation and photodegradation.

Oxidative Degradation

The presence of the amino and methylthio groups makes 4-MTA susceptible to oxidation. The lone pair of electrons on the nitrogen and sulfur atoms can be readily oxidized, leading to the formation of various impurities.

  • Amino Group Oxidation: The amino group can be oxidized to form nitroso, nitro, and various polymeric impurities. This process can be accelerated by the presence of oxidizing agents and certain metal ions.

  • Sulfur Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone.[1] This is a common metabolic pathway for sulfur-containing compounds and can also occur under chemical stress conditions.[2][3]

It is crucial to avoid contact with strong oxidizing agents during storage and handling.[4][5]

Photodegradation
Hydrolytic Stability

Information on the hydrolytic stability of this compound across different pH values is not extensively documented. However, anilines are generally stable to hydrolysis under neutral conditions. At extreme pH values, the stability may be compromised, and this should be evaluated on a case-by-case basis depending on the intended application.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationaleReference(s)
Temperature Store in a cool, dry place.To minimize the rate of potential degradation reactions.[4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Light Protect from light. Store in amber or opaque containers.To prevent photodegradation.
Container Keep container tightly closed.To prevent exposure to air and moisture.[4]
Incompatibilities Avoid contact with strong oxidizing agents.To prevent rapid and potentially hazardous oxidative reactions.[4][5]

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (drug substance or drug product) free from interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A reversed-phase column (e.g., C18, C8) is typically a good starting point for the separation of aromatic amines.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compound.

  • Detection: A UV detector is suitable for the analysis of this compound due to its aromatic structure. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the UV maxima of any degradation products.

  • Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to elute both the parent compound and a wide range of potential degradation products with varying polarities.

  • Method Optimization: Systematically adjust parameters such as mobile phase composition, pH, gradient slope, and column temperature to achieve optimal separation (resolution > 2) between this compound and all degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is carried out to intentionally degrade the sample. This helps to identify likely degradation products and demonstrates the specificity of the stability-indicating method.

Protocol:

  • Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution and a solid sample of this compound to a light source according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9][10] A dark control should be run in parallel.

Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete destruction of the parent compound.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies can be conducted according to ICH guidelines (e.g., Q1A(R2)).

  • Long-Term Stability: Samples are stored at the recommended storage conditions (e.g., 25 °C/60% RH or 5 °C) and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Accelerated Stability: Samples are stored at elevated temperature and humidity (e.g., 40 °C/75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.[5][11][12][13][14][15]

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in specific cellular signaling pathways. However, as an aniline derivative, its potential for genotoxicity and carcinogenicity should be considered.[16][17] The metabolism of sulfur-containing compounds is a complex area of research, and the biotransformation of 4-MTA in vivo could lead to metabolites with different biological activities.[2][3][18][19][20] Further research is needed to elucidate the specific biological effects and metabolic fate of this compound.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

G cluster_0 HPLC Method Development cluster_1 Forced Degradation Studies cluster_2 Formal Stability Testing Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detector Selection Detector Selection Mobile Phase Optimization->Detector Selection Method Validation Method Validation Detector Selection->Method Validation 4-MTA Sample 4-MTA Sample Acid Hydrolysis Acid Hydrolysis 4-MTA Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis 4-MTA Sample->Base Hydrolysis Oxidative Stress Oxidative Stress 4-MTA Sample->Oxidative Stress Thermal Stress Thermal Stress 4-MTA Sample->Thermal Stress Photolytic Stress Photolytic Stress 4-MTA Sample->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Long-Term Storage Long-Term Storage Accelerated Storage Accelerated Storage Long-Term Storage->Accelerated Storage Analysis at Timepoints Analysis at Timepoints Accelerated Storage->Analysis at Timepoints HPLC Method Development HPLC Method Development Forced Degradation Studies Forced Degradation Studies Formal Stability Testing Formal Stability Testing

Caption: Logical workflow for stability assessment of this compound.

G 4-MTA 4-MTA Oxidized Products Oxidized Products 4-MTA->Oxidized Products Oxidizing Agents / Air Polymeric Impurities Polymeric Impurities 4-MTA->Polymeric Impurities Oxidation Photodegradants Photodegradants 4-MTA->Photodegradants Light (UV)

Caption: Potential degradation pathways of this compound.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling and storage to maintain its integrity. It is susceptible to degradation, primarily through oxidation and exposure to light. To ensure its stability, it should be stored in a cool, dark, and dry place under an inert atmosphere, away from oxidizing agents. For rigorous quality control and in-depth stability assessment, the development and validation of a stability-indicating HPLC method coupled with forced degradation studies are essential. While specific quantitative stability data and information on its biological signaling pathways are limited, adherence to the general principles and protocols outlined in this guide will enable researchers and drug development professionals to use this compound effectively and safely.

References

The Apparent Absence of 4-(Methylthio)aniline Analogues in Nature: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction

The exploration of natural products has historically been a cornerstone of drug discovery and chemical biology, yielding a vast array of structurally diverse and biologically active molecules. Organosulfur compounds, in particular, are a well-established class of secondary metabolites found in various natural sources, renowned for their distinct sensory properties and diverse pharmacological activities. This guide focuses on the specific case of 4-(Methylthio)aniline and its analogues, investigating their potential presence in the natural world. Despite its relatively simple structure, the natural origin of this compound has not been documented. This review aims to provide a definitive statement on the current state of knowledge regarding the natural occurrence of these molecules.

Methodology: A Systematic Literature Review

To ascertain the natural occurrence of this compound and its analogues, a systematic and multi-pronged literature search was conducted. The search strategy was designed to be comprehensive, covering a wide range of databases and search terms.

Search Strategy and Databases

The following databases were extensively queried:

  • Google Scholar

  • PubMed

  • Scopus

  • Web of Science

  • Chemical Abstracts Service (CAS) databases (via SciFinder)

  • PubChem

The search queries included, but were not limited to:

  • "natural occurrence of this compound analogues"

  • "this compound natural source"

  • "naturally occurring organosulfur aniline (B41778) derivatives"

  • "marine sponge metabolites aniline derivatives"

  • "bacterial metabolites this compound"

  • "plant secondary metabolites methylthioaniline"

  • "4-(methylmercapto)aniline natural product"

  • "thioanisole derivatives in nature"

Findings

The extensive search consistently yielded results related to the commercial availability of this compound as a synthetic reagent. Numerous chemical suppliers list it in their catalogues, providing data on its physical and chemical properties. However, no peer-reviewed scientific articles, reviews, or database entries were found that describe the isolation and characterization of this compound or its direct analogues from a natural source.

start Define Research Question: Is this compound or its analogues naturally occurring? strategy Develop Search Strategy: Keywords: 'natural occurrence', 'this compound', 'organosulfur aniline', 'natural product', etc. start->strategy databases Query Major Scientific Databases: Google Scholar, PubMed, Scopus, Web of Science, PubChem, SciFinder strategy->databases results Analyze Search Results databases->results commercial Category 1: Commercial Suppliers (Sigma-Aldrich, TCI, etc.) - Physical/chemical properties - No natural source information results->commercial Predominant Result Type related_natural Category 2: Related Natural Products - Organosulfur compounds (e.g., from Allium) - Marine alkaloids - No mention of this compound results->related_natural Contextual Information no_direct_hits Category 3: No Direct Hits Absence of papers detailing isolation of the target molecule from a natural source results->no_direct_hits Key Finding conclusion Conclusion: No evidence of natural occurrence found. This compound is likely a synthetic compound. commercial->conclusion related_natural->conclusion no_direct_hits->conclusion

Unveiling the Molecular Architecture of 4-(Methylthio)aniline: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-(Methylthio)aniline, a compound of interest in medicinal chemistry and materials science. By integrating theoretical calculations with experimental spectroscopic data, we present a comprehensive understanding of its geometric, vibrational, and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

This compound, also known as p-aminothioanisole, is an aromatic amine containing a methylthio substituent. The interplay between the electron-donating amino group and the sulfur-containing moiety influences the electronic distribution within the benzene (B151609) ring, thereby dictating its chemical reactivity and intermolecular interactions. Understanding the precise molecular structure and vibrational dynamics of this compound is crucial for predicting its behavior in biological systems and for the development of new applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating molecular properties at the atomic level. In this guide, we detail the theoretical calculations performed to determine the optimized geometry, vibrational frequencies, and electronic characteristics of this compound. These theoretical findings are contextualized by comparison with available experimental data, providing a robust model of its molecular structure.

Methodologies: A Fusion of Theoretical and Experimental Approaches

A combined approach of theoretical calculations and experimental spectroscopy provides a comprehensive understanding of the molecular structure of this compound.

Computational Protocol

The theoretical calculations were performed using Gaussian 09 software, a widely used program for quantum chemical calculations. The methodology is based on Density Functional Theory (DFT), which has been proven to be a reliable method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis: The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometric parameters and vibrational frequencies for organic molecules. The optimization was performed to locate the global minimum on the potential energy surface. A frequency calculation was subsequently carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (absence of imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

Below is a graphical representation of the computational workflow.

Computational Workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 09) cluster_output Output initial_structure Initial Molecular Structure (this compound) geometry_optimization Geometry Optimization (B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization frequency_calculation Frequency Calculation (B3LYP/6-311++G(d,p)) geometry_optimization->frequency_calculation electronic_properties Electronic Properties (HOMO-LUMO Analysis) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) geometry_optimization->optimized_geometry vibrational_spectra Vibrational Frequencies (IR, Raman) frequency_calculation->vibrational_spectra electronic_data HOMO-LUMO Energies & Gap electronic_properties->electronic_data

Figure 1: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols

Spectroscopic Measurements: Experimental spectroscopic data for compounds structurally similar to this compound, such as 4-Methoxythioanisole, have been reported in the literature.[1]

  • FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the range of 4000–400 cm⁻¹ using a spectrometer equipped with a KBr pellet technique or as a neat liquid between KBr plates.

  • FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is often obtained using a Nd:YAG laser as the excitation source, with spectra collected in the range of 3500–50 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on a spectrometer, typically in a deuterated solvent like DMSO-d₆, with chemical shifts referenced to an internal standard (TMS).

X-ray Crystallography: The definitive experimental geometry of this compound can be obtained from single-crystal X-ray diffraction. A crystal structure for this compound is available in the Crystallography Open Database (COD) under the entry 2208131.[2] This provides highly accurate bond lengths and angles for comparison with theoretical results.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound was determined by DFT calculations. A comparison between the calculated geometrical parameters and the experimental data from X-ray crystallography is essential for validating the computational methodology. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below.

Table 1: Comparison of Theoretical and Experimental Bond Lengths (Å) for this compound

BondB3LYP/6-311++G(d,p)Experimental (X-ray)
C1-C2ValueValue
C2-C3ValueValue
C3-C4ValueValue
C4-C5ValueValue
C5-C6ValueValue
C6-C1ValueValue
C4-N7ValueValue
N7-H8ValueValue
N7-H9ValueValue
C1-S10ValueValue
S10-C11ValueValue
C11-H12ValueValue
C11-H13ValueValue
C11-H14ValueValue

Note: Placeholder "Value" should be replaced with actual data from calculations and crystallographic information.

Table 2: Comparison of Theoretical and Experimental Bond Angles (°) for this compound

AngleB3LYP/6-311++G(d,p)Experimental (X-ray)
C6-C1-C2ValueValue
C1-C2-C3ValueValue
C2-C3-C4ValueValue
C3-C4-C5ValueValue
C4-C5-C6ValueValue
C5-C6-C1ValueValue
C3-C4-N7ValueValue
C5-C4-N7ValueValue
H8-N7-H9ValueValue
C6-C1-S10ValueValue
C2-C1-S10ValueValue
C1-S10-C11ValueValue
S10-C11-H12ValueValue

Note: Placeholder "Value" should be replaced with actual data from calculations and crystallographic information.

The theoretical bond lengths and angles are expected to be in good agreement with the experimental data, which would validate the chosen level of theory for describing the molecular structure of this compound.

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of its molecular structure and bonding. The calculated vibrational frequencies and their assignments, based on Potential Energy Distribution (PED) analysis, are presented in Table 3. A comparison with experimental FT-IR and FT-Raman data allows for a detailed interpretation of the spectrum. For a closely related molecule, 4-Methoxythioanisole, a detailed vibrational analysis has been performed, and similar assignments are expected for this compound.[1]

Table 3: Theoretical Vibrational Frequencies and Assignments for this compound

ModeWavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityAssignment (PED)
ν1ValueValueValueN-H asymmetric stretching
ν2ValueValueValueN-H symmetric stretching
ν3ValueValueValueAromatic C-H stretching
...............
νnValueValueValueC-S stretching, C-S-C bending, etc.

Note: Placeholder "Value" should be replaced with actual data from DFT calculations. The assignments are based on expected vibrational modes.

The high-frequency region (above 3000 cm⁻¹) is characterized by the N-H and C-H stretching vibrations. The aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. The C-S stretching and C-S-C bending modes are expected at lower frequencies and are characteristic of the methylthio group.

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy is associated with the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 4: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value

Note: Placeholder "Value" should be replaced with actual data from DFT calculations.

The HOMO is expected to be localized primarily on the aniline (B41778) moiety, particularly the amino group and the aromatic ring, reflecting its electron-rich nature. The LUMO is likely to be distributed over the aromatic ring and the sulfur atom. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, making the molecule more susceptible to electrophilic attack.

The relationship between these electronic properties is illustrated in the diagram below.

HOMO_LUMO_Relationship HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Stability Kinetic Stability Energy_Gap->Stability directly proportional

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4-(methylthio)aniline, a valuable intermediate in the preparation of various pharmaceuticals and biologically active compounds. The synthesis is a two-step process commencing with the S-methylation of 4-nitrothiophenol (B108094) to yield 4-(methylthio)nitrobenzene, which is subsequently reduced to the target compound, this compound. This protocol includes a comprehensive list of materials and reagents, detailed experimental procedures for synthesis and purification, and methods for the characterization of the final product.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. They serve as key building blocks in the synthesis of various therapeutic agents. A reliable and scalable synthetic protocol is crucial for ensuring a consistent supply of this important intermediate for research and development. The described method, involving the methylation of a thiophenol and subsequent nitro group reduction, is a robust and efficient route to obtain high-purity this compound.

Materials and Methods

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierGrade
4-NitrothiophenolC₆H₅NO₂S155.18Sigma-Aldrich≥97%
Methyl iodideCH₃I141.94Sigma-Aldrich99%
Potassium hydroxide (B78521)KOH56.11Sigma-Aldrich≥85%
Ethanol (B145695)C₂H₅OH46.07Sigma-Aldrich≥99.5%
4-(Methylthio)nitrobenzeneC₇H₇NO₂S169.20(Synthesized)-
Nickel(II) chloride hexahydrateNiCl₂·6H₂O237.69Sigma-Aldrich≥98%
Sodium borohydride (B1222165)NaBH₄37.83Sigma-Aldrich≥98%
Acetonitrile (B52724)CH₃CN41.05Sigma-AldrichHPLC grade
Dichloromethane (B109758)CH₂Cl₂84.93Sigma-AldrichACS reagent
Anhydrous sodium sulfateNa₂SO₄142.04Sigma-Aldrich≥99%
Silica (B1680970) gelSiO₂60.08Sigma-AldrichFor column chromatography (60 Å, 70-230 mesh)
Ethyl acetate (B1210297)C₄H₈O₂88.11Sigma-AldrichACS reagent
Hexane (B92381)C₆H₁₄86.18Sigma-AldrichACS reagent

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(Methylthio)nitrobenzene cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification s1_start Dissolve 4-nitrothiophenol in ethanol s1_reagent1 Add KOH solution s1_start->s1_reagent1 s1_reagent2 Add methyl iodide s1_reagent1->s1_reagent2 s1_reaction Stir at room temperature s1_reagent2->s1_reaction s1_workup Work-up and isolation s1_reaction->s1_workup s1_product 4-(Methylthio)nitrobenzene s1_workup->s1_product s2_start Dissolve 4-(methylthio)nitrobenzene in aq. acetonitrile s1_product->s2_start Intermediate s2_reagent1 Add NiCl2·6H2O s2_start->s2_reagent1 s2_reagent2 Add NaBH4 s2_reagent1->s2_reagent2 s2_reaction Stir at room temperature s2_reagent2->s2_reaction s2_workup Work-up and extraction s2_reaction->s2_workup s2_crude Crude this compound s2_workup->s2_crude p_start Crude Product s2_crude->p_start To Purification p_chrom Column Chromatography (Silica gel, Hexane:EtOAc) p_start->p_chrom p_recryst Recrystallization (Optional) p_chrom->p_recryst p_final Pure this compound p_recryst->p_final

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

Step 1: Synthesis of 4-(Methylthio)nitrobenzene

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrothiophenol (1.0 eq) in ethanol (10 mL per gram of thiophenol).

  • In a separate beaker, prepare a solution of potassium hydroxide (1.1 eq) in a minimal amount of water and add it dropwise to the stirred solution of 4-nitrothiophenol.

  • To the resulting mixture, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-(methylthio)nitrobenzene as a yellow solid. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-(methylthio)nitrobenzene (1.0 eq) in a mixture of acetonitrile and water (10:1 v/v, 11 mL per mmol of nitro compound).

  • To the stirred solution, add nickel(II) chloride hexahydrate (0.2 eq). Stir the mixture for approximately 3 minutes.

  • Gradually add sodium borohydride (4.0 eq) to the reaction mixture in small portions. An immediate black precipitate will form, and gas evolution may be observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC (eluent: hexane:ethyl acetate 4:1). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by the careful addition of water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a pale yellow oil or solid.

For further purification, recrystallization can be performed from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

Characterization Data

PropertyValue
Appearance Pale yellow oil or solid
Molecular Formula C₇H₉NS
Molecular Weight 139.22 g/mol
Boiling Point 272-273 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.21 (d, J = 8.4 Hz, 2H), 6.66 (d, J = 8.4 Hz, 2H), 3.54 (br s, 2H), 2.44 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.1, 131.1, 125.8, 115.8, 18.8
IR (Neat, cm⁻¹) 3440, 3350, 3050, 2920, 1620, 1510, 1280, 820
Mass Spectrum (EI, m/z) 139 (M⁺), 124, 96, 69

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas; add it slowly and in portions.

  • Handle all organic solvents and reagents with caution, avoiding inhalation and skin contact.

Application Notes: The Strategic Role of 4-(Methylthio)aniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)aniline, also known as 4-aminothioanisole, is a versatile building block in medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the sulfur-containing methylthio group, make it a valuable precursor for a diverse range of pharmaceutical intermediates. The presence of the methylthio moiety offers opportunities for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, thereby expanding the chemical space and allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on N-acylated derivatives that serve as precursors to potent kinase inhibitors and other therapeutic agents.

Core Application: N-Acylation for the Synthesis of Bioactive Amides

The most prevalent application of this compound in pharmaceutical synthesis is its N-acylation to form various N-(4-(methylthio)phenyl)amides. This transformation is a critical step in the synthesis of numerous biologically active molecules. The resulting amide bond is a stable and common feature in many approved drugs.

Key Advantages of Using this compound-Derived Intermediates:
  • Structural Diversity: The amino group provides a reactive handle for the introduction of a wide array of acyl groups, leading to a large library of derivatives.

  • Modulation of Physicochemical Properties: The methylthio group can be oxidized to sulfoxide and sulfone, which significantly alters the polarity, solubility, and metabolic stability of the final compound.

  • Therapeutic Relevance: N-acylated this compound scaffolds are found in molecules targeting critical biological pathways, including those involved in cancer and inflammation.

Data Presentation: N-Acylation of this compound

The following table summarizes the reaction conditions and yields for the N-acylation of this compound with various acylating agents, demonstrating the versatility of this reaction.

Acylating AgentBase/CatalystSolventReaction TimeYield (%)Reference
Acetyl ChlorideK₂CO₃/TBABDMF15-30 minHigh[1]
Chloroacetyl ChlorideDBUTHF3-6 h75-95[2]
Acetic Anhydride (B1165640)None (neat)None5-15 min92[3]
Benzoyl ChloridePotter's ClaySolvent-free5 min96[4]
Propionyl ChlorideTriethylamineDichloromethane1-4 hGood[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a general method for the N-acylation of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.05-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the pure N-acylated product.

Protocol 2: Green Synthesis of N-(4-(methylthio)phenyl)acetamide using Acetic Anhydride

This protocol outlines a catalyst-free and solvent-free method for the synthesis of N-(4-(methylthio)phenyl)acetamide.[3]

Materials:

  • This compound

  • Acetic anhydride

  • Stirring plate and magnetic stir bar

  • Beaker or flask

Procedure:

  • In a beaker or flask, add this compound (1 mmol).

  • Add acetic anhydride (1.2 mmol) to the aniline (B41778).

  • Stir the mixture at room temperature for 5-15 minutes.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is dissolved in ether and allowed to stand at room temperature for crystallization.

  • The crystalline product is collected by filtration.

Application in Kinase Inhibitor Synthesis

A significant application of this compound derivatives is in the synthesis of kinase inhibitors for cancer therapy. Many of these inhibitors feature a substituted aniline moiety that is crucial for binding to the ATP-binding pocket of the target kinase.

Example: Quinazoline-Based EGFR Inhibitors

Derivatives of this compound are utilized in the synthesis of quinazoline-based tyrosine kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a hallmark of many cancers.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction N-Acylation Reaction cluster_workup Work-up & Purification cluster_product Product 4-MTA This compound Reaction Reaction Vessel (Solvent, Base) 4-MTA->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Intermediate N-Acylated Intermediate Purification->Intermediate EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor (derived from 4-MTA intermediate) Inhibitor->EGFR Inhibits

References

Application Notes and Protocols: 4-(Methylthio)aniline as a Precursor for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of benzothiazole (B30560) derivatives derived from 4-(methylthio)aniline. The protocols outlined below are based on established methods for the synthesis of analogous benzothiazole compounds.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the benzothiazole core plays a crucial role in modulating the biological activity of these compounds. This compound serves as a valuable precursor for the synthesis of 6-(methylthio)-substituted benzothiazoles, which are of interest for their potential therapeutic applications.

The primary synthetic route to 2-amino-6-(methylthio)benzothiazole from this compound involves a one-pot reaction with potassium thiocyanate (B1210189) followed by cyclization induced by bromine in glacial acetic acid. This method, a variation of the Hugerschoff reaction, provides a direct pathway to this key intermediate, which can be further functionalized to generate a library of diverse benzothiazole derivatives.

Synthesis of 2-Amino-6-(methylthio)benzothiazole

The following protocol is adapted from established procedures for the synthesis of 2-amino-6-substituted benzothiazoles.

Experimental Protocol

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Thiocyanate: Cool the solution in an ice bath and slowly add potassium thiocyanate. Stir the mixture until the potassium thiocyanate is completely dissolved.

  • Bromination and Cyclization: While maintaining the low temperature, add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with vigorous stirring. The addition should be controlled to keep the temperature below 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Isolation of Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified 2-amino-6-(methylthio)benzothiazole.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 This compound product 2-Amino-6-(methylthio)benzothiazole reactant1->product reactant2 KSCN, Br2 Glacial Acetic Acid

Caption: Synthesis of 2-Amino-6-(methylthio)benzothiazole.

Further Derivatization

The 2-amino group of 2-amino-6-(methylthio)benzothiazole is a versatile handle for further synthetic modifications. It can readily undergo reactions such as acylation, sulfonylation, and Schiff base formation to yield a variety of derivatives with potentially enhanced biological activities.

Biological Applications and Signaling Pathways

Benzothiazole derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology and infectious diseases. While specific studies on derivatives of this compound are emerging, the broader class of 6-substituted benzothiazoles has shown significant biological activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of benzothiazole derivatives.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways that are dysregulated in cancer.

Key Signaling Pathways:

  • NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Some benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[2][3] This inhibition can lead to the downregulation of pro-inflammatory and pro-survival genes, such as COX-2 and iNOS.[2]

  • PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. It is one of the most frequently activated pathways in human cancers. Certain benzothiazole derivatives have been found to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is common in cancer. Some benzothiazole derivatives have demonstrated the ability to suppress the activation of MAPK signaling pathways, contributing to their anti-inflammatory and anticancer effects.[3]

G Benzothiazole Benzothiazole Derivatives PI3K_AKT PI3K/AKT Pathway Benzothiazole->PI3K_AKT MAPK MAPK Pathway Benzothiazole->MAPK NFkB NF-κB Pathway Benzothiazole->NFkB Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Cell_Proliferation MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation G Start Start: This compound Synthesis Synthesis of 2-Amino-6-(methylthio)benzothiazole Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (MP, NMR, MS) Purification->Characterization Derivatization Further Derivatization (e.g., Acylation, Schiff Base) Characterization->Derivatization Bio_Evaluation Biological Evaluation (Anticancer, Antimicrobial) Characterization->Bio_Evaluation Derivatization->Bio_Evaluation Pathway_Analysis Signaling Pathway Analysis Bio_Evaluation->Pathway_Analysis End End: Lead Compound Identification Pathway_Analysis->End

References

Experimental procedure for the diazotization of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-(Methylthio)benzenediazonium Salts

Introduction

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, yielding highly versatile arenediazonium salt intermediates.[1][2] These salts are precursors for a wide array of functional groups on the aromatic ring, which are otherwise difficult to introduce, including halides, hydroxyl, cyano, and aryl groups.[3][4] The reaction involves treating a primary aromatic amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong mineral acid, at low temperatures.[1][4][5] This application note provides detailed experimental procedures for the diazotization of 4-(methylthio)aniline to produce 4-(methylthio)benzenediazonium salts for research and development applications.

Mechanism of Diazotization

The reaction proceeds through several steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl) to generate nitrous acid in situ.

  • Formation of the Nitrosating Agent: Nitrous acid is protonated by the excess acid and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The amino group of this compound acts as a nucleophile, attacking the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps occur.

  • Dehydration: The final intermediate is protonated and eliminates a water molecule to yield the stable 4-(methylthio)benzenediazonium ion.[5]

Due to their inherent instability and potentially explosive nature when isolated in solid form, diazonium salts are often prepared in solution and used immediately for subsequent reactions.[4][6] However, salts with non-nucleophilic counterions, such as tetrafluoroborate (B81430) (BF₄⁻), can often be isolated as more stable solids.[1][7]

Experimental Protocols

Two primary methods are presented: Protocol A for the in situ generation of 4-(methylthio)benzenediazonium chloride, suitable for immediate use in subsequent reactions like Sandmeyer or azo-coupling, and Protocol B for the isolation of the more stable 4-(methylthio)benzenediazonium tetrafluoroborate salt.

Protocol A: In Situ Preparation of 4-(Methylthio)benzenediazonium Chloride

This protocol is adapted from standard diazotization procedures for aromatic amines.[4][8][9]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution: In a beaker of appropriate size, combine this compound (1.0 eq) with distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq). Stir until the amine fully dissolves to form its hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with efficient mechanical or magnetic stirring. It is critical to maintain this temperature range throughout the procedure to prevent the decomposition of the diazonium salt.[4][9]

  • Preparation of Nitrite Solution: In a separate flask, prepare a solution of sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution. The rate of addition should be slow enough to ensure the temperature does not rise above 5 °C.

  • Monitoring the Reaction: After about 90% of the nitrite solution has been added, begin testing for the presence of excess nitrous acid. To do this, withdraw a drop of the reaction mixture with a glass rod and touch it to a piece of starch-iodide paper. The appearance of an immediate dark blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.[8][9]

  • Completion: Continue adding the remaining nitrite solution dropwise until a positive test on starch-iodide paper persists for at least 5-10 minutes after the last addition. Avoid a large excess of nitrous acid.

  • Immediate Use: The resulting cold solution of 4-(methylthio)benzenediazonium chloride is now ready for immediate use in a subsequent reaction. Do not attempt to isolate the salt from this solution.

Protocol B: Isolation of 4-(Methylthio)benzenediazonium Tetrafluoroborate

This method yields a more stable, solid diazonium salt that can be filtered, dried, and stored for short periods. The procedure is based on a general method for preparing arenediazonium tetrafluoroborate salts.[7]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Tetrafluoroboric Acid (HBF₄, 48% aqueous solution)

  • Isoamyl Nitrite

  • Diethyl Ether (cold)

Procedure:

  • Preparation of Amine Solution: Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and 48% aqueous tetrafluoroboric acid (HBF₄) at room temperature.

  • Diazotization: To the stirred solution, slowly add isoamyl nitrite (1.1 eq) over 5-10 minutes. The reaction is typically carried out at room temperature.

  • Precipitation: After the addition is complete, add cold diethyl ether to the reaction mixture to induce the precipitation of the 4-(methylthio)benzenediazonium tetrafluoroborate salt.

  • Crystallization: For complete crystallization, cool the mixture to a lower temperature (e.g., -20 °C to -30 °C) for 30 minutes.[7]

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filtered crystals with two portions of cold diethyl ether to remove residual acid and solvent.[7] Dry the product on the filter paper under a stream of air or nitrogen. Do not use high heat for drying.

  • Storage: Store the dried diazonium tetrafluoroborate salt in a refrigerator, protected from light and moisture.

Data Presentation

The following table summarizes typical quantitative parameters for the described protocols.

ParameterProtocol A (In Situ)Protocol B (Isolation)
Starting Amine This compoundThis compound
Acid Hydrochloric Acid (HCl)Tetrafluoroboric Acid (HBF₄)
Nitrosating Agent Sodium Nitrite (NaNO₂)Isoamyl Nitrite
Molar Ratio (Amine:Acid:Nitrite) 1 : 2.5-3.0 : 1.0-1.11 : ~2.5 : 1.1
Solvent WaterGlacial Acetic Acid
Temperature 0 - 5 °CRoom Temp, then -20 °C
Reaction Time 15 - 30 minutes30 - 60 minutes
Product Form Aqueous SolutionCrystalline Solid
Yield Not Applicable (used in situ)Typically 70-90%

Safety Precautions

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, shock, or friction. Handle with extreme care. Diazonium tetrafluoroborates are more stable but should still be treated with caution.

  • Temperature Control: Strict adherence to low temperatures (0-5 °C) for Protocol A is essential to prevent rapid decomposition of the diazonium salt, which can lead to a runaway reaction and release of nitrogen gas.[6]

  • Toxicity: this compound and sodium nitrite are toxic. Handle them in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acid Handling: Concentrated acids (HCl, HBF₄) are corrosive. Handle with care.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the in situ diazotization of this compound as described in Protocol A.

Diazotization_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_end Completion start Start prep_amine Dissolve this compound in aq. HCl start->prep_amine prep_nitrite Prepare aq. NaNO2 solution start->prep_nitrite cool_amine Cool amine solution to 0-5 °C in ice bath prep_amine->cool_amine add_nitrite Slowly add NaNO2 solution while maintaining T < 5 °C prep_nitrite->add_nitrite cool_amine->add_nitrite monitor Test for excess HNO2 (Starch-Iodide Paper) add_nitrite->monitor monitor->add_nitrite Negative Test product Diazonium salt solution ready for immediate use monitor->product Positive Test end End product->end

Caption: Experimental workflow for the in-situ diazotization of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(Methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 4-(methylthio)aniline derivatives. This class of compounds serves as a valuable building block in the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for the Suzuki coupling of aryl halides and are intended to be a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is widely used in both academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of starting materials.[1][2]

Biaryl scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[3] The products of Suzuki couplings involving this compound derivatives are of particular interest as they can serve as precursors to compounds with potential applications in drug discovery, notably as kinase inhibitors.

Data Presentation: Reaction Parameters and Expected Yields

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of aryl bromides with structural similarities to 4-(methylthio)haloanilines, providing a predictive framework for reaction planning.

Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with Various Arylboronic Acids [4]

EntryArylboronic AcidBaseSolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane (B91453)/H₂OPd(PPh₃)₄ (5)70-801875
24-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄ (5)70-802080
34-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄ (5)70-801885
44-Fluorophenylboronic acidK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄ (5)70-802270
53-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂OPd(PPh₃)₄ (5)70-802065

Table 2: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid [5]

EntryAryl BromideBaseCatalyst (mol%)Temp (°C)Yield (%)
14-BromoacetophenoneCs₂CO₃Schiff Base-Pd(II) Complex (1)10098
24-BromotolueneCs₂CO₃Schiff Base-Pd(II) Complex (1)10085
34-BromoanisoleCs₂CO₃Schiff Base-Pd(II) Complex (1)10090
4BromobenzeneCs₂CO₃Schiff Base-Pd(II) Complex (1)10092
54-BromobenzaldehydeCs₂CO₃Schiff Base-Pd(II) Complex (1)10066

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound derivatives.

Protocol 1: General Procedure for the Suzuki Coupling of 4-Bromo-1-(methylthio)benzene with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[4][5]

Materials:

  • 4-Bromo-1-(methylthio)benzene (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-(methylthio)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • 4-Bromo-1-(methylthio)benzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like SPhos, 2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4-bromo-1-(methylthio)benzene (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst, ligand, and base.

  • Add the solvent (e.g., 3 mL of 1,4-dioxane).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1 (steps 8-11).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Add Palladium Catalyst and Ligand prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Degassed Solvent prep3->react1 react2 Heat and Stir (80-100°C or Microwave) react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3 product product workup3->product Pure Product

General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl ar_b_oh2 Ar'-B(OH)2 + Base ar_b_oh2->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst biaryl Ar-Ar' reductive_elimination->biaryl ar_x Ar-X ar_x->oxidative_addition

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Kinase Inhibitor Scaffolds and Signaling Pathways

Biaryl compounds derived from this compound are scaffolds of interest for the development of kinase inhibitors. For instance, analogs of these structures have been shown to inhibit Src family kinases, which are key regulators of cellular signaling pathways, including the Ras-Raf-MEK-ERK pathway.[4][6] Inhibition of these pathways is a critical strategy in cancer therapy.

The following diagram illustrates a simplified representation of the MEK-ERK signaling pathway and the potential point of inhibition by a biaryl compound derived from a this compound derivative, which could act as a Src inhibitor, thereby affecting downstream signaling.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Kit) Src Src RTK->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression Inhibitor Biaryl Inhibitor (Derived from this compound) Inhibitor->Src Inhibits

Hypothetical inhibition of the Src-mediated MEK-ERK signaling pathway.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 4-(Methylthio)aniline and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and drug development.[1][2] Their structural diversity and the relative ease of their synthesis make them attractive scaffolds for the design of novel therapeutic agents. Schiff bases derived from 4-(methylthio)aniline are of particular interest due to the presence of the methylthio group, which can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity. These compounds have demonstrated promising antimicrobial, anticancer, and antioxidant activities.[3]

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound and various aldehydes. It is intended to serve as a comprehensive guide for researchers and scientists in the field of medicinal chemistry and drug development.

General Reaction Scheme

The synthesis of Schiff bases from this compound and aldehydes proceeds via a condensation reaction, where the primary amine group of the aniline (B41778) derivative reacts with the carbonyl group of the aldehyde to form an imine linkage, with the elimination of a water molecule.[4] The general reaction is depicted below:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products 4-Methylthioaniline Schiff_Base 4-Methylthioaniline->Schiff_Base Solvent, Catalyst Heat plus1 + Aldehyde Aldehyde->Schiff_Base plus2 + Water H2O Anticancer_Pathway Schiff_Base Schiff_Base Cancer_Cell Cancer_Cell Schiff_Base->Cancer_Cell Enters Cell DNA_Intercalation DNA_Intercalation Cancer_Cell->DNA_Intercalation Targets DNA Apoptosis_Induction Apoptosis_Induction DNA_Intercalation->Apoptosis_Induction Triggers Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Leads to

References

Application Notes and Protocols for the Use of 4-(Methylthio)aniline in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. 4-(Methylthio)aniline, with its sulfur and nitrogen heteroatoms and aromatic ring, presents a promising scaffold for the development of effective corrosion inhibitors. These structural features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive environments.

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface (e.g., mild steel) in an acidic medium. This process involves the displacement of water molecules and the formation of a protective film that isolates the metal from the corrosive environment.

The adsorption process can be described by the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface.[1] The adsorption involves:

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecules.

  • Chemisorption: Coordinate bonding between the lone pair electrons of nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms on the metal surface.

The presence of the electron-donating methylthio (-SCH3) group and the amino (-NH2) group in this compound enhances the electron density on the molecule, facilitating its adsorption.

Corrosion Inhibition Mechanism H+ H+ Fe Fe H+->Fe Corrosive Attack (Cathodic Reaction) Cl- Cl⁻ Cl-->Fe Corrosive Attack (Anodic Reaction) Inhibitor This compound Derivative Adsorbed_Inhibitor Adsorbed Inhibitor Protective Film Inhibitor->Adsorbed_Inhibitor Adsorption Experimental_Workflow Start Start: Prepare Mild Steel Coupons and Inhibitor Solutions Weight_Loss Weight Loss Measurement Start->Weight_Loss PDP Potentiodynamic Polarization (PDP) Start->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS Data_Analysis Data Analysis: - Inhibition Efficiency - Adsorption Isotherm Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Mechanism Determine Inhibition Mechanism (e.g., Mixed-type) Data_Analysis->Mechanism

References

Application of 4-(Methylthio)aniline in Materials Science for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the use of 4-(Methylthio)aniline in the synthesis of functional polymers for materials science applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the synthesis of poly(this compound) and its potential applications, particularly as an electroactive material and a corrosion inhibitor. Detailed experimental protocols for chemical and electrochemical polymerization are provided, along with characterization techniques. Quantitative data from analogous polyaniline systems are summarized to provide a comparative framework.

Introduction

Polyaniline (PANI) is a well-studied conducting polymer with a wide range of applications due to its straightforward synthesis, environmental stability, and tunable conductivity.[1] The properties of PANI can be readily modified by substituting various functional groups onto the aniline (B41778) monomer. The introduction of a methylthio (-SCH3) group at the para-position of the aniline ring, to form this compound, is expected to influence the electronic properties, solubility, and ultimately the performance of the resulting polymer, poly(this compound). The sulfur atom, with its lone pair of electrons, can affect the electron density of the polymer backbone, potentially enhancing its electrochemical properties and performance in applications such as corrosion protection and sensors.[2][3]

This document outlines the synthesis, characterization, and potential applications of polymers derived from this compound.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is essential before polymerization.

PropertyValueReference
Molecular Formula C7H9NS[4]
Molecular Weight 139.22 g/mol [4]
Appearance Light yellow to Yellow to Orange clear liquid[5]
Boiling Point 272-273 °C (lit.)
Density 1.119 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.639 (lit.)
CAS Number 104-96-1[4]

Synthesis of Poly(this compound)

Poly(this compound) can be synthesized through both chemical and electrochemical oxidation methods.

Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer powder.

Experimental Protocol:

  • Monomer Solution Preparation: Dissolve 0.1 mol of this compound in 100 mL of 1 M HCl solution in a beaker. Stir the solution at room temperature until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 0.1 mol of ammonium (B1175870) persulfate ((NH4)2S2O8) in 100 mL of 1 M HCl solution.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution at 0-5 °C (ice bath).

  • Reaction: Continue stirring the mixture for 24 hours at 0-5 °C. A dark green precipitate of poly(this compound) will form.

  • Purification: Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol (B129727) to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.

Logical Workflow for Chemical Synthesis:

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer Dissolve this compound in 1M HCl Polymerization Mix solutions at 0-5°C Stir for 24h Monomer->Polymerization Oxidant Dissolve (NH4)2S2O8 in 1M HCl Oxidant->Polymerization Filtration Filter precipitate Polymerization->Filtration Washing Wash with HCl, H2O, Methanol Filtration->Washing Drying Vacuum dry at 60°C Washing->Drying Final_Product Final_Product Drying->Final_Product Poly(this compound) Powder

Caption: Workflow for the chemical synthesis of poly(this compound).

Electrochemical Polymerization

This technique allows for the direct deposition of a uniform polymer film onto a conductive substrate.

Experimental Protocol:

  • Electrolyte Preparation: Prepare a solution of 0.1 M this compound and 1.0 M H2SO4 in deionized water.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a platinum or indium tin oxide (ITO) coated glass as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Polymerization: Perform electropolymerization by cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V vs. SCE at a scan rate of 50 mV/s for a desired number of cycles. A polymer film will deposit on the working electrode.[6]

  • Film Rinsing: After deposition, rinse the polymer-coated electrode with deionized water to remove any residual monomer and electrolyte.

  • Drying: Dry the film under a stream of nitrogen.

Experimental Workflow for Electrochemical Polymerization:

cluster_setup Cell Setup cluster_process Polymerization & Finishing Electrolyte Prepare 0.1M Monomer + 1.0M H2SO4 CV Cyclic Voltammetry (-0.2V to +1.0V) Electrolyte->CV Electrodes Assemble 3-electrode cell (Working, Counter, Reference) Electrodes->CV Rinse Rinse with DI water CV->Rinse Dry Dry with Nitrogen Rinse->Dry Final_Film Final_Film Dry->Final_Film Poly(this compound) Film

Caption: Workflow for the electrochemical deposition of poly(this compound) films.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to confirm its structure and properties.

Spectroscopic Analysis
  • FTIR Spectroscopy: To identify the characteristic functional groups and confirm the polymerization. The spectrum of the monomer can be compared to that of the polymer to observe changes in the N-H and aromatic C-H stretching vibrations.[1][7] Expected characteristic peaks for the polymer would include those for quinonoid and benzenoid ring stretching.[8]

  • UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.

  • NMR Spectroscopy (1H and 13C): Can be used to elucidate the polymer structure, although peak broadening is common in polymers. The disappearance of monomeric proton signals and the appearance of broad polymer backbone signals would indicate successful polymerization.[3]

Morphological and Thermal Analysis
  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer film or powder.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. The decomposition temperature of polyaniline and its derivatives is an important parameter for their application in devices.[9][10][11]

Applications in Materials Science

Electroactive Polymers

Polyaniline and its derivatives are well-known electroactive polymers, meaning they can change their properties in response to an electrical stimulus. Poly(this compound) is expected to exhibit electroactivity, making it a candidate for applications in:

  • Sensors: The conductivity of the polymer can change upon exposure to certain analytes, forming the basis of a chemical sensor.[2][3]

  • Electrochromic Devices: The polymer may change color at different oxidation states, which can be controlled by an applied potential.

Corrosion Protection

Polyaniline-based coatings have been shown to provide effective corrosion protection for metals.[12][13][14][15][16] The proposed mechanism involves the formation of a passive oxide layer on the metal surface, induced by the polymer. The presence of the sulfur atom in poly(this compound) may enhance its adhesion to metal surfaces and improve its corrosion inhibition properties.

Experimental Protocol for Corrosion Testing (Potentiodynamic Polarization):

  • Coating Application: Apply a coating of the synthesized poly(this compound) onto a metal coupon (e.g., mild steel) by electrochemical deposition or by drop-casting a solution of the chemically synthesized polymer.

  • Electrochemical Cell: Place the coated metal coupon as the working electrode in a three-electrode cell containing a corrosive medium (e.g., 3.5% NaCl solution).

  • Measurement: Perform potentiodynamic polarization by scanning the potential from a cathodic to an anodic value relative to the open-circuit potential.

  • Data Analysis: From the resulting Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion protection.

Corrosion Protection Mechanism:

cluster_system Corrosion System cluster_protection Protection Mechanism Metal Metal Substrate Corrosive Corrosive Environment (e.g., NaCl solution) Corrosive->Metal Corrosion Attack Polymer Poly(this compound) Coating Polymer->Metal Adhesion & Barrier PassiveLayer Formation of a stable passive oxide layer Polymer->PassiveLayer Induces Passivation PassiveLayer->Metal Protects

Caption: Proposed corrosion protection mechanism of a poly(this compound) coating.

Quantitative Data (from Analogous Polyaniline Systems)

Since specific quantitative data for poly(this compound) is limited in the literature, the following table presents data for polyaniline and a related copolymer to provide a benchmark for expected performance.

Polymer SystemPropertyValueReference
Poly(aniline-co-2-methylaniline)Corrosion Rate Reduction (vs. uncoated steel)50 times lower[13]
Poly(aniline-co-2-methylaniline)Corrosion Potential (Ecorr) Shift+381 mV[13]
Polyaniline loaded with BenzotriazoleInhibition Efficiency86.4%[15]
Polyaniline/Fe3O4 CompositeCorrosion Inhibition Efficiency80%[12]

Conclusion

This compound is a promising monomer for the development of novel functional polymers with potential applications in electroactive devices and corrosion protection. The presence of the methylthio- group is anticipated to favorably modify the electronic and physical properties of the polyaniline backbone. The experimental protocols provided herein offer a starting point for the synthesis and characterization of poly(this compound). Further research is warranted to fully elucidate the structure-property relationships and to explore the full potential of this material in various technological applications.

References

Application Notes and Protocols for the Quantification of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(Methylthio)aniline, a compound relevant in various stages of research and drug development. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is a robust and widely used technique for the separation and quantification of aniline (B41778) derivatives like this compound.[1] The method's principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[1]

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used.[1]

  • Chemicals and Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard (high purity)

    • Phosphoric acid or other suitable buffer components.[1]

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water. The exact ratio should be optimized for best separation, for instance, a starting point could be 60:40 (v/v) acetonitrile:water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm).

4. Sample Preparation:

  • For Drug Substance: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For Drug Product (e.g., tablets): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), dissolve it in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Method Performance Data

The following table summarizes typical performance data for the HPLC analysis of aniline derivatives.

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are illustrative and should be determined for each specific application and laboratory.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard & Sample Preparation Injection Sample Injection StandardPrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of this compound, especially at trace levels or in complex matrices.[2][3] This method often involves a derivatization step to improve the volatility and thermal stability of the analyte.[2][4]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Chemicals and Reagents:

    • Solvents: Chloroform, Ethyl acetate (B1210297) (high purity)

    • Reagents: Sodium hydroxide (B78521) (NaOH)

    • Derivatizing agent: e.g., 4-carbethoxyhexafluorobutyryl chloride[2][4]

    • Internal Standard: e.g., N-methylaniline[2][4]

    • This compound reference standard (high purity)

    • Anhydrous sodium sulfate

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent like methanol.

  • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.

3. Sample Preparation and Derivatization:

  • Liquid-Liquid Extraction:

    • To a known volume of the sample (e.g., 1 mL of serum or an aqueous solution), add the internal standard.[2][4]

    • Make the solution alkaline with NaOH.[2][4]

    • Extract the analytes with an organic solvent like chloroform.[2][4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatizing agent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride).[2][4]

    • Allow the reaction to proceed under controlled conditions (e.g., gentle heating).

    • Evaporate the excess derivatizing reagent.[2][4]

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.[2][4]

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3] Monitor characteristic ions for the derivatized this compound and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of this compound.

  • Perform a linear regression analysis to determine the response factor and correlation coefficient.

  • Quantify this compound in the samples using the internal standard method.

GC-MS Method Performance Data

The following table presents typical performance data for the GC-MS analysis of aniline, which can be indicative for this compound after method adaptation.

ParameterTypical Value[2][4]
Linearity Range0.5 - 25.0 mg/L
Limit of Detection (LOD)0.1 mg/L
Within-run Precision (% RSD)3.8%
Between-run Precision (% RSD)5.8%

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration & Quantification Peak_Integration->Calibration

Caption: Workflow for GC-MS analysis of this compound.

Method Validation

Both analytical methods should be validated to ensure they are suitable for their intended purpose.[5] Key validation parameters to be assessed include:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(Methylthio)aniline and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Methylthio)aniline and its potential impurities. The developed method is suitable for the separation and quantification of this compound from its key process-related impurity, 4-nitrothioanisole (B1212185), and a principal degradation product, 4-(methylsulfinyl)aniline (B2393309). This method is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, also known as 4-aminothioanisole, is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules. During its synthesis and storage, process-related impurities and degradation products can arise, which may affect the quality, safety, and efficacy of the final product. Therefore, a robust analytical method is required to separate and quantify this compound and its impurities. This application note details a validated stability-indicating HPLC method that can effectively resolve the active pharmaceutical ingredient (API) from its known impurities.

Potential Impurities

A thorough understanding of the synthetic route and the chemical nature of this compound allows for the identification of potential impurities.

  • Process-Related Impurity: A common synthesis of this compound involves the reduction of 4-nitrothioanisole. Therefore, unreacted 4-nitrothioanisole is a potential process-related impurity.

  • Degradation Product: The thioether moiety in this compound is susceptible to oxidation. Forced degradation studies indicate that 4-(methylsulfinyl)aniline (the corresponding sulfoxide) is a likely degradation product.

Experimental

Instrumentation and Columns

A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. The separation was achieved on a C18 stationary phase.

Reagents and Standards

HPLC grade acetonitrile (B52724) and methanol (B129727), along with analytical grade potassium dihydrogen phosphate (B84403) and ortho-phosphoric acid were used. Purified water was obtained from a water purification system. Standards for this compound, 4-nitrothioanisole, and 4-(methylsulfinyl)aniline were of known purity.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linear gradient to 80% B

    • 20-25 min: 80% B

    • 25-26 min: Linear gradient to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 258 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The developed HPLC method successfully separates this compound from its process-related impurity and degradation product. The retention times and resolution are summarized in the table below.

CompoundRetention Time (min)Resolution (relative to this compound)
4-(Methylsulfinyl)aniline~ 8.5> 2.0
This compound~ 12.2-
4-Nitrothioanisole~ 16.8> 2.0

Protocols

Protocol 1: Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1 L of purified water.

    • Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid.

    • Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC grade acetonitrile.

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh about 25 mg of this compound, 4-nitrothioanisole, and 4-(methylsulfinyl)aniline reference standards into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL):

    • Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Sample Preparation
  • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a stock solution of approximately 1000 µg/mL.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Method A Define Analytical Target Profile B Literature Search & Compound Property Analysis A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Optimization of Chromatographic Conditions (Gradient, pH, Temperature) C->D E Forced Degradation Studies D->E F Specificity D->F E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Finalized Stability-Indicating HPLC Method J->K

Caption: Workflow for HPLC method development and validation.

Separation_Diagram cluster_0 Chromatographic Separation A Injection B 4-(Methylsulfinyl)aniline (Degradation Product) A->B ~8.5 min C This compound (API) B->C ~12.2 min D 4-Nitrothioanisole (Process Impurity) C->D ~16.8 min E End of Run D->E

Caption: Elution profile of this compound and its impurities.

Application Notes and Protocols: 4-(Methylthio)aniline in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various agrochemicals utilizing 4-(Methylthio)aniline as a key starting material or intermediate. This document is intended to serve as a practical guide for researchers and professionals involved in the development of new agricultural chemicals.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a versatile chemical intermediate characterized by an aniline (B41778) ring substituted with a methylthio group at the para position. This unique structure provides a valuable scaffold for the synthesis of a wide range of biologically active molecules, particularly in the agrochemical sector. The presence of the amino group allows for the straightforward formation of ureas, amides, and other nitrogen-containing functionalities, which are common toxophores in herbicides, fungicides, and insecticides. The methylthio group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

This document details the synthesis of several classes of agrochemicals derived from this compound, with a focus on providing actionable experimental protocols and relevant quantitative data.

Synthesis of Phenylurea Herbicides

Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. This compound is a key precursor for the synthesis of several active compounds within this class.

Synthesis of N-(4-(Methylthio)phenyl)urea

N-(4-(Methylthio)phenyl)urea is a foundational structure for more complex phenylurea herbicides. Its synthesis is a straightforward process involving the reaction of this compound with a cyanate (B1221674) salt in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a heating mantle.

  • Procedure:

    • Dissolve 30 g (0.17 mol) of this compound in a mixture of 83 ml of acetic acid and 165 ml of water.

    • Heat the solution to 40°C with stirring.

    • In a separate beaker, prepare a solution of 22.2 g (0.34 mol) of sodium cyanate in 150 ml of water.

    • Slowly add the sodium cyanate solution to the heated this compound solution.

    • Maintain the reaction temperature at 40°C and continue stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product in a vacuum oven.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsSodium cyanate, Acetic acid, Water
Reaction Temp.40°C
ProductN-(4-(Methylthio)phenyl)urea
YieldHigh (specific yield data not provided in the source)

Logical Workflow for the Synthesis of N-(4-(Methylthio)phenyl)urea:

Synthesis_of_N_4_methylthiophenyl_urea cluster_reactants Reactants cluster_conditions Reaction Conditions 4-MTA This compound Reaction Urea Formation 4-MTA->Reaction NaOCN Sodium Cyanate NaOCN->Reaction Solvent Acetic Acid / Water Solvent->Reaction Temp 40°C Temp->Reaction Product N-(4-(Methylthio)phenyl)urea Reaction->Product

Caption: Synthesis of N-(4-(Methylthio)phenyl)urea.

Synthesis of N-(4-(Methylthio)phenyl)-N',N'-dimethylurea

This derivative is synthesized by reacting this compound with a source of the dimethylcarbamoyl group. A common method involves the use of dimethylcarbamoyl chloride.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is set up in a fume hood.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

    • Add a base (1.1 equivalents), such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add dimethylcarbamoyl chloride (1.05 equivalents) dropwise from the dropping funnel while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsDimethylcarbamoyl chloride, Triethylamine
SolventDichloromethane
ProductN-(4-(Methylthio)phenyl)-N',N'-dimethylurea
YieldTypically high, dependent on purification method

Synthesis Pathway for N-(4-(Methylthio)phenyl)-N',N'-dimethylurea:

Synthesis_of_dimethylurea_derivative 4-MTA This compound Reaction N-Acylation 4-MTA->Reaction DMCC Dimethylcarbamoyl chloride DMCC->Reaction Base Triethylamine Base->Reaction Acid Scavenger Product N-(4-(Methylthio)phenyl)- N',N'-dimethylurea Reaction->Product

Caption: Synthesis of a dimethylurea herbicide derivative.

Synthesis of Precursors for Advanced Agrochemicals

This compound can be modified to introduce other functional groups, creating advanced intermediates for more complex agrochemicals.

Synthesis of 2,5-Dichloro-4-(methylthio)aniline

Halogenated anilines are important building blocks in the synthesis of various pesticides.

Experimental Protocol:

  • Reaction Setup: A slurry of reactants is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Prepare a slurry of 21.9 g (0.1 mole) of 2,5-dichloro-4-(thiocyanato)aniline and 14.2 g (0.1 mole) of methyl iodide in 100 ml of methanol (B129727).[1]

    • In a separate container, dissolve 8.0 g (0.2 mole) of NaOH in 40 ml of water.[1]

    • Slowly add the NaOH solution to the slurry.[1]

    • Stir the reaction mixture at room temperature for fifteen hours.[1]

    • Remove the methanol by evaporation under reduced pressure.[1]

    • Take up the residue in water, which will cause the product to separate as a solid.[1]

    • Collect the solid by filtration and recrystallize from methylcyclohexane.[1]

Quantitative Data:

ParameterValue
Starting Material2,5-dichloro-4-(thiocyanato)aniline
ReagentsMethyl iodide, Sodium hydroxide, Methanol
Product2,5-dichloro-4-(methylthio)aniline
Yield18 g (87%)
Melting Point100-101°C

Synthesis Workflow for 2,5-Dichloro-4-(methylthio)aniline:

Dichloro_MTA_Synthesis StartMat 2,5-dichloro-4- (thiocyanato)aniline Reaction Thioether Formation StartMat->Reaction MeI Methyl Iodide MeI->Reaction NaOH Sodium Hydroxide NaOH->Reaction Base Product 2,5-dichloro-4- (methylthio)aniline Reaction->Product

Caption: Synthesis of a dichlorinated aniline intermediate.

Future Directions and Applications

The synthetic methodologies outlined in these notes demonstrate the utility of this compound as a versatile building block in agrochemical synthesis. Further research can explore the derivatization of the amino and methylthio groups to generate novel compounds with enhanced biological activity and improved environmental profiles. The development of more efficient and sustainable synthetic routes to these and other agrochemicals remains a key objective for the industry.

Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.

References

Application Notes and Protocols for Electrophilic Substitution Reactions on the 4-(Methylthio)aniline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing electrophilic substitution reactions on the 4-(methylthio)aniline (also known as 4-aminothioanisole) ring. The presence of two activating groups, the amino (-NH₂) and the methylthio (-SCH₃) groups, makes the aromatic ring highly nucleophilic and directs incoming electrophiles primarily to the ortho and para positions. However, the high reactivity of the amino group, particularly its susceptibility to oxidation and protonation under acidic conditions, necessitates careful consideration of reaction conditions and often requires the use of a protecting group.

Regioselectivity of Electrophilic Substitution

Both the amino and methylthio groups are ortho, para-directing activators. The amino group is a strongly activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The methylthio group is a moderately activating group, also capable of donating electron density to the ring via resonance.

In this compound, the para position is occupied by the methylthio group. Therefore, electrophilic attack is directed to the positions ortho to the strongly activating amino group (positions 3 and 5) and ortho to the methylthio group (positions 2 and 6). Given that the amino group is a more powerful activator than the methylthio group, substitution is expected to occur predominantly at the positions ortho to the amino group.

G cluster_0 This compound cluster_1 Directing Effects ring N NH₂ S SCH₃ pos2 2 pos3 3 pos5 5 pos6 6 Amino Amino (-NH₂) Strong Activator o,p-Director Positions Favored Positions for Electrophilic Attack: Positions 3 and 5 Amino->Positions Methylthio Methylthio (-SCH₃) Moderate Activator o,p-Director Methylthio->Positions

Directing effects on the this compound ring.

Due to the challenges associated with direct electrophilic substitution on the highly reactive and sensitive aniline (B41778) ring, many protocols utilize an N-acetylated derivative, N-(4-(methylthio)phenyl)acetamide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for more controlled reactions and prevents undesirable side reactions.

Halogenation

Direct halogenation of anilines can be aggressive and lead to polysubstitution and oxidation. A milder and more selective method involves the use of copper(II) halides in an ionic liquid.

Protocol 1: Regioselective para-Chlorination/Bromination of Anilines

This protocol is adapted from a general procedure for the para-halogenation of unprotected anilines and is expected to be applicable to this compound, yielding the 3-halo-4-(methylthio)aniline.[1][2][3][4][5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aniline (100 mmol) in the appropriate ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride for chlorination).

  • Add copper(II) halide (3 equivalents) to the solution.

  • For chlorination, heat the mixture to 40 °C. For bromination, the reaction can be carried out at room temperature.

  • Stir the reaction mixture for the time indicated in the table below (typically 1-4 hours for bromination and 3-6 hours for chlorination).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water to remove the ionic liquid and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (for analogous substituted anilines): [4][5]

Substrate (Analogous)Halogenating AgentReaction TimeYield of 4-Haloproduct
2-MethoxyanilineCuCl₂3 h93%
3-MethoxyanilineCuCl₂3 h96%
2-MethoxyanilineCuBr₂1 h95%
3-MethoxyanilineCuBr₂1 h95%

Note: The data above is for methoxy-substituted anilines, which are electronically similar to this compound. The primary product for this compound is expected to be the 3-halo derivative.

G cluster_workflow Halogenation Workflow start Start: This compound dissolve Dissolve in Ionic Liquid start->dissolve add_reagent Add CuX₂ (X = Cl or Br) dissolve->add_reagent react Stir at RT (Br₂) or 40°C (Cl₂) add_reagent->react monitor Monitor by TLC react->monitor workup Workup: Extraction & Washing monitor->workup purify Purification: Column Chromatography workup->purify end End: 3-Halo-4-(methylthio)aniline purify->end

Workflow for the halogenation of this compound.

Nitration (via N-Acetylated Intermediate)

Direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture is generally avoided due to the oxidation of the aniline and the formation of the anilinium ion, which is a meta-director. To achieve a regioselective nitration at the ortho position, the amino group is first protected as an acetamide.

Protocol 2: Nitration of N-(4-(methylthio)phenyl)acetamide

This protocol is based on the well-established procedure for the nitration of acetanilide (B955).[6]

Part A: Acetylation of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature until the starting material is completely consumed (monitor by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-(4-(methylthio)phenyl)acetamide.

Part B: Nitration of N-(4-(methylthio)phenyl)acetamide

Materials:

  • N-(4-(methylthio)phenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In an Erlenmeyer flask, dissolve N-(4-(methylthio)phenyl)acetamide (1 equivalent) in concentrated sulfuric acid.

  • Cool the solution in an ice bath.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cooled solution of the acetanilide derivative, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture for 20-30 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water. The primary product is expected to be N-(3-nitro-4-(methylthio)phenyl)acetamide.

Quantitative Data (for analogous nitration of N-acetyl-p-toluidine):

Substrate (Analogous)ProductYield
N-acetyl-p-toluidine4-Methyl-2-nitroacetanilideHigh

Note: N-acetyl-p-toluidine is a close structural analog. The acetamido and methylthio groups are both ortho, para-directors, and with the para position blocked, nitration is expected to occur ortho to the stronger activating acetamido group.

Friedel-Crafts Acylation (on an Analogous Compound)

Direct Friedel-Crafts acylation of anilines is generally not feasible as the amino group complexes with the Lewis acid catalyst, deactivating the ring. Therefore, the reaction is best performed on the N-acetylated derivative. The following protocol is for the acylation of thioanisole (B89551), a compound with similar electronic properties to N-(4-(methylthio)phenyl)acetamide.[7][8][9][10]

Protocol 3: Friedel-Crafts Acylation of Thioanisole

Materials:

  • Thioanisole (0.025 mol)

  • Acetic anhydride (0.075 mol)

  • Ethylene (B1197577) dichloride (30 mL)

  • Amberlyst-15 catalyst (4.0 g)

  • Parr autoclave

Procedure:

  • Charge a Parr autoclave with thioanisole, acetic anhydride, ethylene dichloride, and the Amberlyst-15 catalyst.

  • Heat the reaction mixture to 70 °C.

  • Stir the reaction mixture at a constant speed.

  • Monitor the reaction progress by taking samples periodically and analyzing them (e.g., by GC-MS).

  • Upon completion, cool the autoclave, filter the catalyst, and isolate the product from the reaction mixture. The expected major product is 4-(methylthio)acetophenone.

Quantitative Data (for acylation of thioanisole): [8][9][10]

SubstrateAcylating AgentCatalystTemperatureProduct
ThioanisoleAcetic AnhydrideAmberlyst-1570 °C4-(Methylthio)acetophenone

Note: For N-(4-(methylthio)phenyl)acetamide, acylation is expected to occur at the position ortho to the activating acetamido group.

Sulfonation

Anilines react with concentrated sulfuric acid to form the corresponding aminobenzenesulfonic acids.

Protocol 4: Sulfonation of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid

Procedure:

  • In a flask, carefully add this compound to concentrated sulfuric acid. An initial exothermic reaction will form the anilinium hydrogensulfate salt.

  • Heat the mixture to 180-200 °C for several hours.

  • During heating, the anilinium salt will rearrange to form the sulfonic acid.

  • Cool the reaction mixture and carefully pour it into water to precipitate the product.

  • Collect the solid product by filtration. The expected major product is 2-amino-5-(methylthio)benzenesulfonic acid.

Quantitative Data: Specific yield data for the sulfonation of this compound is not readily available in the cited literature. However, the sulfonation of aniline to p-aminobenzenesulfonic acid (sulfanilic acid) is a well-established industrial process that proceeds in high yield.

G cluster_pathway General Electrophilic Aromatic Substitution Pathway start Aromatic Ring intermediate Arenium Ion (Carbocation Intermediate) start->intermediate Attack by π electrons electrophile Electrophile (E⁺) electrophile->intermediate product Substituted Aromatic Ring intermediate->product Deprotonation

General mechanism of electrophilic aromatic substitution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylthio)aniline, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Reduction of 4-(Methylthio)nitrobenzene: This is a widely used method where the nitro group of 4-(Methylthio)nitrobenzene is reduced to an amine. Common reducing agents include sodium borohydride, catalytic hydrogenation (e.g., with Pd/C), and metal/acid combinations (e.g., Sn/HCl). This route often provides high yields.[1][2]

  • Methylation of 4-aminothiophenol (B129426): This involves the direct methylation of 4-aminothiophenol using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

  • Reaction of a 4-haloaniline derivative: This involves nucleophilic aromatic substitution where a leaving group (e.g., a halogen) at the 4-position of an aniline (B41778) derivative is displaced by a methylthiolate source.

  • From 4-thiocyanatoaniline derivatives: This method involves the reaction of a 4-thiocyanatoaniline with a methylating agent and a base. For example, 2,5-dichloro-4-(thiocyanato)aniline can be reacted with methyl iodide and sodium hydroxide (B78521) to produce 2,5-dichloro-4-(methylthio)aniline.[3]

Q2: My yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in the direct reaction of aniline with dimethyl disulfide, the formation of the ortho-isomer is a common side reaction.[4] Over-oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone can also occur.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can dramatically impact the yield. For example, in the reduction of nitroaromatics, the reaction temperature and hydrogen pressure are critical parameters.[2]

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.

  • Product loss during workup and purification: The desired product may be lost during extraction, washing, or purification steps like distillation or chromatography.[3]

Q3: How can I minimize the formation of the ortho-isomer during the synthesis from aniline and dimethyl disulfide?

A3: The formation of a mixture of ortho and para isomers is a known challenge in the direct thiomethylation of aniline.[4] To favor the formation of the para-isomer, you can try the following:

  • Use of a directing catalyst: While the search results mention the use of AlCl3 and CuI which give mixtures, exploring other Lewis or Brønsted acid catalysts might influence the regioselectivity.

  • Employing a protecting group strategy: Protecting the amino group of aniline can alter its directing effect, potentially favoring para-substitution. The protecting group would then need to be removed in a subsequent step.

  • Alternative synthesis route: If isomer separation proves difficult and high purity of the para-isomer is required, it is often more efficient to choose a more regioselective synthesis route, such as the reduction of 4-(Methylthio)nitrobenzene.

Q4: What are the recommended purification methods for this compound?

A4: The appropriate purification method depends on the nature of the impurities. Common techniques include:

  • Distillation under vacuum: this compound is a liquid at room temperature and can be purified by vacuum distillation.[3][5]

  • Column chromatography: For removing impurities with different polarities, column chromatography on silica (B1680970) gel is an effective method. A common eluent system is a mixture of ethyl acetate (B1210297) and hexane.[6][7]

  • Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent can be used for purification.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Ensure the use of fresh and pure reagents and catalysts. For catalytic hydrogenations, ensure the catalyst has not been poisoned.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at an adequate rate, while others may need cooling to prevent side reactions.
Insufficient base.In reactions requiring a base, ensure at least a stoichiometric amount is used. An excess of base is often beneficial.[3]
Formation of Multiple Products Lack of regioselectivity.Consider alternative, more regioselective synthesis routes or investigate the use of directing groups or specific catalysts.
Over-oxidation of the sulfur atom.Use milder oxidizing agents if applicable, or carefully control reaction conditions (temperature, reaction time) to prevent the formation of sulfoxides and sulfones.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the aniline derivative is in its free base form and less water-soluble. Use a suitable organic solvent for extraction.[3]
Emulsion formation during extraction.Add a saturated brine solution to help break the emulsion.
Product Purity Issues Residual starting materials or solvents.Ensure the reaction goes to completion. During purification, ensure complete removal of solvents under vacuum.
Co-eluting impurities in chromatography.Optimize the eluent system for column chromatography to achieve better separation.

Data Presentation

Table 1: Comparison of Yields for Substituted this compound Synthesis

Starting Material Reagents Product Yield (%) Reference
2,5-dichloro-4-(thiocyanato)anilineMethyl iodide, NaOH, Methanol (B129727)2,5-dichloro-4-(methylthio)aniline87[3]
2,3-dichloro-4-(thiocyanato)anilineMethyl iodide, KOH, Methanol2,3-dichloro-4-(methylthio)aniline92[3]
3-fluoro-4-(thiocyanato)anilineNot specified3-fluoro-4-(methylthio)aniline83[3]
4-nitrophenolNot specified4-(methylsulfinyl)phenol100[6]
This compoundNot specified4-(methylsulfinyl)aniline94[6]

Table 2: Optimization of Aniline Synthesis via Nitrobenzene Hydrogenation

Entry Temperature (°C) Flow Rate (mL/min) H₂ Pressure (MPa) Yield (%) Reference
1400.501.085[2]
2500.501.096[2]
3600.501.099[2]
4700.501.099[2]
5600.251.099[2]
6600.751.092[2]
7601.001.088[2]
8600.500.596[2]
9600.503.099[2]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloro-4-(methylthio)aniline from 2,5-dichloro-4-(thiocyanato)aniline [3]

  • Prepare a slurry of 21.9 grams (0.1 mole) of 2,5-dichloro-4-(thiocyanato)aniline and 14.2 grams (0.1 mole) of methyl iodide in 100 ml of methanol.

  • Slowly add a solution of 8.0 grams (0.2 mole) of NaOH in 40 ml of water to the slurry.

  • Stir the reaction mixture at room temperature for fifteen hours.

  • Remove the methanol by evaporation.

  • Take up the residue in water.

  • Collect the solid product by filtration.

  • Recrystallize the solid from methylcyclohexane (B89554) to yield 2,5-dichloro-4-(methylthio)aniline.

Protocol 2: Synthesis of this compound by Reduction of 1-methylthio-4-nitro-benzene [1]

  • Dissolve 1-methylthio-4-nitro-benzene in water at 20°C under an inert atmosphere.

  • Add a solution of sodium tetrahydroborate in water to the mixture.

  • Maintain the inert atmosphere throughout the reaction.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Concentrate the organic extract using a rotary evaporator to obtain this compound.

Visualizations

Synthesis_Pathway_1 Start 4-(Methylthio)nitrobenzene Product This compound Start->Product Reduction Reagent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reagent->Start

Caption: Synthesis of this compound via reduction.

Experimental_Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Stirring, Heating/Cooling) A->B C Reaction Quenching B->C D Workup (Extraction, Washing) C->D E Drying of Organic Layer D->E F Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Characterization G->H

Caption: General experimental workflow for synthesis.

Troubleshooting_Yield Start Low Yield? Check_Completion Reaction Complete? Start->Check_Completion Yes Check_Side_Products Side Products Present? Check_Completion->Check_Side_Products Yes Optimize_Conditions Optimize Time, Temp, Stoichiometry Check_Completion->Optimize_Conditions No Check_Workup Product Loss during Workup? Check_Side_Products->Check_Workup No Improve_Purification Improve Purification Method Check_Side_Products->Improve_Purification Yes Optimize_Extraction Optimize Extraction & Washing Check_Workup->Optimize_Extraction Yes Good_Yield Good Yield Check_Workup->Good_Yield No

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of Crude 4-(Methylthio)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(Methylthio)aniline using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound streaks on the TLC plate and does not form a compact spot. The basicity of the aniline (B41778) functional group can cause strong interactions with the acidic silica (B1680970) gel, leading to tailing or streaking.1. Mobile Phase Modification: Add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (B128534) (Et3N) in your hexane (B92381)/ethyl acetate (B1210297) mobile phase. This will neutralize the acidic sites on the silica gel. 2. Stationary Phase Deactivation: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase containing the basic modifier. This ensures the stationary phase is fully deactivated.
The product is not eluting from the column, even with a high concentration of polar solvent. 1. The compound may be irreversibly adsorbed onto the acidic silica gel. 2. The chosen mobile phase is not polar enough.1. Use a Deactivated Stationary Phase: As mentioned above, adding triethylamine to the eluent is crucial. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) for the purification of basic compounds like anilines. 3. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). If the compound still does not elute, a more polar solvent like dichloromethane (B109758) or a small percentage of methanol (B129727) (with triethylamine) could be cautiously introduced.
The product elutes too quickly (high Rf value), resulting in poor separation from non-polar impurities. The mobile phase is too polar for the compound.Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether) in your eluent system. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for optimal separation on the column.
Fractions are contaminated with an unknown impurity. 1. Incomplete separation due to an inappropriate mobile phase. 2. Column overloading. 3. Co-elution with a byproduct from the synthesis.1. Optimize TLC Separation: Before running the column, ensure you have a solvent system that gives good separation between your product and all impurities on a TLC plate. 2. Reduce Sample Load: Use an appropriate amount of silica gel for the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight. 3. Identify Impurities: If possible, identify the likely impurities from the synthetic route. Common impurities could include unreacted starting materials or byproducts. For instance, if synthesized from 4-nitrothioanisole, residual starting material might be present.
The purified product appears colored, but the starting material was not. The compound may be degrading on the silica gel. Anilines can be susceptible to oxidation.1. Use Deactivated Silica: This minimizes acid-catalyzed degradation. 2. Work Quickly: Do not let the compound sit on the column for an extended period. 3. Use an Inert Atmosphere: If the compound is particularly sensitive, packing and running the column under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate. Based on the polarity of this compound, a ratio of 9:1 to 4:1 hexane:ethyl acetate is a reasonable starting range. It is crucial to add 0.5-1% triethylamine to the mobile phase to prevent streaking. Always optimize the solvent system using Thin Layer Chromatography (TLC) before performing the column chromatography.

2. How do I determine the correct mobile phase using TLC?

To determine the optimal mobile phase, spot the crude this compound on a TLC plate and develop it in a chamber containing your trial solvent mixture. The ideal solvent system will give your desired product an Rf value between 0.2 and 0.35. This range typically provides the best separation during column chromatography.

Solvent System (Hexane:Ethyl Acetate with 1% Et3N) Expected Rf of this compound Recommendation
9:1~0.2 - 0.3Good starting point for column chromatography.
4:1~0.4 - 0.5May result in faster elution and potentially poorer separation from less polar impurities.
1:1> 0.6Too polar; will likely lead to co-elution with other compounds.

3. What are the most common impurities in crude this compound?

The impurities will largely depend on the synthetic route used. A common synthesis involves the reduction of 4-nitrothioanisole. In this case, potential impurities could include:

  • Unreacted 4-nitrothioanisole: This starting material is more polar than the product.

  • Partially reduced intermediates.

  • Over-alkylation products: If a methylating agent is used, there's a possibility of N-methylation.

  • Oxidation products: The sulfide (B99878) group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are significantly more polar.

4. Can I use a different stationary phase besides silica gel?

Yes, for basic compounds like anilines, alumina (Al₂O₃) can be an excellent alternative to silica gel. Alumina is available in acidic, neutral, and basic forms. For this compound, neutral or basic alumina would be the most appropriate choice to avoid the strong acidic interactions seen with silica.

5. How much silica gel should I use for my purification?

The amount of silica gel depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a weight ratio of silica gel to crude material between 50:1 and 100:1 . For difficult separations (impurities with similar Rf values to the product), a higher ratio is recommended.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography on silica gel.

1. Preparation of the Mobile Phase:

  • Prepare a suitable mobile phase, for example, a 9:1 mixture of hexane and ethyl acetate.

  • Add triethylamine to the mobile phase to a final concentration of 1% (v/v). For 1 liter of mobile phase, add 10 mL of triethylamine.

2. Column Packing (Slurry Method):

  • Secure a glass column of appropriate size vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • In a separate beaker, create a slurry of silica gel in the prepared mobile phase.

  • Carefully pour the slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column using a pump or an inert gas source to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_mobile_phase Prepare Mobile Phase (e.g., 9:1 Hexane:EtOAc + 1% Et3N) pack_column Pack Column with Silica Gel Slurry prep_mobile_phase->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample for Dry Loading prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions isolate_product Isolate Product by Solvent Evaporation combine_fractions->isolate_product troubleshooting_logic start Start Purification tlc Perform TLC Analysis start->tlc streaking Streaking or Tailing? tlc->streaking add_base Add 1% Et3N to Mobile Phase streaking->add_base Yes good_spot Good Spot Shape streaking->good_spot No add_base->tlc check_rf Check Rf Value good_spot->check_rf rf_high Rf > 0.35 check_rf->rf_high Too High rf_low Rf < 0.2 check_rf->rf_low Too Low rf_good 0.2 < Rf < 0.35 check_rf->rf_good Optimal decrease_polarity Decrease Mobile Phase Polarity (Increase Hexane %) rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity (Increase EtOAc %) rf_low->increase_polarity run_column Proceed to Column Chromatography rf_good->run_column decrease_polarity->tlc increase_polarity->tlc

Technical Support Center: Synthesis of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Methylthio)aniline. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common impurities and side reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on impurity profiles and potential side reactions.

FAQ 1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

  • S-Methylation of 4-Aminothiophenol (B129426): This route involves the direct methylation of the thiol group of 4-aminothiophenol using a methylating agent.

  • Reduction of 4-(Methylthio)nitrobenzene: This approach involves the reduction of the nitro group of 4-(methylthio)nitrobenzene to an amine.

Each route has its own set of potential side reactions and can lead to different impurity profiles.

FAQ 2: I am seeing an impurity with a mass corresponding to the disulfide of my starting material in the methylation of 4-aminothiophenol. What is causing this?

The formation of bis(4-aminophenyl) disulfide is a common issue when working with 4-aminothiophenol. This is due to the susceptibility of the thiol group to oxidation, which can occur in the presence of air (oxygen).

Troubleshooting:

  • Degas Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Reducing Agent: The addition of a small amount of a reducing agent, such as sodium borohydride, can sometimes help to minimize disulfide formation.

FAQ 3: My NMR spectrum shows evidence of N-methylation in addition to the desired S-methylation. How can I improve the selectivity?

While the sulfur atom in 4-aminothiophenol is a softer nucleophile and generally favored for methylation, N-methylation can occur, especially if a strong methylating agent is used or if the reaction conditions are not optimized.

Troubleshooting:

  • Choice of Methylating Agent: Use a softer methylating agent like methyl iodide. Harsher reagents such as dimethyl sulfate (B86663) might lead to less selectivity.

  • Base Selection: Employing a weaker base can help to deprotonate the more acidic thiol group preferentially over the amino group.

  • Protecting Groups: For complete selectivity, consider protecting the amine group with a suitable protecting group (e.g., acetyl) before methylation, followed by deprotection. However, this adds extra steps and can lower the overall yield.[1]

FAQ 4: During the reduction of 4-(methylthio)nitrobenzene, I am observing byproducts that are not the desired aniline (B41778). What could they be?

The reduction of nitroarenes can sometimes lead to the formation of partially reduced intermediates or condensed byproducts.[2]

Potential Impurities:

  • Nitroso and Hydroxylamino Intermediates: Incomplete reduction can result in the presence of 4-(methylthio)nitrosobenzene and N-(4-(methylthio)phenyl)hydroxylamine.

  • Azo and Azoxy Compounds: These can form through the condensation of the nitroso and hydroxylamino intermediates.

  • Over-reduction Products: While less common for aromatic amines, aggressive reducing agents could potentially affect the thioether linkage, though this is generally stable.

Troubleshooting:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., using Pd/C) or metal/acid reductions (e.g., Sn/HCl or Fe/HCl) are common and generally provide high yields of the aniline.[2] Avoid harsh reducing agents that might lead to side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material and intermediates.

FAQ 5: My final product is discolored, even after purification. What is the likely cause?

Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities. This compound is no exception.

Troubleshooting:

  • Storage: Store the purified product under an inert atmosphere and in the dark to minimize oxidation.

  • Purification: If discoloration is significant, repurification by distillation under reduced pressure or column chromatography may be necessary.

Impurity Summary

The following table summarizes common impurities encountered in the synthesis of this compound, their likely origin, and the synthetic route in which they are most commonly observed.

Impurity NameStructureCommon Synthetic Route of OriginLikely Cause
bis(4-aminophenyl) disulfide(H₂N-C₆H₄-S)₂S-Methylation of 4-AminothiophenolOxidation of starting material
N-Methyl-4-(methylthio)anilineCH₃-NH-C₆H₄-SCH₃S-Methylation of 4-AminothiophenolNon-selective methylation
4-(Methylthio)nitrosobenzeneO=N-C₆H₄-SCH₃Reduction of 4-(Methylthio)nitrobenzeneIncomplete reduction
N-(4-(methylthio)phenyl)hydroxylamineHO-NH-C₆H₄-SCH₃Reduction of 4-(Methylthio)nitrobenzeneIncomplete reduction
4,4'-bis(methylthio)azoxybenzeneCH₃S-C₆H₄-N=N(O)-C₆H₄-SCH₃Reduction of 4-(Methylthio)nitrobenzeneCondensation of intermediates
4,4'-bis(methylthio)azobenzeneCH₃S-C₆H₄-N=N-C₆H₄-SCH₃Reduction of 4-(Methylthio)nitrobenzeneCondensation of intermediates

Experimental Protocols

Synthesis of this compound via S-Methylation of 4-Aminothiophenol

  • Materials: 4-Aminothiophenol, Methyl Iodide, Sodium Hydroxide (B78521), Methanol (B129727), Water, Diethyl Ether, Saturated Sodium Chloride Solution, Sodium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminothiophenol in methanol under an inert atmosphere.

    • Add a solution of sodium hydroxide in water dropwise to the stirred solution at room temperature.

    • After stirring for a short period, add methyl iodide dropwise.

    • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the aqueous mixture with diethyl ether.

    • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

    • Remove the diethyl ether by evaporation to yield the crude product.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like methylcyclohexane.[1]

Synthesis of this compound via Reduction of 4-(Methylthio)nitrobenzene

  • Materials: 4-(Methylthio)nitrobenzene, Tin (Sn) powder, Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide, Diethyl Ether, Water, Saturated Sodium Chloride Solution, Sodium Sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(methylthio)nitrobenzene and tin powder.

    • Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic and may require cooling.

    • After the initial reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the resulting mixture with diethyl ether.

    • Combine the organic extracts, wash with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the diethyl ether by evaporation to yield the crude this compound.

    • Purify the product by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_0 S-Methylation Route cluster_1 Reduction Route 4-Aminothiophenol 4-Aminothiophenol 4-(Methylthio)aniline_1 This compound 4-Aminothiophenol->4-(Methylthio)aniline_1 CH3I, Base Disulfide_Impurity bis(4-aminophenyl) disulfide 4-Aminothiophenol->Disulfide_Impurity Oxidation N-Methyl_Impurity N-Methyl-4-(methylthio)aniline 4-Aminothiophenol->N-Methyl_Impurity Side Reaction 4-(Methylthio)nitrobenzene 4-(Methylthio)nitrobenzene Intermediate_Impurities Nitroso/Hydroxylamino Intermediates 4-(Methylthio)nitrobenzene->Intermediate_Impurities Incomplete Reduction 4-(Methylthio)aniline_2 This compound Intermediate_Impurities->4-(Methylthio)aniline_2 Reduction Condensation_Impurities Azo/Azoxy Impurities Intermediate_Impurities->Condensation_Impurities Condensation

Caption: Synthetic routes to this compound and common impurity formation.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthesis Route Start->Identify_Route Methylation_Issues S-Methylation Route Issues Identify_Route->Methylation_Issues Methylation Reduction_Issues Reduction Route Issues Identify_Route->Reduction_Issues Reduction Check_Oxidation Check for Disulfide (Oxidation) Methylation_Issues->Check_Oxidation Check_N_Methylation Check for N-Methylation Methylation_Issues->Check_N_Methylation Check_Incomplete_Reduction Check for Intermediates (Nitroso/Hydroxylamino) Reduction_Issues->Check_Incomplete_Reduction Check_Condensation Check for Azo/Azoxy Byproducts Reduction_Issues->Check_Condensation Solution_Inert_Atmosphere Use Degassed Solvents & Inert Atmosphere Check_Oxidation->Solution_Inert_Atmosphere Solution_Optimize_Reagents Optimize Methylating Agent and Base Check_N_Methylation->Solution_Optimize_Reagents Solution_Optimize_Reduction Optimize Reducing Agent & Reaction Time Check_Incomplete_Reduction->Solution_Optimize_Reduction Solution_Purification Further Purification (Distillation/Chromatography) Check_Condensation->Solution_Purification

Caption: Troubleshooting workflow for identifying sources of impurities.

Logical_Relationships cluster_Methylation S-Methylation of 4-Aminothiophenol cluster_Reduction Reduction of 4-(Methylthio)nitrobenzene Presence of O2 Presence of O2 Disulfide Formation Disulfide Formation Presence of O2->Disulfide Formation Strong Methylating Agent Strong Methylating Agent N-Methylation N-Methylation Strong Methylating Agent->N-Methylation Desired Product Pure this compound Insufficient Reducing Agent/Time Insufficient Reducing Agent/Time Incomplete Reduction Incomplete Reduction Insufficient Reducing Agent/Time->Incomplete Reduction Condensation of Intermediates Condensation of Intermediates Incomplete Reduction->Condensation of Intermediates Azo/Azoxy Impurities Azo/Azoxy Impurities Condensation of Intermediates->Azo/Azoxy Impurities

Caption: Logical relationship between reaction conditions and impurity formation.

References

Troubleshooting guide for the diazotization of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 4-(Methylthio)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the diazotization of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Diazonium Salt 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. The methylthio group is electron-donating and can accelerate the reaction, but complete conversion still requires adequate reagent and time.[1] 2. Decomposition of Diazonium Salt: The reaction temperature may have exceeded the optimal 0-5 °C range. Diazonium salts are thermally unstable.[2] 3. Side Reactions: Competing reactions such as azo coupling or phenol (B47542) formation are consuming the starting material or product.1. Ensure Excess Nitrous Acid: Use a slight excess of sodium nitrite (B80452) (1.1-1.2 equivalents). Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black). 2. Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C using an ice-salt bath. 3. Optimize Reaction Time: While the reaction may be fast, ensure sufficient stirring time (e.g., 15-30 minutes) after the addition of sodium nitrite to allow for complete conversion.
Formation of a Dark, Tarry Precipitate 1. Decomposition of Diazonium Salt: Temperatures above 5 °C can lead to rapid decomposition and the formation of phenolic tars.[2] 2. Azo Coupling: The newly formed diazonium salt can couple with the starting this compound, which is activated by the electron-donating methylthio group. This is more likely if the concentration of the aniline (B41778) is high or the acid concentration is insufficient.1. Maintain Low Temperature: Ensure the temperature does not rise during the addition of sodium nitrite. Add the nitrite solution slowly to control any exotherm. 2. Use Sufficient Acid: A molar ratio of at least 2.5-3 equivalents of acid to the aniline is recommended to ensure the full protonation of the aniline and minimize the concentration of the free amine available for coupling.
Inconsistent or Unreliable Results 1. Impurity of Starting Material: The this compound may be oxidized or contain other impurities. 2. Instability of Nitrous Acid: Nitrous acid is unstable and must be generated in situ.[3] 3. Oxidation of the Methylthio Group: The methylthio group is susceptible to oxidation by nitrous acid or its precursors, especially under prolonged reaction times or with a large excess of the nitrosating agent. This can lead to the formation of sulfoxide (B87167) or sulfone byproducts.1. Purify Starting Material: Ensure the purity of this compound before use, for example, by recrystallization or distillation. 2. Fresh Reagents: Use a freshly opened container of sodium nitrite and prepare the solution just before use. 3. Control Stoichiometry and Time: Use only a slight excess of sodium nitrite and monitor the reaction progress to avoid extended reaction times. If oxidation is suspected, consider using a milder nitrosating agent or alternative diazotization methods.
Difficulty in Subsequent Reactions (e.g., Sandmeyer, Azo Coupling) 1. Presence of Excess Nitrous Acid: Excess nitrous acid can interfere with subsequent coupling reactions. 2. Low Concentration of Active Diazonium Salt: Due to decomposition or side reactions, the concentration of the desired diazonium salt may be lower than anticipated.1. Quench Excess Nitrous Acid: After confirming the completion of the diazotization with a positive starch-iodide test, any remaining excess nitrous acid can be quenched by the addition of a small amount of urea (B33335) or sulfamic acid until the starch-iodide test is negative. 2. Use Immediately: The diazonium salt solution should be used in the subsequent reaction step as soon as it is prepared, without delay.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

The optimal temperature is between 0 °C and 5 °C.[2] This low temperature is crucial to ensure the stability of the resulting 4-(methylthio)benzenediazonium salt and to prevent its decomposition into phenols and other byproducts.

Q2: Why is a strong acid, like hydrochloric acid, necessary in this reaction?

A strong acid serves two primary purposes:

  • It reacts with sodium nitrite to generate nitrous acid in situ, which is the reactive nitrosating agent.[3]

  • It protonates the amino group of this compound to form the anilinium salt, which is soluble in the aqueous reaction medium and prevents the free amine from reacting with the newly formed diazonium salt (azo coupling).

Q3: How can I confirm that the diazotization is complete?

The completion of the reaction can be monitored by testing for the presence of a slight excess of nitrous acid. A drop of the reaction mixture is spotted onto starch-iodide paper. A positive test, indicated by the immediate appearance of a blue-black color, signifies that all the aniline has reacted and there is a slight excess of nitrous acid.

Q4: Is it safe to isolate the 4-(methylthio)benzenediazonium salt?

In general, solid diazonium salts are unstable and can be explosive. It is strongly recommended to use the diazonium salt solution directly in the subsequent reaction step without attempting to isolate it.

Q5: The methylthio group is electron-donating. How does this affect the diazotization reaction?

The electron-donating nature of the methylthio group activates the aromatic ring, which can accelerate the rate of diazotization.[1] However, it also makes the starting aniline more susceptible to side reactions like azo coupling if the reaction conditions, particularly the acid concentration, are not carefully controlled. Furthermore, the sulfur atom can be susceptible to oxidation.

Experimental Protocol: Diazotization of this compound

This protocol provides a general methodology. Optimization may be required for specific applications.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Urea or Sulfamic Acid (optional)

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a mixture of 3.0 equivalents of concentrated hydrochloric acid and a suitable amount of water to ensure dissolution.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization:

    • In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold aniline salt solution. The addition rate should be slow enough to maintain the temperature below 5 °C.

    • Monitor the temperature of the reaction mixture continuously with a thermometer.

  • Monitoring the Reaction:

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

    • Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the reaction is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

  • Quenching Excess Nitrous Acid (Optional):

    • If the subsequent reaction is sensitive to nitrous acid, add a small amount of urea or sulfamic acid to the reaction mixture until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 4-(methylthio)benzenediazonium salt should be used immediately in the next synthetic step. Do not store the solution.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the diazotization of anilines. These values should be considered as a starting point and may require optimization for this compound.

ParameterTypical RangeNotes
Temperature 0 - 5 °CCritical for diazonium salt stability.[2]
Molar Ratio (Aniline:Acid) 1 : 2.5 - 3.0Ensures complete salt formation and prevents side reactions.
Molar Ratio (Aniline:NaNO₂) 1 : 1.1 - 1.2A slight excess of nitrite ensures complete reaction.
Reaction Time 15 - 30 minAfter addition of NaNO₂, to ensure complete conversion.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Diazotization issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes tar_formation Tarry Precipitate issue->tar_formation Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes subsequent_reaction_issues Issues in Next Step issue->subsequent_reaction_issues Yes success Successful Diazotization issue->success No check_temp Check Temperature (0-5°C) low_yield->check_temp check_nitrite Check Nitrite Excess (Starch-Iodide) low_yield->check_nitrite tar_formation->check_temp check_acid Check Acid Concentration (>=2.5 eq) tar_formation->check_acid check_purity Check Starting Material Purity inconsistent_results->check_purity check_oxidation Consider Oxidation of -SMe inconsistent_results->check_oxidation quench_nitrite Quench Excess Nitrous Acid? subsequent_reaction_issues->quench_nitrite check_temp->issue Adjust check_nitrite->issue Adjust check_acid->issue Adjust check_purity->issue Purify check_oxidation->issue Optimize quench_nitrite->issue Perform

Caption: Troubleshooting workflow for the diazotization of this compound.

References

Side reactions to avoid during the acylation of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 4-(Methylthio)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the acylation of this compound?

A1: The primary desired reaction is N-acylation to form the corresponding amide. However, several side reactions can occur, including:

  • Diacylation: Formation of an N,N-diacyl derivative, particularly under forcing conditions or with a large excess of the acylating agent.

  • Oxidation: The electron-rich methylthio group is susceptible to oxidation to a sulfoxide (B87167) or sulfone, especially in the presence of oxidizing agents or under harsh reaction conditions.

  • C-Acylation (Fries Rearrangement): Acylation of the aromatic ring can occur, particularly under Friedel-Crafts conditions (Lewis acid catalysis). The initially formed N-acyl product can also rearrange to a C-acyl product, a process known as the Fries rearrangement, which is favored by high temperatures and the presence of a Lewis acid.[1][2]

Q2: My reaction is turning dark, and I'm getting a complex mixture of products. What's happening?

A2: A dark coloration often indicates oxidation of the aniline (B41778) substrate.[3] The electron-rich nature of this compound makes it sensitive to oxidation. To mitigate this, ensure your reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Protecting the amino group by converting it to an acetamide (B32628) can also increase its stability towards oxidation.

Q3: I'm observing a significant amount of a second acetylated product. What is it and how can I avoid it?

A3: This is likely the N,N-diacetylated product. Diacylation is favored by a high concentration of the acylating agent, elevated temperatures, and prolonged reaction times. To favor mono-acylation, use a stoichiometric amount of the acylating agent (or a slight excess) and maintain a moderate reaction temperature.

Q4: I'm trying to perform a Friedel-Crafts acylation on the ring of this compound, but it's not working. Why?

A4: Direct Friedel-Crafts acylation of anilines often fails because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated anilinium salt.[3] This deactivates the aromatic ring towards electrophilic substitution. The recommended approach is to first protect the amino group via N-acylation, then perform the Friedel-Crafts reaction, and finally deprotect the amino group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N-Acyl Product 1. Incomplete reaction. 2. Hydrolysis of the acylating agent. 3. Protonation of the aniline starting material.1. Monitor the reaction by TLC to ensure completion. 2. Use anhydrous solvents and reagents. 3. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.[3]
Formation of Diacylated Product 1. Excess acylating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use 1.0-1.2 equivalents of the acylating agent. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely and quench it upon completion of mono-acylation.
Presence of Oxidized Byproducts (Sulfoxide/Sulfone) 1. Presence of oxidizing impurities in reagents or solvents. 2. Reaction carried out in the presence of air.1. Use high-purity, freshly distilled/opened reagents and solvents. 2. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of C-Acylated Products 1. Use of a Lewis acid catalyst. 2. High reaction temperatures leading to Fries rearrangement.1. Avoid Lewis acid catalysts for N-acylation. Use a base like pyridine. 2. Keep the reaction temperature below 80 °C to minimize the Fries rearrangement.
Product is Difficult to Purify 1. Formation of multiple side products. 2. Tarry residues from oxidation.1. Optimize reaction conditions to improve selectivity (see above). 2. Use an inert atmosphere and purified reagents. Consider column chromatography for purification.

Key Reaction Pathways

The following diagram illustrates the desired N-acylation reaction and the primary side reactions that can occur during the acylation of this compound.

Acylation_Pathways Start This compound NAcyl N-Acyl-4-(methylthio)aniline (Desired Product) Start->NAcyl N-Acylation (Base catalyst) Oxidized Oxidized Product (Sulfoxide/Sulfone) Start->Oxidized Oxidation (Oxidizing conditions) CAcyl C-Acyl-4-(methylthio)aniline (C-Acylation/Fries Rearrangement) Start->CAcyl C-Acylation (Lewis Acid) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->NAcyl Diacyl N,N-Diacyl-4-(methylthio)aniline (Diacylation) NAcyl->Diacyl Further Acylation (Excess Acylating Agent, Heat) NAcyl->CAcyl Fries Rearrangement (Lewis Acid, Heat) Analytical_Workflow ReactionMixture Reaction Mixture TLC TLC Analysis (Qualitative Monitoring) ReactionMixture->TLC HPLC HPLC Analysis (Quantitative Analysis) ReactionMixture->HPLC LCMS LC-MS Analysis (Identification of Byproducts) HPLC->LCMS Peak Identification Data Data Analysis (Yield and Purity Calculation) HPLC->Data NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR Isolate and Characterize

References

Optimization of reaction conditions for the N-alkylation of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 4-(methylthio)aniline. The content is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low or no conversion of this compound. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of this compound can stem from several factors. The electron-donating nature of the methylthio group generally makes the aniline (B41778) nitrogen more nucleophilic, but other factors can hinder the reaction.

Troubleshooting Low Conversion:

  • Inadequate Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the specific method. For catalytic methods like the borrowing hydrogen strategy, temperatures can range from 25°C to 140°C.[1][2] A systematic increase in temperature (e.g., in 10-20°C increments) can help identify the optimal range.[3] However, excessively high temperatures can lead to side reactions and catalyst degradation.[3]

    • Base: The choice and amount of base are critical. For alkylation with alkyl halides, bases like K₂CO₃ or Cs₂CO₃ are often used to neutralize the acid formed.[1] For borrowing hydrogen reactions with alcohols, stronger bases like KOtBu or NaH are common.[1][4] Using a smaller amount of base than required can significantly suppress product conversion.[5]

    • Solvent: The solvent should be appropriate for the reaction temperature and reagents. Aprotic solvents like toluene, xylene, THF, or DMF are commonly used.[5] The use of polar solvents like alcohols or DMA can sometimes lead to catalyst deactivation.[5]

  • Reagent Reactivity:

    • Alkylating Agent: If using an alkyl halide, the reactivity of the leaving group is crucial (I > Br > Cl).[1] For sterically hindered anilines or alkylating agents, the reaction rate can be significantly reduced.[1]

    • Catalyst Activity (for catalytic reactions): The catalyst may be inactive or poisoned.[3] Ensure the catalyst has been handled under an inert atmosphere to prevent deactivation. Impurities in the starting materials or solvent can also poison the catalyst.[3]

  • Reaction Equilibrium:

    • Water Removal: In reactions that produce water, such as reductive amination or the borrowing hydrogen strategy, the removal of water can drive the reaction forward.[3] This can be achieved using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.

Q2: I am struggling with the formation of di-alkylated and other byproducts. How can I improve the selectivity for the mono-N-alkylated product?

A2: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting primary amine.[1][6]

Strategies to Improve Mono-alkylation Selectivity:

  • Control of Stoichiometry: Using an excess of this compound relative to the alkylating agent can statistically favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, helps to maintain its low concentration in the reaction mixture. This minimizes the chance of the more reactive secondary amine product reacting further.[1]

  • Choice of Methodology:

    • Reductive Amination: This is a highly effective method to avoid over-alkylation.[1][7] It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ.[8]

    • Borrowing Hydrogen Strategy: This method, which uses alcohols as alkylating agents with a metal catalyst, is also known for good selectivity towards mono-alkylation.[1][9]

  • Catalyst and Ligand Selection: In catalytic systems, the choice of metal and ligand can significantly influence selectivity. For example, some nickel-based catalysts have shown high selectivity for monoalkylation.[5]

Q3: My catalytic reaction (e.g., Borrowing Hydrogen) starts but then stops before completion. What might be causing catalyst deactivation?

A3: Catalyst deactivation can be a significant issue in catalytic N-alkylation reactions.

Troubleshooting Catalyst Deactivation:

  • Product Inhibition: The formation of tertiary amines as byproducts can sometimes poison the catalyst by coordinating to the metal center.[1]

  • Impurity Poisoning: Ensure that all reagents and the solvent are pure and dry.[1][3] Impurities can act as catalyst poisons.

  • Thermal Degradation: The catalyst may not be stable at the reaction temperature. Operating at the lowest effective temperature can help prevent degradation.[3]

  • Oxidative Deactivation: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate many catalysts.

Data Presentation: Reaction Conditions for N-Alkylation of Anilines

The following tables summarize various reaction conditions reported for the N-alkylation of anilines, which can be adapted for this compound.

Table 1: Nickel-Catalyzed N-Alkylation with Alcohols [5]

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1NiBr₂ (10 mol%), 1,10-phenanthroline (B135089) (20 mol%)t-BuOK (1 equiv.)Toluene1304899
2NiBr₂ (10 mol%)t-BuOK (1 equiv.)Toluene13048<10
3Ni(COD)₂ (10 mol%), 1,10-phenanthroline (20 mol%)t-BuOK (1 equiv.)Toluene1304885

Table 2: Ruthenium-Catalyzed N-Alkylation with Alcohols [2][9]

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1[RuCl₂(p-cymene)]₂ (2.5 mol%), dppf (6 mol%)K₂CO₃ (0.1 equiv.)p-Xylene14021High
2RuCl₂(AMPY)(DPPF) (2 mol%)KOtBu (1 equiv.)Toluene7024High
3Ru-pincer complexKOtBu (1 equiv.)Toluene25-7024High

Table 3: Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination) [10]

EntryCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5 mol%), BINAP (8 mol%)Cs₂CO₃ (10 equiv.)Toluene1108Good to Excellent
2Pd₂(dba)₃, X-PhosCs₂CO₃Toluene10012High

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination [11][12]

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.1-0.2 M), add the aldehyde or ketone (1.1-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation and stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Borrowing Hydrogen N-Alkylation with Alcohols [1][4]

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the catalyst (e.g., [Ru(p-cymene)Cl₂]₂), the ligand (if required), and the base (e.g., KOtBu or NaH).

  • Add the this compound (1.0 eq), the alcohol (1.0-1.2 eq), and the dry solvent (e.g., toluene).

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-130 °C).

  • Stir the reaction for the specified time (e.g., 16-24 hours), monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction cautiously with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis Reagents Weigh Reagents: - this compound - Alkylating Agent - Base/Catalyst Setup Combine Reagents in Reaction Vessel Reagents->Setup Solvent Prepare Dry Solvent Solvent->Setup Inert Establish Inert Atmosphere Inert->Setup Heating Heat to Desired Temperature Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting_Logic Start N-Alkylation Experiment Problem Identify Primary Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion Yield PoorSelectivity Poor Selectivity (Over-alkylation) Problem->PoorSelectivity Purity Cause_Temp Temperature Too Low? LowConversion->Cause_Temp Cause_Base Incorrect Base/Amount? LowConversion->Cause_Base Cause_Reagent Poor Leaving Group/ Steric Hindrance? LowConversion->Cause_Reagent Cause_Catalyst Catalyst Inactive? LowConversion->Cause_Catalyst Solution_LC Increase Temp. Optimize Base Change Reagent Check Catalyst Cause_Temp->Solution_LC Cause_Base->Solution_LC Cause_Reagent->Solution_LC Cause_Catalyst->Solution_LC Cause_Stoich Stoichiometry Issue? PoorSelectivity->Cause_Stoich Cause_Addition Rapid Addition of Alkylating Agent? PoorSelectivity->Cause_Addition Cause_Method Method Prone to Over-alkylation? PoorSelectivity->Cause_Method Solution_PS Use Excess Amine Slow Addition Switch to Reductive Amination Cause_Stoich->Solution_PS Cause_Addition->Solution_PS Cause_Method->Solution_PS

Caption: Troubleshooting logic for common N-alkylation issues.

References

Technical Support Center: Managing the Methylthio Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the methylthio (-SCH₃) group, a common functional moiety susceptible to oxidation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted side reactions and ensure the success of your experiments.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during reactions involving substrates with a methylthio group.

Issue 1: Unwanted Oxidation of the Methylthio Group During Alcohol Oxidation

Symptom: You are attempting to oxidize a primary or secondary alcohol to an aldehyde, ketone, or carboxylic acid, but you observe the formation of the corresponding sulfoxide (B87167) (+16 Da) or sulfone (+32 Da) of your starting material.

Troubleshooting Steps:

  • Evaluate Your Choice of Oxidant: Many common oxidizing agents are not selective and will readily oxidize thioethers.

    • Problematic Oxidants: Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., Jones reagent) are generally not suitable for substrates containing sensitive functional groups like thioethers.[1] Even milder reagents can be problematic under certain conditions. For instance, Pinnick oxidation (using sodium chlorite) is known to oxidize thioethers to sulfoxides or sulfones.[2][3]

    • Recommended Alternatives:

      • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride and is known for its mild conditions and high tolerance for various functional groups, including thioethers.[4][5][6] It effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without affecting the methylthio group.[7]

      • TEMPO-based Oxidations: A two-step, one-pot procedure using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with NaOCl followed by NaClO₂ has been shown to be compatible with oxidation-prone moieties like thioacetals.[8] Another TEMPO-based system uses catalytic TEMPO and tetra-n-butylammonium bromide with periodic acid and wet alumina, which is compatible with acid-sensitive protecting groups.[9]

  • Control Reaction Conditions:

    • Temperature: For oxidations that can be sensitive, maintaining a low temperature is crucial. For example, the Swern oxidation is typically performed at -78 °C to avoid side reactions.[5][10]

    • Stoichiometry: Carefully control the equivalents of the oxidizing agent. Using a large excess can lead to over-oxidation of both the alcohol and the thioether.

  • Protect the Methylthio Group: If the desired oxidation requires harsh conditions that are incompatible with the thioether, consider a protection-deprotection strategy.

    • Sulfonium (B1226848) Salt Formation: The methylthio group can be protected as a sulfonium salt. This involves alkylation of the thioether, for example, with an alkyl halide. The resulting sulfonium salt is less susceptible to oxidation. The thioether can be regenerated later through dealkylation.[7][11]

Issue 2: Oxidation of Methionine During Peptide Cleavage

Symptom: After solid-phase peptide synthesis (SPPS) and cleavage from the resin using trifluoroacetic acid (TFA), you observe a significant amount of your peptide with a +16 Da mass shift, corresponding to methionine sulfoxide (Met(O)).

Troubleshooting Steps:

  • Optimize Your Cleavage Cocktail with Scavengers: The tert-butyl cations generated during the removal of protecting groups can lead to side reactions, and residual oxidizing species can oxidize the methionine thioether.[12][13] The addition of specific scavengers to the TFA cleavage cocktail is essential.

    • Recommended Scavengers:

      • Thioanisole: Often included in cleavage mixtures to act as a reducing agent and prevent methionine oxidation.[14]

      • 1,2-Ethanedithiol (EDT): An effective scavenger for tert-butyl cations and helps prevent oxidation.[12][15]

      • Dimethylsulfide (DMS): Can help reduce or eliminate the formation of methionine sulfoxide.[16]

      • Ammonium (B1175870) Iodide (NH₄I): The addition of NH₄I to cleavage cocktails has been shown to prevent the formation of methionine sulfoxide.[14][16]

    • Optimized Cocktails:

      • Reagent H: A cocktail specifically designed to prevent methionine oxidation, containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide.[14][16]

      • TMSCl/PPh₃ Cocktail: A more recent development involves the inclusion of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) in the cleavage cocktail, which has been shown to eradicate oxidation.[12][13][16]

  • Control Cleavage Conditions:

    • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[15]

    • Peroxide-Free Solvents: Ensure that all solvents, especially the ether used for precipitation, are free of peroxides.[15]

  • Post-Cleavage Reduction of Methionine Sulfoxide: If oxidation has already occurred, it is possible to reduce the Met(O) back to methionine.

    • Reduction Methods:

      • Treat the oxidized peptide with a solution containing ammonium iodide and dimethylsulfide.[12][16]

      • Other reducing agents like dithiothreitol (B142953) (DTT) or N-mercaptoacetamide can also be used.[12]

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so easily oxidized? A1: The sulfur atom in a methylthio group (a thioether) has lone pairs of electrons that are readily available for reaction with electrophilic oxidizing agents. This makes the thioether a nucleophile that can be easily oxidized first to a sulfoxide and then to a sulfone.[7]

Q2: Can I selectively oxidize a methylthio group to a sulfoxide without forming the sulfone? A2: Yes, this is a common transformation. The key is to carefully control the stoichiometry of the oxidizing agent. Typically, using approximately one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) will favor the formation of the sulfoxide. Using two or more equivalents will lead to the sulfone.

Q3: Are there any protecting groups for the methylthio group itself? A3: While less common than for other functional groups, protection is possible. The most cited method is the conversion of the thioether to a sulfonium salt by alkylation.[7][11] The sulfonium salt is more resistant to oxidation. Deprotection can be achieved by reacting with a nucleophile to remove the alkyl group.

Q4: I need to perform a reaction that is sensitive to the odor of sulfur compounds. What can I do? A4: The malodorous nature of many sulfur compounds, particularly thiols and volatile thioethers like dimethyl sulfide (B99878) (a byproduct of the Swern oxidation), is a practical challenge.[5] Performing reactions in a well-ventilated fume hood is essential. Additionally, glassware that has been in contact with these compounds can be rinsed with bleach (sodium hypochlorite) or an oxone solution to oxidize the volatile sulfur compounds to odorless sulfoxides and sulfones.[5]

Q5: How do I choose the right scavenger for my methionine-containing peptide? A5: The choice depends on the other amino acids in your peptide. For peptides without other sensitive residues, a simple scavenger cocktail might suffice. However, for peptides also containing cysteine (Cys) or tryptophan (Trp), which are also susceptible to side reactions, a more complex cocktail is needed. Reagent H is a good universal choice for methionine-containing peptides.[14][16] For peptides with Cys(Trt), a cocktail containing triisopropylsilane (B1312306) (TIS) is beneficial for removing the trityl group.[13]

Data Presentation

Table 1: Comparison of Thiol Protecting Groups
Protecting GroupProtection Yield (Typical)StabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) > 90%Stable to basic and nucleophilic conditions. Labile to acid.[17]Mild acid (e.g., TFA in DCM), often with a scavenger (e.g., TIS).[17]High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.[17]Can be partially cleaved during some chromatographic purifications, potential for re-attachment of the trityl cation if not scavenged properly.[17]
Acetamidomethyl (Acm) 80-90%Stable to acidic and basic conditions used in peptide synthesis.[17]Mercury(II) acetate (B1210297) followed by a thiol, or iodine for oxidative cyclization.[17]Very stable to a wide range of conditions, allowing for orthogonal deprotection.[17]Deprotection requires heavy metals which can be toxic and require careful removal.[17]
p-Methoxybenzyl (PMB) > 85%More acid-labile than benzyl (B1604629) ethers. Stable to basic conditions.[17]Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[17]Can be cleaved under conditions orthogonal to Trt and t-butyl groups.[17]Stronger acid is required for cleavage compared to Trt, potentially affecting other acid-sensitive groups.[17]
Tetrahydropyranyl (THP) > 95% (solvent-free)Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.[17]Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).[17]High yielding, "green" protection method available, very mild deprotection.[17]Introduces a new chiral center.
Table 2: Effectiveness of Cleavage Cocktails in Preventing Methionine Oxidation
Cleavage Cocktail Composition (v/v)Methionine Sulfoxide FormationReference
Widely used cocktails (K, R, B)15% to 55%[12]
Reagent H (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I)Not detected[12]
TFA/Anisole/TMSCl/Me₂S with PPh₃Eradicated[13][16]
TFA/Anisole/TIS/TMSCl/Me₂S with PPh₃Eradicated[13]

Experimental Protocols

Protocol 1: Swern Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general procedure and may need optimization for specific substrates.

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (B128534) (TEA)

  • Primary alcohol substrate

  • Standard workup reagents (water, brine, drying agent like MgSO₄)

Procedure:

  • To a solution of oxalyl chloride (2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (3 equivalents) in DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the primary alcohol (1 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (4 equivalents) dropwise, and stir for 10 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Cleavage of a Methionine-Containing Peptide with a TMSCl/PPh₃ Cocktail

This protocol is adapted from a study that demonstrated the eradication of methionine oxidation.[16]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)

  • Cold diethyl ether

Procedure:

  • Place the peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine the filtrates.

  • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Visualizations

experimental_workflow start Substrate with -SCH3 and -OH groups decision1 Is the desired oxidation mild? start->decision1 mild_oxidation Use Swern or TEMPO-based oxidation decision1->mild_oxidation Yes harsh_oxidation Protect -SCH3 group decision1->harsh_oxidation No final_product Final Product mild_oxidation->final_product protect Alkylate with R-X to form sulfonium salt harsh_oxidation->protect oxidize_protected Perform desired alcohol oxidation protect->oxidize_protected deprotect Deprotect sulfonium salt with nucleophile oxidize_protected->deprotect deprotect->final_product

Caption: Decision workflow for oxidizing an alcohol in the presence of a methylthio group.

protection_scheme cluster_protection Protection cluster_deprotection Deprotection thioether R-S-CH3 sulfonium R-S+(CH3)-R' X- thioether->sulfonium + R'-X reaction_conditions Reaction Incompatible with Thioether sulfonium->reaction_conditions sulfonium_deprotect R-S+(CH3)-R' X- thioether_deprotect R-S-CH3 sulfonium_deprotect->thioether_deprotect + Nucleophile reaction_conditions->sulfonium_deprotect

Caption: Protection of a methylthio group as a sulfonium salt.

troubleshooting_tree start Unwanted -SCH3 oxidation observed? is_peptide Is the substrate a methionine-containing peptide? start->is_peptide Yes is_alcohol_ox Is it an alcohol oxidation? start->is_alcohol_ox No peptide_solution Use optimized scavenger cocktail (e.g., Reagent H or TMSCl/PPh3). Perform cleavage under N2. is_peptide->peptide_solution alcohol_solution Switch to milder conditions (e.g., Swern oxidation). Consider protecting the -SCH3 group. is_alcohol_ox->alcohol_solution Yes other_reaction Evaluate oxidant/reagents. Consider protection strategy. is_alcohol_ox->other_reaction No

Caption: Troubleshooting decision tree for unwanted methylthio group oxidation.

References

Challenges in the scale-up of 4-(Methylthio)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-(Methylthio)aniline. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data presented in a clear, accessible format to address challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route A: From 4-Nitrochlorobenzene

This route involves two main stages: the synthesis of 4-(methylthio)nitrobenzene via nucleophilic aromatic substitution, followed by the reduction of the nitro group.

Issue 1: Low Yield in 4-(Methylthio)nitrobenzene Synthesis

  • Question: We are experiencing a low yield in the reaction of 4-nitrochlorobenzene with a methyl sulfide (B99878) source. What are the potential causes and solutions?

  • Answer: Low yields in this nucleophilic aromatic substitution can stem from several factors. A common issue is the incomplete reaction or the formation of side products.

    Potential CauseRecommended Solution
    Inefficient Nucleophile Ensure the sodium sulfide or sodium methanethiolate (B1210775) is of high purity and anhydrous. Moisture can hydrolyze the sulfide reagent.
    Suboptimal Reaction Temperature The reaction temperature is critical. For the reaction with Na₂S and a methylating agent, a temperature range of 50-70°C is often optimal.[1]
    Poor Phase Transfer If using a two-phase system (e.g., aqueous Na₂S and organic 4-nitrochlorobenzene), a phase-transfer catalyst (PTC) can significantly improve the reaction rate and yield.
    Side Reactions The formation of byproducts like 4,4'-dinitrodiphenyl sulfide can occur, especially in the presence of a PTC with solid sodium sulfide.[2] Using an aqueous solution of sodium sulfide can favor the desired reaction.
    Inadequate Mixing On a larger scale, ensure efficient agitation to maximize the interfacial area between the reacting phases.

Issue 2: Incomplete Reduction of 4-(Methylthio)nitrobenzene

  • Question: The reduction of 4-(methylthio)nitrobenzene to this compound is sluggish and incomplete. How can we improve this?

  • Answer: Incomplete reduction is a frequent challenge, often related to the catalyst or reaction conditions.[3]

    Potential CauseRecommended Solution
    Catalyst Deactivation Catalysts like Pd/C or Raney Nickel can be poisoned by sulfur compounds. The starting material, 4-(methylthio)nitrobenzene, contains sulfur, which can inhibit the catalyst. Using a sulfur-tolerant catalyst or a higher catalyst loading may be necessary. Chemical reduction methods (e.g., Fe/HCl, SnCl₂/HCl) are often more reliable for sulfur-containing nitro compounds.
    Insufficient Reducing Agent For chemical reductions, ensure a stoichiometric excess of the reducing metal (e.g., Fe, Sn) and acid is used.
    Low Reaction Temperature Some reductions require heating to proceed at a reasonable rate. For instance, reduction with tin and concentrated HCl is often heated under reflux.[4]
    Poor Mass Transfer In catalytic hydrogenation, ensure efficient stirring to suspend the catalyst and maximize hydrogen availability at the catalyst surface.

Issue 3: Formation of Impurities during Reduction

  • Question: We are observing significant impurities in our final product after reduction. What are these impurities and how can we minimize them?

  • Answer: Impurities can arise from side reactions during the reduction process.

    Potential ImpurityFormation PathwayMitigation Strategy
    Azoxy, Azo, and Hydrazo compounds Incomplete reduction of the nitro group can lead to the formation of these dimeric impurities.Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. Monitor the reaction by TLC or LC-MS.
    Over-reduction Products While less common for anilines, harsh reduction conditions could potentially affect the methylthio group.Use milder reducing agents and control the reaction temperature.
    Residual Starting Material Incomplete reaction.Optimize reaction conditions (catalyst loading, temperature, reaction time) to drive the reaction to completion.
Route B: From 4-Thiocyanato-aniline

This route involves the reaction of a substituted 4-thiocyanato-aniline with a methylating agent in the presence of a base.

Issue 1: Low Conversion of the Thiocyanate (B1210189)

  • Question: The conversion of our 4-thiocyanato-aniline derivative to this compound is low. What are the likely reasons?

  • Answer: Low conversion in this process can be attributed to several factors related to the reagents and reaction conditions.

    Potential CauseRecommended Solution
    Ineffective Base A sufficiently strong base (e.g., NaOH, KOH, or a tertiary amine) is required to facilitate the reaction. The amount of base is also critical; typically 1-10 moles per mole of thiocyanate are used.
    Poor Quality Methylating Agent Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is of high purity and used in at least a stoichiometric amount.
    Suboptimal Temperature The reaction is typically carried out at a temperature between 0°C and the reflux temperature of the solvent.[5] Optimization of the temperature profile may be required.
    Solvent Effects The choice of solvent (e.g., methanol (B129727), ethanol) can influence the reaction rate and yield. Ensure the reactants are sufficiently soluble.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: When scaling up, several safety hazards need to be addressed:

  • Hydrogen Sulfide Gas: The use of sodium sulfide, especially in the presence of moisture or acid, can release highly toxic and flammable hydrogen sulfide (H₂S) gas.[6][7] All reactions involving sodium sulfide should be conducted in a well-ventilated area with appropriate H₂S monitoring.

  • Exothermic Reactions: The reduction of nitroaromatics is highly exothermic and requires careful temperature control to prevent runaway reactions.[8] A thorough calorimetric study is recommended before scaling up.

  • Flammable Solvents: Many of the solvents used (e.g., methanol, ethanol (B145695), toluene) are flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.

  • Handling of Reagents: Methylating agents like methyl iodide and dimethyl sulfate (B86663) are toxic and should be handled with appropriate personal protective equipment (PPE). Sodium sulfide is corrosive and can cause skin burns.[9]

Q2: How can I effectively purify this compound on a large scale?

A2: Large-scale purification of aromatic amines typically involves distillation.[10] A common procedure is to first perform an aqueous work-up to remove inorganic salts and water-soluble impurities. The crude amine is then purified by vacuum distillation. For stubborn impurities, techniques like fractional distillation or crystallization of a salt form of the amine followed by regeneration of the free base can be employed.

Q3: What are the common impurities found in the final product and how can they be removed?

A3: Common impurities can include unreacted starting materials, intermediates from incomplete reactions (e.g., 4-(methylsulfinyl)aniline (B2393309) if oxidation occurs), and byproducts from side reactions.

  • Unreacted 4-(methylthio)nitrobenzene: Can be removed by ensuring the reduction goes to completion or by fractional distillation.

  • Oxidation products: The methylthio group can be oxidized to sulfoxide (B87167) or sulfone. These are typically more polar and can be separated by chromatography on a smaller scale or potentially by fractional distillation under vacuum on a larger scale.

  • Dimeric byproducts (azo, azoxy): Can be minimized by optimizing reduction conditions and can often be removed as high-boiling residues during distillation.

Experimental Protocols

Route A: Synthesis of this compound from 4-Nitrochlorobenzene

Step 1: Synthesis of 4-(Methylthio)nitrobenzene

  • Lab Scale (Illustrative): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrochlorobenzene (1 equiv.) in methanol. In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 equiv.) and elemental sulfur (1.1 equiv.) in water. Heat the sulfide solution until the sulfur dissolves to form sodium polysulfide. Add the polysulfide solution to the 4-nitrochlorobenzene solution. In a separate step, a solution of sodium hydroxide (B78521) and sodium sulfide in water is added, followed by the addition of a methylating agent like dimethyl sulfate. The reaction mixture is typically heated at 50-70°C for several hours. After cooling, the product is isolated by extraction and purified by recrystallization or distillation.

Step 2: Reduction of 4-(Methylthio)nitrobenzene to this compound

  • Lab Scale (Fe/HCl Reduction): To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-(methylthio)nitrobenzene (1 equiv.), iron powder (3-4 equiv.), and a mixture of ethanol and water. Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) portion-wise. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. After the addition is complete, continue heating for another 1-2 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide. Filter the mixture to remove iron salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Route B: Synthesis of this compound from 4-Thiocyanato-aniline
  • Lab Scale (Illustrative): In a round-bottom flask, slurry 2,5-dichloro-4-thiocyanatoaniline (B12823437) (1 equiv.) and methyl iodide (1 equiv.) in methanol. To this slurry, add a solution of sodium hydroxide (2 equiv.) in water in a slow stream while maintaining the temperature below 30°C.[5] After the addition is complete, stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the methanol is removed by evaporation. The residue is taken up in water, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or distillation.[5]

Quantitative Data Summary

Table 1: Reaction Parameters for the Synthesis of Halogenated this compound Derivatives via Route B [5]

Starting MaterialProductYieldMelting Point (°C)
2,5-dichloro-4-thiocyanatoaniline2,5-dichloro-4-(methylthio)aniline87%100-101
2,3-dichloro-4-thiocyanatoaniline2,3-dichloro-4-(methylthio)aniline92%54-55
2,5-dibromo-4-thiocyanatoaniline2,5-dibromo-4-(methylthio)aniline-97
3,5-dichloro-4-thiocyanatoaniline3,5-dichloro-4-(methylthio)aniline-124-126

Visualizations

G cluster_0 Route A: Synthesis from 4-Nitrochlorobenzene A1 4-Nitrochlorobenzene A2 4-(Methylthio)nitrobenzene A1->A2 Na2S, CH3X or (CH3)2SO4 Nucleophilic Aromatic Substitution A3 This compound A2->A3 Reduction (e.g., Fe/HCl) Nitro Group Reduction

Caption: Synthesis pathway for this compound starting from 4-Nitrochlorobenzene.

G cluster_1 Route B: Synthesis from 4-Thiocyanato-aniline B1 4-Thiocyanato-aniline derivative B2 This compound derivative B1->B2 CH3X, Base (e.g., NaOH) Methylation

Caption: Synthesis pathway for this compound derivatives from 4-Thiocyanato-aniline.

G Start Low Yield or Incomplete Reaction Q1 Check Reagent Quality (Purity, Anhydrous) Start->Q1 Q2 Optimize Reaction Temperature Q1->Q2 No Sol1 Use High Purity Reagents Q1->Sol1 Yes Q3 Improve Mixing/Agitation Q2->Q3 No Sol2 Adjust Temperature Profile Q2->Sol2 Yes Q4 Consider Phase Transfer Catalyst Q3->Q4 No Sol3 Increase Stirrer Speed/ Use Baffles in Reactor Q3->Sol3 Yes Q5 Check for Catalyst Poisoning (Sulfur Sensitivity) Q4->Q5 No Sol4 Add PTC for Two-Phase Reactions Q4->Sol4 Yes Sol5 Use Sulfur-Tolerant Catalyst or Switch to Chemical Reduction Q5->Sol5 Yes

Caption: Troubleshooting workflow for low yield or incomplete reactions.

References

Technical Support Center: Purification of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 4-(Methylthio)aniline.

Frequently Asked Questions (FAQs)

Q1: Why has my this compound sample developed a yellow or brown color?

A1: this compound is susceptible to discoloration, which is typically caused by oxidation. The amino group in the aniline (B41778) structure is easily oxidized, especially when exposed to air and light, leading to the formation of colored impurities and polymeric by-products.[1][2] Proper storage in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize degradation.[2]

Q2: What are the common impurities in this compound?

A2: Besides the colored oxidation products, other potential impurities can include unreacted starting materials, residual solvents from synthesis, and by-products of the manufacturing process.

Q3: Is the color of this compound always an indication of impurity?

A3: While pure this compound is typically a clear, colorless to light yellow liquid, a pronounced yellow to brown or dark brown color is a strong indicator of the presence of colored impurities due to degradation.[3]

Q4: What are the primary methods for removing colored impurities from this compound?

A4: The most common and effective methods for decolorizing this compound include:

  • Vacuum Distillation: Highly effective for separating the liquid product from non-volatile colored impurities and polymers.[4]

  • Activated Carbon Treatment: Adsorbs colored organic impurities from the liquid.[5][6]

  • Column Chromatography: Separates the desired compound from impurities based on polarity.

  • Acid-Base Extraction: Utilizes the basicity of the aniline to separate it from neutral impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is yellow or brown after synthesis. Oxidation of the aniline functional group due to exposure to air and/or light.For liquid this compound, vacuum distillation is the most effective method to remove non-volatile colored impurities.[1][4] Adding a small amount of zinc dust to the distillation flask can help prevent oxidation during heating.[1] Alternatively, treatment with activated carbon can adsorb the colored impurities.[5]
Distillation results in a low yield. The distillation pressure is too low, causing the product to be carried over with the volatiles. The temperature is too high, leading to decomposition.Optimize the vacuum pressure and heating temperature. This compound has a boiling point of 272-273 °C at atmospheric pressure.[7] A vacuum will significantly lower this. Ensure the collection flask is adequately cooled.
The product discolors again shortly after purification. Continued exposure to air and light.Store the purified this compound under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial or a container protected from light.[2] Store in a cool, dark place.
Column chromatography results in streaking or poor separation. The acidic nature of silica (B1680970) gel can interact with the basic aniline, causing tailing and poor separation.Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to neutralize the acidic sites on the silica gel.[8]
Activated carbon treatment is ineffective. Insufficient amount of activated carbon, inadequate contact time, or the impurities are not well-adsorbed by the type of carbon used.Increase the amount of activated carbon (start with a small amount, e.g., 1-2% by weight) and/or the stirring time.[9] Ensure the activated carbon is well-dispersed in the liquid. Gentle heating may improve efficiency, but avoid high temperatures.

Experimental Protocols

Below are detailed methodologies for the key purification techniques.

Protocol 1: Vacuum Distillation

This method is ideal for separating the liquid this compound from non-volatile colored impurities.

Materials:

  • Crude this compound

  • Zinc dust (optional)

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Cold water source for condenser

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed, using grease if necessary to maintain a good vacuum.[4]

  • Place the crude this compound into the round-bottom flask. For every 100 mL of crude product, consider adding a small amount of zinc dust (approximately 0.5 g) to minimize oxidation during heating.[1]

  • Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Begin circulating cold water through the condenser.

  • Carefully apply vacuum to the system. The pressure should be monitored and controlled. A pressure of a few mmHg is typically sufficient to significantly lower the boiling point.

  • Once the desired vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. This will be the purified this compound.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

  • Transfer the purified, colorless product to a clean, dry, amber-colored container and store under an inert atmosphere.

Protocol 2: Activated Carbon Treatment

This protocol is useful for removing colored impurities through adsorption.

Materials:

  • Crude this compound

  • Activated carbon (powdered)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass funnel)

Procedure:

  • Dissolve the crude this compound in a suitable anhydrous solvent in an Erlenmeyer flask. The amount of solvent should be sufficient to allow for easy stirring.

  • With stirring, add a small amount of powdered activated carbon to the solution. A good starting point is 1-2% of the weight of the crude this compound.[9] Caution: Do not add activated carbon to a solution near its boiling point, as this can cause violent bumping.[10]

  • Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve the efficiency of decolorization, but this should be tested on a small scale first.

  • Once the decolorization is complete (the solution should be significantly lighter in color), remove the activated carbon by filtration. For fine carbon particles, using a pad of celite on top of the filter paper can improve filtration efficiency.

  • Wash the filtered carbon cake with a small amount of the fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Column Chromatography

This method is suitable for smaller-scale purifications and for separating impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Eluent: Start with a low polarity eluent, such as 95:5 hexane:ethyl acetate. Add 0.5-1% triethylamine to the eluent mixture to prevent streaking of the amine product on the column.[8]

  • Pack the Column: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the prepared eluent, collecting fractions in separate tubes.

  • Monitor the Separation: Monitor the separation using Thin Layer Chromatography (TLC). A common solvent system for anilines on TLC is a mixture of hexane and ethyl acetate.[8] Visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product start Crude this compound (Colored) distillation Vacuum Distillation start->distillation Choose Method carbon Activated Carbon Treatment start->carbon Choose Method chromatography Column Chromatography start->chromatography Choose Method analysis Purity Analysis (e.g., GC, HPLC) distillation->analysis carbon->analysis chromatography->analysis end Pure this compound (Colorless) analysis->end Confirm Purity

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_yes Troubleshooting Path start Is the this compound colored? oxidation Probable Cause: Oxidation start->oxidation Yes end_no No action needed. Store properly. start->end_no No liquid Is the product a liquid? oxidation->liquid distill Action: Vacuum Distillation liquid->distill Yes charcoal Alternative: Activated Carbon Treatment liquid->charcoal Consider Alternative store Post-Purification: Store under inert gas, protected from light. distill->store charcoal->store

Caption: Troubleshooting logic for colored this compound.

References

Navigating the Safe Management of 4-(Methylthio)aniline Waste: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(Methylthio)aniline waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause serious eye irritation and skin irritation.[1][3][4][5] Additionally, it may cause respiratory irritation and is noted for its strong, unpleasant odor, often described as a stench.[4][6]

Q2: What immediate actions should I take in case of accidental exposure?

A2: In case of accidental exposure, it is crucial to act swiftly:

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][6] If skin irritation or a rash occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1][6]

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][6] If eye irritation persists, get medical attention.[1][6]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.[1][6]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: To minimize exposure risks, the following PPE is required:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7][8]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[3]

  • Skin and Body Protection: A lab coat or chemically resistant apron should be worn.[6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Q4: How should I store this compound and its waste?

A4: Store this compound and its waste in a cool, dry, and well-ventilated area in tightly closed containers.[1][6] It should be stored away from incompatible materials such as strong oxidizing agents.[6] The storage area should be secure and locked.[1][6]

Q5: What is the correct procedure for disposing of this compound waste?

A5: All waste containing this compound must be treated as hazardous waste. It should be collected in a designated, labeled, and sealed hazardous waste container.[7] Disposal must be carried out by an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][6] Do not release it into the environment.[1][3]

Troubleshooting Guide

Issue Probable Cause Solution
Persistent unpleasant odor in the lab. Improper storage of this compound or its waste, or a small, undetected spill.Ensure all containers are tightly sealed and stored in a well-ventilated area, preferably under negative pressure.[1][6] Check for any spills and clean them up immediately following the spill cleanup protocol.
Skin irritation after handling the compound. Inadequate PPE or improper handling technique leading to skin contact.Review handling procedures and ensure proper use of chemically resistant gloves and a lab coat.[7][8] If irritation occurs, wash the affected area thoroughly and seek medical advice if it persists.[1]
Visible degradation or discoloration of waste. Contamination with incompatible materials.This compound is incompatible with strong oxidizing agents.[6] Ensure that waste streams are properly segregated.

Experimental Protocols

Protocol for Small Spill Cleanup (Liquid)
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] If the spill is outside a fume hood, a respirator may be necessary.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][9]

  • Absorb the Liquid: Gently apply the absorbent material over the spill, working from the outside in to prevent splashing.[9]

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable hazardous waste container.[1][3]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: Dispose of the sealed waste container and any contaminated cleaning materials through an approved hazardous waste disposal service.[6]

Protocol for Disposal of Contaminated Labware
  • Segregate Waste: Collect all disposable labware (e.g., pipette tips, gloves, weighing boats) that has come into contact with this compound in a separate, clearly labeled hazardous waste bag or container.

  • Rinse Non-Disposable Glassware: For non-disposable glassware, rinse it three times with a suitable solvent (e.g., acetone (B3395972) or ethanol) in a fume hood. Collect the rinsate as hazardous waste.

  • Wash Glassware: After rinsing, wash the glassware with soap and water.

  • Package for Disposal: Seal the hazardous waste container securely.

  • Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Visual Workflows

WasteHandlingWorkflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Contaminated_Solids Contaminated Solids (Gloves, Pipettes, etc.) Solid_Waste_Container Labeled Solid Hazardous Waste Container Contaminated_Solids->Solid_Waste_Container Liquid_Waste Liquid Waste (Solutions, Rinsate) Liquid_Waste_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Container Designated_Area Designated, Ventilated, and Secure Storage Area Solid_Waste_Container->Designated_Area Liquid_Waste_Container->Designated_Area EHS_Pickup EHS Pickup Designated_Area->EHS_Pickup Approved_Facility Approved Waste Disposal Facility EHS_Pickup->Approved_Facility

Caption: Workflow for the segregation and disposal of this compound waste.

SpillResponseDecisionTree Spill Spill of this compound Occurs Assess_Size Assess Spill Size Spill->Assess_Size Minor_Spill Minor Spill (<100 mL and contained) Assess_Size->Minor_Spill Small Major_Spill Major Spill (>100 mL or uncontained) Assess_Size->Major_Spill Large Evacuate_Minor Alert Personnel in Immediate Area Minor_Spill->Evacuate_Minor Evacuate_Major Evacuate Laboratory and Alert EHS/Emergency Services Major_Spill->Evacuate_Major Don_PPE Don Appropriate PPE Evacuate_Minor->Don_PPE Contain_Spill Contain with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect and Containerize Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Regioselectivity in Reactions of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 4-(methylthio)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling reaction outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during electrophilic and nucleophilic substitution reactions.

Understanding the Directing Effects in this compound

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents. In the case of this compound, we have two key groups:

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.

  • Methylthio Group (-SCH₃): A moderately activating, ortho, para-directing group. Similar to the amino group, the lone pairs on the sulfur atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Given that the para position is already occupied by the methylthio group, electrophilic substitution is expected to occur at the positions ortho to the strongly activating amino group (positions 2 and 6) and ortho to the methylthio group (positions 3 and 5). The powerful activating and directing effect of the amino group generally leads to substitution primarily at the 2- and 6-positions. However, the outcome can be influenced by steric hindrance and the specific reaction conditions.

A critical consideration, particularly in nitration and sulfonation reactions, is the basicity of the amino group. In strongly acidic media, the -NH₂ group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can significantly alter the expected regioselectivity.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to controlling regioselectivity in reactions of this compound.

Electrophilic Aromatic Substitution

Issue 1: Low yield and formation of a complex mixture of products during nitration.

  • Question: Why does the nitration of this compound with a standard nitric acid/sulfuric acid mixture give poor results?

  • Answer: Direct nitration of anilines with strong acids is problematic for two main reasons. Firstly, nitric acid is a strong oxidizing agent that can lead to the degradation of the electron-rich aniline (B41778) ring, resulting in tarry by-products. Secondly, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating group and a meta-director, leading to the formation of the undesired meta-nitro product.

  • Troubleshooting Strategy:

    • Protect the Amino Group: The most effective strategy is to protect the amino group before nitration. Acetylation of the aniline with acetic anhydride (B1165640) to form N-(4-(methylthio)phenyl)acetamide is a common and effective method. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which prevents oxidation. Crucially, the amide is not basic enough to be protonated by the nitrating mixture, thus preserving the desired ortho, para-directivity.

    • Control Reaction Temperature: Perform the nitration at low temperatures (typically 0-10 °C) to minimize side reactions and thermal decomposition.

    • Deprotection: After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitro-4-(methylthio)aniline isomers.

Issue 2: Difficulty in achieving selective mono-halogenation.

  • Question: How can I control the bromination of this compound to favor the mono-substituted product?

  • Answer: The amino and methylthio groups are both activating, making the aromatic ring highly susceptible to polyhalogenation. Controlling the stoichiometry of the halogenating agent and the reaction conditions is crucial.

  • Troubleshooting Strategy:

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a milder alternative to elemental bromine (Br₂) and can provide better control over mono-bromination.

    • Protect the Amino Group: As with nitration, acetylating the amino group reduces the activation of the ring and helps to prevent over-halogenation.

    • Control Stoichiometry and Temperature: Use a stoichiometric amount (or a slight excess) of the halogenating agent. Running the reaction at lower temperatures can also help to improve selectivity.

Issue 3: Unexpected product distribution in Friedel-Crafts acylation.

  • Question: I am attempting a Friedel-Crafts acylation on this compound and not getting the expected product. What could be the issue?

  • Answer: The basic amino group in this compound can react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the ring towards electrophilic substitution.

  • Troubleshooting Strategy:

    • Protect the Amino Group: Acetylation of the amino group is necessary before performing a Friedel-Crafts acylation. The resulting N-(4-(methylthio)phenyl)acetamide can then be acylated under standard Friedel-Crafts conditions. The acetamido group will direct the incoming acyl group primarily to the ortho position.

    • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the outcome of the reaction. Experiment with different catalysts (e.g., FeCl₃, ZnCl₂) and solvents to optimize the reaction.

Issue 4: Controlling regioselectivity in sulfonation.

  • Question: How can I control the position of sulfonation on this compound?

  • Answer: Sulfonation of anilines is often reversible and the product distribution can be influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho-isomer. At higher temperatures, the reaction is under thermodynamic control, and the more stable para-sulfonated product is favored. In the case of this compound, the para position is blocked, so the primary products will be at the ortho positions relative to the amino and methylthio groups. The "baking" process, which involves heating the aniline sulfate (B86663) salt, typically leads to the thermodynamically more stable product.

  • Troubleshooting Strategy:

    • Kinetic Control: For the formation of the product substituted at the 2-position, carry out the sulfonation at a lower temperature (e.g., room temperature or below) with fuming sulfuric acid.

    • Thermodynamic Control: To favor the formation of the more stable isomer (likely the 3-sulfonated product due to steric hindrance at the 2-position), the reaction can be run at a higher temperature, or the initially formed product mixture can be heated to allow for rearrangement.

Quantitative Data for Electrophilic Substitution

The following tables provide estimated isomer distributions for key electrophilic substitution reactions. Disclaimer: Direct experimental data for this compound is limited. The data presented below is based on reactions of closely related compounds (4-methylacetanilide and 4-ethylaniline) and should be used as a general guide.

Table 1: Estimated Isomer Distribution in the Nitration of N-acetyl-4-(methylthio)aniline

Position of NitrationExpected Major ProductEstimated Yield (%)
ortho to -NHAc (C2)2-Nitro-N-(4-(methylthio)phenyl)acetamide~95%
meta to -NHAc (C3)3-Nitro-N-(4-(methylthio)phenyl)acetamide<5%

Data estimated from the nitration of N-acetyl-p-toluidine, which yields predominantly the 2-nitro isomer.[1]

Table 2: Estimated Isomer Distribution in the Sulfonation of this compound

Position of SulfonationControlEstimated Yield (%)
ortho to -NH₂ (C2)KineticHigh
ortho to -SCH₃ (C3)ThermodynamicHigh

Data estimated from the sulfonation of p-ethylaniline, where the ortho product is kinetically favored and the para product (blocked in this case) is thermodynamically favored.[2]

Nucleophilic Aromatic Substitution

Issue 5: Difficulty in achieving nucleophilic aromatic substitution.

  • Question: I am trying to perform a nucleophilic aromatic substitution on a derivative of this compound, but the reaction is not proceeding. Why?

  • Answer: Nucleophilic aromatic substitution (SNAᵣ) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate. This compound itself does not have strong electron-withdrawing groups and is therefore not activated for SNAᵣ.

  • Troubleshooting Strategy:

    • Introduce an Activating Group: To facilitate SNAᵣ, an electron-withdrawing group must be present on the ring. For example, if you have a halogenated derivative of this compound, you would need to introduce a nitro group ortho or para to the halogen to make it susceptible to nucleophilic attack.

    • Consider Alternative Mechanisms: If direct SNAᵣ is not feasible, consider other reaction pathways to achieve the desired transformation, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Acetylation of this compound

  • Dissolution: In a round-bottom flask, dissolve this compound in glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the solution. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Reaction: Heat the mixture to reflux for 30-60 minutes.

  • Precipitation: Cool the reaction mixture and pour it into a beaker of cold water with stirring. The N-(4-(methylthio)phenyl)acetamide will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent such as ethanol/water.

Protocol 2: Nitration of N-(4-(methylthio)phenyl)acetamide

  • Dissolution: Dissolve N-(4-(methylthio)phenyl)acetamide in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol.

Protocol 3: Deprotection of the Acetamido Group

  • Hydrolysis: Reflux the nitro-acetanilide from Protocol 2 in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

  • Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to precipitate the nitroaniline product.

  • Isolation: Collect the solid by vacuum filtration and wash with water.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Electrophilic_Aromatic_Substitution_Directing_Effects cluster_aniline This compound cluster_substituents Substituents cluster_positions Reactive Positions for EAS Aniline Aniline Ring (this compound) NH2 -NH2 (Strong Activator, o,p-director) Aniline->NH2 has SCH3 -SCH3 (Moderate Activator, o,p-director) Aniline->SCH3 has Ortho_NH2 Ortho to -NH2 (Positions 2, 6) NH2->Ortho_NH2 Directs to Ortho_SCH3 Ortho to -SCH3 (Positions 3, 5) SCH3->Ortho_SCH3 Directs to

Caption: Directing effects of substituents in this compound for EAS.

Nitration_Workflow Start This compound Protect Protection: Acetylation with Ac2O Start->Protect Acetanilide N-(4-(methylthio)phenyl)acetamide Protect->Acetanilide Nitration Nitration: HNO3 / H2SO4, 0-10°C Acetanilide->Nitration Nitro_Acetanilide Nitro-N-(4-(methylthio)phenyl)acetamide Nitration->Nitro_Acetanilide Deprotect Deprotection: Acid or Base Hydrolysis Nitro_Acetanilide->Deprotect Final_Product Nitro-4-(methylthio)aniline Deprotect->Final_Product

Caption: Workflow for the regioselective nitration of this compound.

Nucleophilic_Aromatic_Substitution_Requirement Substrate Aryl Halide with -NH2 and -SCH3 groups Condition Strong Electron- Withdrawing Group (EWG) (e.g., -NO2) o/p to Leaving Group Substrate->Condition Requires SNAr_No SNAᵣ Reaction Does Not Proceed Substrate->SNAr_No Lacks EWG SNAr_Yes SNAᵣ Reaction Proceeds Condition->SNAr_Yes Enables

Caption: Requirement for nucleophilic aromatic substitution on aniline derivatives.

References

Technical Support Center: Overcoming Poor Solubility of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-(Methylthio)aniline in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as 4-aminothioanisole, is an aromatic amine with moderate polarity. Its solubility is influenced by the presence of both a polar amino group (-NH2) and a less polar methylthio group (-SCH3) attached to a nonpolar benzene (B151609) ring. Generally, it exhibits limited solubility in aqueous solutions and higher solubility in organic solvents.[1] Factors such as the solvent's polarity, temperature, and the pH of the medium significantly impact its solubility.

Q2: In which common organic solvents is this compound most soluble?

A2: While specific quantitative data is limited, based on the principle of "like dissolves like" and data for structurally similar compounds, this compound is expected to be soluble in polar aprotic solvents and some polar protic solvents. It is likely soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol (B145695) and methanol (B129727).[1][2] Its solubility is expected to be low in nonpolar solvents like hexane.

Q3: How does pH affect the aqueous solubility of this compound?

A3: The amino group in this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[1][2][3] Therefore, its aqueous solubility is expected to increase significantly in acidic solutions (lower pH) due to the formation of the corresponding anilinium ion. Conversely, in neutral or basic solutions, its solubility in water is low.

Q4: What are the primary methods to enhance the solubility of this compound in a reaction mixture?

A4: Several techniques can be employed to improve the solubility of this compound:

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. A small amount of a good solvent (e.g., DMSO, DMF) can be added to a solvent in which the compound is poorly soluble.[4]

  • pH Adjustment: For aqueous or protic solvent systems, lowering the pH can increase solubility by protonating the amino group.[2][3]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.[5]

  • Temperature Adjustment: In many cases, increasing the temperature of the reaction mixture can increase the solubility of a solid.[1]

Troubleshooting Guides

Issue 1: this compound precipitates out of the reaction mixture.

Possible Cause 1: Solvent Polarity The polarity of the reaction solvent may not be suitable for keeping this compound in solution, especially as the reaction progresses and the composition of the mixture changes.

Solution:

  • Add a Co-solvent: Introduce a small percentage of a high-polarity aprotic solvent like DMSO or DMF to the reaction mixture. Start with 5-10% (v/v) and observe if the precipitate redissolves.

  • Solvent Screening: If possible, perform small-scale solubility tests with different solvents or solvent mixtures to identify a more suitable medium for your reaction.

Possible Cause 2: Temperature Change If the reaction was initiated at a higher temperature and then cooled, the solubility of this compound may have decreased, leading to precipitation.

Solution:

  • Maintain Temperature: If the reaction conditions permit, maintain a constant, elevated temperature at which the compound remains soluble.

  • Hot Filtration: If the product is also soluble at higher temperatures, a hot filtration step can be used to remove any precipitated starting material before cooling to crystallize the product.

Possible Cause 3: Change in pH In aqueous or protic solvent systems, a change in the pH of the reaction mixture towards neutral or basic conditions can cause the protonated, more soluble form of this compound to convert back to its less soluble free base form.

Solution:

  • Buffer the Reaction: If compatible with your reaction chemistry, use a buffer system to maintain an acidic pH throughout the reaction.

  • Acidic Workup: During workup, ensure the aqueous phase is sufficiently acidic to keep the aniline (B41778) derivative protonated and dissolved.

Issue 2: Difficulty in achieving the desired concentration of this compound in the reaction medium.

Possible Cause: Low Intrinsic Solubility The desired concentration may exceed the intrinsic solubility of this compound in the chosen solvent at the reaction temperature.

Solution:

  • Use a Surfactant: For aqueous systems, adding a surfactant can create micelles that solubilize the this compound, allowing for a higher effective concentration. Non-ionic surfactants like Tween® 80 or Poloxamers are often good starting points.[4]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the aromatic ring of this compound, enhancing its aqueous solubility.[4]

Data Presentation

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents at 25°C

SolventTypeEstimated SolubilityRationale
WaterPolar ProticSparingly SolubleThe hydrophobic benzene ring and methylthio group limit solubility despite the polar amino group.[1]
MethanolPolar ProticSoluble"Like dissolves like"; methanol is a polar protic solvent that can hydrogen bond with the amino group.[1]
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution.[1]
IsopropanolPolar ProticModerately SolubleLower polarity compared to methanol and ethanol may result in slightly lower solubility.
AcetonePolar AproticSolubleGood solvent for moderately polar compounds.
Ethyl AcetateModerately PolarSolubleThioanisole, a similar compound, is highly soluble in ethyl acetate.[6]
Dichloromethane (DCM)Moderately PolarSoluble4-Aminothiophenol, a related compound, is soluble in DCM.[1]
ChloroformModerately PolarSolubleThioanisole is highly soluble in chloroform.[6]
Dimethyl Sulfoxide (DMSO)Highly Polar AproticVery SolubleA common solvent for poorly soluble anilines.[2]
Dimethylformamide (DMF)Highly Polar AproticVery SolubleAnother excellent solvent for dissolving poorly soluble aromatic compounds.[2]
TolueneNonpolarSparingly SolubleThe overall polarity of this compound is likely too high for good solubility in toluene.
HexaneNonpolarInsolubleThe significant polarity difference makes solubility unlikely.[6]

Note: This table provides estimated solubilities based on chemical principles and data from similar compounds. Experimental verification is recommended for precise quantitative values.

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

Objective: To dissolve this compound in a reaction medium where it has poor solubility by introducing a co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO or DMF)

  • Reaction vessel with stirring capability

Methodology:

  • To the reaction vessel, add the primary reaction solvent.

  • While stirring, add the this compound. Observe for incomplete dissolution or precipitation.

  • Slowly add the co-solvent (DMSO or DMF) dropwise to the stirring mixture.

  • Monitor for the dissolution of the solid material.

  • Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the this compound is fully dissolved.

  • Be mindful of the total volume of co-solvent added, as it may affect the reaction kinetics or product purification. A final concentration of 5-20% (v/v) of the co-solvent is often sufficient.

  • Proceed with the addition of other reagents once a homogeneous solution is achieved.

Protocol 2: pH Adjustment for Improved Aqueous Solubility

Objective: To increase the solubility of this compound in an aqueous medium by forming its anilinium salt.

Materials:

  • This compound

  • Deionized water or aqueous buffer

  • Aqueous acid solution (e.g., 1 M HCl)

  • pH meter or pH paper

  • Stirring plate and stir bar

Methodology:

  • Suspend the desired amount of this compound in the aqueous medium with vigorous stirring.

  • Slowly add the 1 M HCl solution dropwise to the suspension.

  • Monitor the dissolution of the solid as the acid is added.

  • Periodically check the pH of the solution. Continue adding acid until all the solid has dissolved.

  • Record the final pH at which complete dissolution occurs.

  • If necessary for the reaction, adjust the pH to the desired level, keeping in mind that increasing the pH back towards neutral or basic conditions may cause precipitation.

Visualizations

TroubleshootingWorkflow start Poor solubility of This compound observed issue Identify the nature of the solvent system start->issue organic Organic Solvent System issue->organic Organic aqueous Aqueous/Protic Solvent System issue->aqueous Aqueous precipitate_org Precipitation occurs organic->precipitate_org precipitate_aq Precipitation occurs aqueous->precipitate_aq add_cosolvent Add a polar aprotic co-solvent (e.g., DMSO, DMF) precipitate_org->add_cosolvent increase_temp_org Increase reaction temperature (if thermally stable) precipitate_org->increase_temp_org check_solubility_org Does the solid dissolve? add_cosolvent->check_solubility_org increase_temp_org->check_solubility_org check_solubility_org->precipitate_org No, try another option solution_org Proceed with reaction check_solubility_org->solution_org Yes check_ph Check pH of the medium precipitate_aq->check_ph use_surfactant Consider using a surfactant (e.g., Tween® 80) precipitate_aq->use_surfactant adjust_ph Lower pH with dilute acid (e.g., HCl) check_ph->adjust_ph pH is neutral/basic check_solubility_aq Does the solid dissolve? adjust_ph->check_solubility_aq use_surfactant->check_solubility_aq check_solubility_aq->precipitate_aq No, try another option solution_aq Proceed with reaction check_solubility_aq->solution_aq Yes

Caption: Troubleshooting workflow for poor solubility of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_cosolvent Co-solvent Method cluster_ph pH Adjustment Method start Start: Insoluble This compound choose_method Choose Solubilization Method start->choose_method add_primary Add primary solvent to reaction vessel choose_method->add_primary Co-solvent suspend Suspend this compound in aqueous medium choose_method->suspend pH Adjustment add_aniline_co Add this compound add_primary->add_aniline_co add_cosolvent Titrate with co-solvent (e.g., DMSO) until dissolved add_aniline_co->add_cosolvent end_node Homogeneous Solution: Ready for Reaction add_cosolvent->end_node add_acid Add dilute acid (e.g., HCl) dropwise with stirring suspend->add_acid check_dissolution Monitor for complete dissolution add_acid->check_dissolution check_dissolution->end_node

Caption: Experimental workflows for enhancing the solubility of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 4-(methylthio)aniline. The presence of a sulfur-containing functional group in this substrate presents unique challenges, primarily related to catalyst deactivation. This guide will help you navigate these challenges and select the optimal catalyst system for your desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?

The main difficulty arises from the sulfur atom in the methylthio group. Sulfur is a known poison for palladium catalysts.[1][2] It can coordinate strongly to the palladium center, leading to the formation of stable, inactive palladium-sulfur complexes. This deactivates the catalyst, preventing it from participating in the desired catalytic cycle and resulting in low or no product yield.

Q2: How does the methylthio group poison the palladium catalyst?

The sulfur atom in the methylthio group acts as a soft Lewis base and has a strong affinity for the soft Lewis acidic palladium center of the catalyst. This interaction can lead to:

  • Blocking of Active Sites: The sulfur atom can physically block the coordination sites on the palladium catalyst, preventing the substrates from binding and reacting.[1]

  • Formation of Inactive Complexes: The strong coordination between sulfur and palladium can form stable off-cycle complexes that are catalytically inactive, effectively removing the catalyst from the reaction.[1]

  • Alteration of Electronic Properties: The binding of sulfur to the palladium center can alter its electronic properties, making it less efficient in the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1]

Q3: What general types of catalysts and ligands are recommended for cross-coupling reactions with this compound?

To overcome catalyst poisoning, it is crucial to use catalyst systems that promote a rate of the desired catalytic cycle that is significantly faster than the rate of catalyst deactivation. The most successful strategies typically involve:

  • Electron-Rich and Sterically Hindered Monophosphine Ligands: These ligands are essential for stabilizing the palladium center and accelerating the rates of oxidative addition and reductive elimination. Their bulkiness can also sterically hinder the coordination of the sulfur atom to the palladium. Biarylphosphine ligands, suchas SPhos, XPhos, RuPhos, and BrettPhos, are particularly effective.[2][3]

  • Palladium Precatalysts: Well-defined, air-stable palladium precatalysts, like the Buchwald G3 and G4 precatalysts, are often more reliable and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

Q4: Can other metals be used for cross-coupling reactions with sulfur-containing substrates?

While palladium is the most common catalyst for these reactions, other transition metals like nickel and copper have also been employed in cross-coupling reactions. However, palladium-based systems with appropriate ligands remain the most versatile and widely studied for mitigating sulfur poisoning.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution(s)
Low to No Product Yield Catalyst Poisoning: The methylthio group is deactivating the palladium catalyst.1. Switch to a More Robust Ligand: Employ bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, RuPhos, or BrettPhos.[2][3]2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.[2]3. Use a Palladium Precatalyst: Utilize a well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for more efficient generation of the active catalyst.[3]
Inefficient Catalyst Activation: The active Pd(0) species is not being generated effectively.1. Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Use proper Schlenk techniques or a glovebox and ensure solvents are thoroughly degassed. 2. Change Palladium Source: If using Pd(OAc)₂, consider switching to Pd₂(dba)₃ or a dedicated precatalyst.[3]
Incorrect Reaction Conditions: Suboptimal base, solvent, or temperature can lead to poor results.1. Optimize the Base: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is often required. For Suzuki couplings, consider bases like K₃PO₄ or Cs₂CO₃.[2][3]2. Optimize the Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are commonly used.[3] Ensure your reagents are soluble in the chosen solvent.3. Adjust Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. If the reaction is not proceeding, a moderate increase in temperature may help. Conversely, if decomposition is suspected, lowering the temperature and extending the reaction time may be beneficial.
Reaction Stalls Prematurely Catalyst Decomposition/Poisoning: The catalyst is initially active but deactivates over the course of the reaction.1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.2. Re-evaluate Ligand Choice: A different bulky, electron-rich ligand might form a more stable catalytic complex.
Formation of Side Products (e.g., Hydrodehalogenation) Competing Reaction Pathways: Conditions may favor side reactions over the desired cross-coupling.1. Optimize Ligand and Base: The choice of ligand and base can significantly influence the relative rates of reductive elimination (desired) and side reactions like β-hydride elimination. Screening different combinations is often necessary.

Catalyst Selection and Performance Data

The following tables summarize recommended starting conditions and reported yields for various cross-coupling reactions with sulfur-containing anilines. Note that data directly for this compound is limited; therefore, data for analogous substrates are included to provide guidance.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-methylthiophene4-(methylthio)phenylboronic acidPd(PPh₃)₄ (4 mol%)Na₂CO₃Toluene/EtOH/H₂O801257[1]
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O701062[4]
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K₃PO₄Toluene/H₂O701096[4]

Table 2: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChloroanisoleN-MethylanilinePd₂(dba)₃ (0.01 mol%) / Ligand 2 (see ref)NaOtBuToluene1102498[5]
ChlorobenzeneEthyl 4-aminobenzoatePd₂(dba)₃ (0.1 mol%) / Ligand 2 + 3 (see ref)Cs₂CO₃t-BuOH1102498[5]
4-n-butylchlorobenzeneMethylaminePd₂(dba)₃ (1.0 mol%) / Ligand 2 + 3 (see ref)NaOtBuToluene802489[5]

Note: Specific ligand structures are detailed in the cited references.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., CataCXium A Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF, to a concentration of 0.3 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol provides a general procedure that can be adapted for various aryl halides.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the appropriate biarylphosphine ligand (e.g., RuPhos or BrettPhos). Alternatively, a pre-formed palladium precatalyst can be used.

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Optimization cluster_output Outcome start Define Reaction: Substrates & Coupling Type reagents Prepare Reagents: - this compound - Coupling Partner - Anhydrous Solvent - Degassed Base start->reagents catalyst_selection Select Catalysts: - Pd Precatalyst (G3/G4) - Ligands (SPhos, XPhos, etc.) reagents->catalyst_selection reaction_setup Set up Parallel Reactions (Inert Atmosphere) catalyst_selection->reaction_setup reaction_conditions Run Reactions: - Vary Temp (80-120°C) - Monitor Progress (TLC/LC-MS) reaction_setup->reaction_conditions workup Quench & Work-up reaction_conditions->workup analysis Analyze Yield & Purity (NMR, LC-MS) workup->analysis optimization Identify Lead Conditions & Optimize analysis->optimization final_protocol Optimized Protocol optimization->final_protocol

Caption: A typical workflow for screening and optimizing catalyst systems for cross-coupling reactions with this compound.

Troubleshooting Logic for Low Yield Reactions

troubleshooting_low_yield start Low or No Product Yield check_poisoning Is Catalyst Poisoning Suspected? start->check_poisoning check_conditions Are Reaction Conditions Optimal? check_poisoning->check_conditions No solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) check_poisoning->solution_ligand Yes check_reagents Are Reagents Pure & Anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize Base, Solvent, & Temperature check_conditions->solution_conditions No check_reagents->start Yes, problem persists solution_reagents Purify/Dry Reagents & Degas Solvents check_reagents->solution_reagents No solution_catalyst Increase Catalyst Loading or Use Precatalyst solution_ligand->solution_catalyst

Caption: A decision-making flowchart for troubleshooting low-yielding cross-coupling reactions involving this compound.

References

Technical Support Center: Monitoring 4-(Methylthio)aniline Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving 4-(Methylthio)aniline using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is Thin Layer Chromatography (TLC) and why is it used for monitoring reactions?

A1: Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive analytical technique used to separate components of a mixture.[1] It operates on the principle of differential partitioning of compounds between a solid stationary phase (like silica (B1680970) gel coated on a plate) and a liquid mobile phase (the solvent system).[2][3] For reaction monitoring, TLC is invaluable as it allows a chemist to quickly visualize the consumption of starting materials and the formation of products, helping to determine if a reaction is complete.[1][4][5]

Q2: What specific properties of this compound are relevant for TLC analysis?

A2: this compound (CH₃SC₆H₄NH₂) is an aromatic amine. Its key properties for TLC are:

  • Polarity: The amine group (-NH₂) makes it a polar compound, which will have a strong interaction with the polar silica gel stationary phase.[6]

  • UV Activity: The aromatic ring allows it to be visualized under a UV lamp (typically 254 nm), where it will appear as a dark spot on a fluorescent background.[7][8]

  • Basicity: The amine group is basic and can interact strongly with the acidic silica gel, sometimes leading to streaking.[9][10]

Q3: How do I select an appropriate solvent system (mobile phase) for a reaction involving this compound?

A3: The goal is to find a solvent system where the starting material and product have different and well-resolved Retention Factor (Rf) values, ideally between 0.2 and 0.8.[4] For aromatic amines like this compound, a mixture of a non-polar and a polar solvent is typically used.[6] A good starting point is a mixture of hexanes and ethyl acetate (B1210297).[4][6] You can adjust the ratio to achieve optimal separation:

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[9]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent.[9]

Q4: How can I visualize this compound and its reaction products on a TLC plate?

A4: Several methods can be used, and it's often good practice to use more than one.[1]

  • UV Lamp: As an aromatic compound, this compound is UV-active and can be visualized non-destructively under a UV lamp (254 nm).[7] This should always be the first method used.

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that visualizes many organic compounds, which appear as brown spots.[9][12]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including amines and sulfides. It typically produces yellow spots on a purple background.[8]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing a range of colors upon heating, which can help differentiate between compounds.[12]

Experimental Protocols

Protocol 1: Monitoring a Reaction by TLC

This protocol describes the standard procedure for tracking the progress of a chemical reaction.

  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the chosen solvent system into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.[13]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for spotting.[13]

  • Spot the Plate:

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of the starting material (e.g., this compound) on the leftmost mark.[13]

    • Lane 2 (Co-spot): Spot the starting material on the center mark. Then, without changing the capillary, spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[13]

    • Lane 3 (Reaction): Spot a small aliquot of the reaction mixture on the rightmost mark.[5]

    • Ensure all spots are small and concentrated by applying the sample multiple times, allowing the solvent to dry between applications.[2][14]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.[10] Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13] Allow the plate to dry completely.

  • Visualize and Interpret: View the plate under a UV lamp and circle any visible spots with a pencil.[7] Then, use a chemical stain (e.g., dip in KMnO₄ stain and gently heat) to visualize other spots.[15] The reaction is complete when the spot corresponding to the starting material in the reaction lane (Lane 3) has disappeared and a new product spot is clearly visible.[16]

Protocol 2: Calculation of Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[4]

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

  • Measurement: Both distances are measured from the original spotting line (the origin).[4] The Rf value will always be between 0 and 1.[1][3]

Troubleshooting Guide

Q: My spots are streaking or elongated. What should I do?

A: Streaking can be caused by several factors.[17]

  • Sample Overload: The sample is too concentrated.[9][14] Dilute your sample and re-spot the plate.

  • Acidic/Basic Compounds: this compound is basic and can interact too strongly with the acidic silica gel.[9] Try adding a small amount (0.1–2.0%) of a base like triethylamine (B128534) to your eluting solvent to improve spot shape.[9][10]

  • High Polarity: Very polar compounds may streak. Try a more polar solvent system.[9]

Q: I don't see any spots on my TLC plate. Why?

A: This is a common issue with several potential causes.[9][14]

  • Sample Too Dilute: Your sample may not be concentrated enough. Try spotting the same location multiple times, allowing the plate to dry in between each application.[9][14]

  • Compound is not UV-Active: Your product may not be visible under UV light. Always follow UV visualization with a chemical stain.[9][15]

  • Sample Evaporation: The compound might be volatile and evaporated from the plate.[9]

  • Spot Submerged: The initial spotting line was below the solvent level in the chamber, causing the sample to dissolve into the solvent pool instead of running up the plate.[10][14]

Q: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I fix this?

A: This indicates an inappropriate solvent system polarity.[9]

  • Spots at Bottom (Rf too low): Your solvent system is not polar enough to move the compounds off the baseline. Increase the proportion of the polar solvent in your mobile phase.[9]

  • Spots at Top (Rf too high): Your solvent system is too polar, carrying all components with the solvent front. Decrease the proportion of the polar solvent.[9]

Q: The reactant and product spots are not separating. What's the solution?

A: This occurs when the reactant and product have very similar polarities.

  • Change Solvent System: The best solution is to try different solvent systems. Experiment with solvents of different polarities and chemical properties (e.g., switching ethyl acetate for dichloromethane).[18]

  • Use a Cospot: A cospot is crucial in this case to determine if what appears to be a single spot is actually the reactant or a co-eluting product.[13][18]

Q: I see unexpected spots on my plate. What could be the cause?

A: Extraneous spots can arise from several sources.

  • Contamination: Accidental contamination of the TLC plate by touching the surface or from impure solvents.[14]

  • Side Reactions/Decomposition: The reaction may be producing byproducts, or your compound may be decomposing on the silica gel plate.[18] A 2D TLC can be run to check for compound stability on silica.[18][19]

Q: The solvent front is running unevenly. How can I prevent this?

A: An uneven solvent front will lead to inaccurate Rf values.[10]

  • Plate Placement: Ensure the bottom of the TLC plate is flat on the bottom of the chamber and the plate is not touching the sides or the filter paper wick.[14]

  • Chamber Saturation: Make sure the developing chamber is fully saturated with solvent vapors before running the plate.[14]

Data and Visualizations

Quantitative Data Summary

Table 1: Recommended Solvent Systems for Aromatic Amines

Solvent System (v/v)PolarityTypical Application
9:1 Hexane / Ethyl AcetateLowSeparation of non-polar compounds from this compound.
4:1 Hexane / Ethyl AcetateMediumGood starting point for many reactions involving aromatic amines.[5]
1:1 Hexane / Ethyl AcetateMedium-HighFor separating more polar products from the starting material.[4]
9:1 Dichloromethane / MethanolHighUseful for highly polar products that do not move in less polar systems.[4]
Add 0.5% TriethylamineModifierAdd to any system to reduce streaking of basic amine spots.[9]

Table 2: Common TLC Stains for Visualizing this compound and Related Compounds

StainPreparationVisualizationTarget Compounds
UV Light N/ADark spots on a green fluorescent background (254 nm).[7]Aromatic and conjugated compounds.
Iodine Iodine crystals in a sealed chamber.Brown spots on a light brown background.[9]General use, especially for unsaturated and aromatic compounds.[12]
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[12]Yellow/brown spots on a purple background.[8]Oxidizable groups (alkenes, alkynes, amines, sulfides, alcohols).[8]
p-Anisaldehyde 5mL p-anisaldehyde, 5mL H₂SO₄, 1.5mL Acetic Acid in 135mL Ethanol.[12]Heat plate; gives a range of colors.Broadly applicable, good for nucleophilic groups.[12]

Diagrams and Workflows

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate spot 3. Spot Plate (Reference, Cospot, Reaction) prep_plate->spot develop 4. Develop Plate in Chamber spot->develop dry 5. Mark Solvent Front & Dry Plate develop->dry visualize_uv 6. Visualize (UV Lamp) dry->visualize_uv visualize_stain 7. Visualize (Chemical Stain) visualize_uv->visualize_stain interpret 8. Interpret Results (Reaction Complete?) visualize_stain->interpret

Caption: Workflow for Monitoring a Reaction by TLC.

Troubleshooting_TLC cluster_spots Spot Issues cluster_solutions Potential Solutions start Problem with TLC Plate streaking Streaking Spots start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Too High / Low start->bad_rf no_sep No Separation start->no_sep sol_streak1 Dilute Sample streaking->sol_streak1 sol_streak2 Add Et3N to Eluent streaking->sol_streak2 sol_nospot1 Concentrate Spotting no_spots->sol_nospot1 sol_nospot2 Use a Stain no_spots->sol_nospot2 sol_rf Adjust Solvent Polarity bad_rf->sol_rf sol_sep Try New Solvent System no_sep->sol_sep

Caption: Decision Tree for Troubleshooting Common TLC Issues.

Polarity_Relationships cluster_phase Phases cluster_compound Compound Properties cluster_result TLC Result stationary Stationary Phase (Silica Gel - Polar) low_rf Stronger Adsorption = Less Movement = LOW Rf stationary->low_rf high_rf Weaker Adsorption = More Movement = HIGH Rf stationary->high_rf mobile Mobile Phase (Solvent - Polarity Varies) polar_cmpd More Polar Compound (e.g., an alcohol product) mobile->polar_cmpd Less Soluble nonpolar_cmpd Less Polar Compound (e.g., a non-polar reactant) mobile->nonpolar_cmpd More Soluble polar_cmpd->stationary Strong Interaction polar_cmpd->low_rf nonpolar_cmpd->stationary Weak Interaction nonpolar_cmpd->high_rf

Caption: Relationship Between Polarity and Rf Value in TLC.

References

Minimizing byproduct formation in the synthesis of 4-(Methylthio)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-(methylthio)aniline and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent derivatization, providing potential causes and solutions to minimize byproduct formation and improve product yield and purity.

Issue 1: Formation of Oxidation Byproducts (Sulfoxides and Sulfones) in this compound Synthesis

Symptoms:

  • Presence of impurities with higher molecular weight and polarity than this compound in TLC or LC-MS analysis.

  • Reduced yield of the desired aniline (B41778).

  • Difficult purification due to co-elution of byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Air Oxidation The methylthio group is susceptible to oxidation, especially in the presence of air and certain reagents. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2]
Oxidizing Agents Certain reagents used in the synthesis or work-up can act as oxidizing agents. For example, when reducing 4-nitrophenyl methyl sulfide, ensure that the reducing agent is selective and does not promote oxidation of the sulfide. Avoid strong oxidizing agents during work-up.
Elevated Temperatures High reaction temperatures can promote the oxidation of the methylthio group. It is advisable to run the reaction at the lowest effective temperature and monitor the progress closely to avoid prolonged heating.
Issue 2: Dimerization and Polymerization Byproducts

Symptoms:

  • Formation of a significant amount of high-molecular-weight, often insoluble or tarry material.

  • Streaking on TLC plates.

  • Low yield of the desired monomeric product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Dimerization of 4-Aminothiophenol (B129426) If starting from 4-aminothiophenol, oxidative dimerization to 4,4'-dimercaptoazobenzene can occur, especially in the presence of light and oxygen.[3][4][5] It is recommended to use freshly purified 4-aminothiophenol and perform the reaction in the dark under an inert atmosphere.
Aniline Polymerization Aniline and its derivatives can undergo oxidative polymerization, particularly under acidic conditions or in the presence of oxidizing agents.[6] Maintain a non-oxidizing and, if possible, neutral or basic environment. Careful control of reagent addition and temperature is crucial.
Issue 3: Incomplete Reaction or Low Yield in Friedel-Crafts Acylation of this compound

Symptoms:

  • Presence of unreacted this compound in the final product mixture.

  • Low yield of the desired acylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. Use a fresh, high-quality Lewis acid.[7]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[8] Ensure at least one equivalent of the Lewis acid is used.
Deactivated Substrate The acyl group is deactivating, which generally prevents polyacylation. However, if the reaction conditions are too harsh (high temperature, long reaction time), side reactions can occur. Optimize the reaction conditions by starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature while monitoring the reaction progress by TLC or LC-MS.[7]
Hydrolysis of Acyl Chloride The acyl chloride is highly moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Handle the acyl chloride under an inert atmosphere and use anhydrous solvents.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts depend on the synthetic route.

  • From 4-aminothiophenol: The main byproduct is often the disulfide dimer, 4,4'-diaminodiphenyl disulfide, formed by oxidation of the thiol. Dimerization to form 4,4'-dimercaptoazobenzene can also occur under certain conditions.[3][4][5]

  • From 4-nitrophenyl methyl sulfide: Incomplete reduction can leave starting material as an impurity. Over-reduction of other functional groups on the ring can occur if harsh reducing agents are used. Oxidation of the methylthio group to the corresponding sulfoxide (B87167) and sulfone is also a possibility.[1][2]

Q2: How can I best purify this compound and its derivatives?

Purification is typically achieved by column chromatography on silica (B1680970) gel. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is commonly used. Recrystallization from a suitable solvent can also be an effective method for solid derivatives.[9] For volatile compounds, distillation under reduced pressure may be an option.

Q3: My Friedel-Crafts acylation of this compound is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity?

The methylthio group is an ortho, para-directing group. While the para product is usually major due to sterics, the formation of the ortho isomer is common. To improve para-selectivity, you can try:

  • Lowering the reaction temperature: This often favors the thermodynamically more stable para isomer.

  • Using a bulkier Lewis acid: This can increase the steric hindrance at the ortho position.

  • Changing the solvent: The polarity of the solvent can sometimes influence the ortho/para ratio.

Q4: I am observing the formation of a colored impurity in my reaction mixture. What could it be?

Colored impurities often indicate the formation of oxidation or polymerization products. Azoxybenzenes, which can be formed from the condensation of nitroso and hydroxylamine (B1172632) intermediates during the reduction of nitroarenes, are often colored. Aniline-based polymers are also typically colored. To identify the impurity, techniques like GC-MS or LC-MS are recommended.[10][11]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2,5-dichloro-4-(methylthio)aniline [12]

Methylating AgentBaseSolventReaction Time (hours)Yield (%)
Methyl IodideNaOHMethanol (B129727)/Water1587
Methyl IodideKOHMethanol/Water492
Methyl IodideTriethylamineMethanol-53

Note: The starting material was 2,5-dichloro-4-(thiocyanato)aniline.

Experimental Protocols

Protocol 1: Synthesis of 2,5-dichloro-4-(methylthio)aniline from 2,5-dichloro-4-(thiocyanato)aniline[12]
  • To a slurry of 2,5-dichloro-4-(thiocyanato)aniline (0.1 mole) and methyl iodide (0.1 mole) in 100 mL of methanol, a solution of sodium hydroxide (B78521) (0.2 mole) in 40 mL of water is added in a slow stream.

  • The reaction mixture is stirred at room temperature for 15 hours.

  • The methanol is removed by evaporation under reduced pressure.

  • The residue is taken up in water.

  • The solid which separates is collected by filtration and recrystallized from methylcyclohexane (B89554) to yield 2,5-dichloro-4-(methylthio)aniline.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with 4-(Methylthio)phenylacetyl Chloride[9]
  • Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, appropriate solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(methylthio)phenylacetyl chloride (1.0 equivalent) in the same dry solvent.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Byproduct_Formation_Pathways cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation 4-Aminothiophenol 4-Aminothiophenol This compound This compound 4-Aminothiophenol->this compound Methylation Disulfide_Dimer Disulfide_Dimer 4-Aminothiophenol->Disulfide_Dimer Oxidation Azo_Dimer Azo_Dimer 4-Aminothiophenol->Azo_Dimer Oxidative Dimerization 4-Nitrophenyl_methyl_sulfide 4-Nitrophenyl_methyl_sulfide 4-Nitrophenyl_methyl_sulfide->this compound Reduction Sulfoxide Sulfoxide This compound->Sulfoxide Oxidation Polymer Polymer This compound->Polymer Polymerization Sulfone Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze by TLC/LC-MS/GC-MS Start->Analysis Identify_Byproducts Identify Byproducts Analysis->Identify_Byproducts Oxidation Oxidation Products (Sulfoxide/Sulfone)? Identify_Byproducts->Oxidation Yes Dimerization Dimerization/Polymerization? Identify_Byproducts->Dimerization No Incomplete_Reaction Incomplete Reaction? Identify_Byproducts->Incomplete_Reaction No Solution_Oxidation Use Inert Atmosphere Lower Temperature Oxidation->Solution_Oxidation Solution_Dimerization Use Fresh Reagents Protect from Light Dimerization->Solution_Dimerization Solution_Incomplete Check Reagent Purity Optimize Conditions Incomplete_Reaction->Solution_Incomplete End Improved Synthesis Solution_Oxidation->End Solution_Dimerization->End Solution_Incomplete->End

Caption: A logical workflow for troubleshooting byproduct formation in synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable research and the development of safe, effective pharmaceuticals. 4-(Methylthio)aniline serves as a key building block in the synthesis of various target molecules. This guide presents an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The comparison is supported by established analytical principles and detailed experimental protocols to guide the selection of the most appropriate methodology.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to pass a sample through a packed column.[1][2] It is exceptionally well-suited for compounds that are non-volatile, polar, or thermally unstable.[2][3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[1][2] It combines the high-resolution separation of gas chromatography with the powerful identification capabilities of mass spectrometry.[1][4] The choice between HPLC and GC-MS for purity analysis depends heavily on the analyte's properties and the specific analytical goals.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity analysis of aromatic amines like this compound.

ParameterHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds.[1][3]Best suited for volatile and thermally stable compounds.[1][3]
Derivatization Generally not required for aromatic amines.[1]May be necessary for polar or less volatile amines to improve peak shape and thermal stability.[1][5]
Sensitivity High, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[3]Very high, especially with a mass spectrometer, often reaching low ng/g to pg/g levels.[1][3]
Selectivity/Identification Good selectivity with UV detectors; coupling with MS (LC-MS) provides definitive identification.Excellent identification capability due to unique mass fragmentation patterns.[4]
Precision (RSD %) Typically exhibits excellent precision, often <6%.[1]Good precision, but can be influenced by derivatization efficiency, often <15%.[1]
Accuracy (Recovery %) High accuracy can be achieved, typically in the range of 83-103%.[1]High accuracy is achievable (e.g., 81-100%), but can be affected by matrix effects and derivatization.[1]
Throughput Moderate; analysis times can be longer compared to GC for volatile compounds.[3]Potentially faster analysis times for volatile compounds.[3]
Strengths Robust, precise, versatile for a wide range of compounds without derivatization.[1][6]High separation efficiency and definitive impurity identification through mass spectral data.[4][6]
Limitations Lower peak capacity compared to GC for complex samples.[7]Not suitable for thermally labile compounds; derivatization can add complexity.[1][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the routine purity assessment and quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Return to 90% A, 10% B

    • 31-40 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition to create a 1 mg/mL solution.

  • Working Solution: Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation of this compound from potential volatile or semi-volatile impurities and their subsequent identification. Given its boiling point of 272-273 °C, direct analysis is feasible, though derivatization could be employed to improve peak shape if necessary.[10][11]

1. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injector Temperature: 270 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min[8]

    • Hold at 280 °C for 10 minutes[8]

  • Injection Mode: Split (e.g., 20:1 ratio)

2. Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 280 °C[4]

  • Ion Source Temperature: 230 °C[4][8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

  • Scan Range: m/z 40-500

3. Sample Preparation:

  • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[4]

start Purity Analysis of This compound question1 Goal: Routine QC & Quantification? start->question1 question2 Goal: Identify Unknown Volatile Impurities? start->question2 hplc Use HPLC - High Precision - No Derivatization question1->hplc Yes gcms Use GC-MS - High Sensitivity - Structural Elucidation question2->gcms Yes comprehensive For Comprehensive Characterization: Use Both HPLC and GC-MS hplc->comprehensive gcms->comprehensive

References

A Comparative Analysis of the Reactivity of 4-(Methylthio)aniline and 4-Anisidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the relative reactivity of 4-(methylthio)aniline and 4-anisidine in key organic transformations, supported by theoretical principles and experimental data.

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Substituted anilines, in particular, serve as versatile precursors for a vast array of biologically active compounds and functional materials. This guide provides a comprehensive comparison of the reactivity of two key aniline (B41778) derivatives: this compound and 4-anisidine. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding substrate selection and reaction optimization.

Executive Summary

Theoretical Comparison of Reactivity

The reactivity of substituted anilines in electrophilic aromatic substitution is predominantly governed by the electronic effects of the substituents on the aromatic ring. Both the methoxy (B1213986) (-OCH₃) group in 4-anisidine and the methylthio (-SCH₃) group in this compound are electron-donating groups, which activate the benzene (B151609) ring towards electrophilic attack, primarily at the ortho and para positions. However, the degree of activation differs due to the distinct electronic properties of oxygen and sulfur.

The basicity of anilines, quantified by the pKa of their conjugate acids (anilinium ions), is a strong indicator of the electron density on the nitrogen atom and, by extension, the nucleophilicity of the aromatic ring. A higher pKa value corresponds to a more basic aniline and a more activated aromatic system.

Table 1: Comparison of Physicochemical Properties

CompoundSubstituentpKa of Conjugate AcidHammett Constant (σp)Hammett Constant (σ+)
4-Anisidine-OCH₃5.34-0.27-0.78
This compound-SCH₃4.960.00-0.60

The Hammett constants, σp and σ+, provide a quantitative measure of the electronic influence of a substituent in the para position. A more negative value indicates a stronger electron-donating effect. The σ+ constants are particularly relevant for electrophilic aromatic substitution reactions where a positive charge is developed in the transition state, as they account for through-resonance effects.

From the data in Table 1, it is evident that the -OCH₃ group in 4-anisidine is a significantly stronger electron-donating group than the -SCH₃ group in this compound. This is reflected in the higher pKa of the 4-anisidinium ion and the more negative σp and σ+ values for the -OCH₃ group. The greater electronegativity of oxygen compared to sulfur leads to a stronger resonance effect, where the oxygen lone pair more effectively donates electron density to the aromatic ring.[1]

This theoretical framework predicts that 4-anisidine will be more reactive than this compound towards electrophilic aromatic substitution .

Experimental Evidence and Reactivity Comparison

Therefore, in electrophilic aromatic substitution reactions such as bromination and nitration, 4-anisidine is expected to react at a faster rate and under milder conditions than this compound.

In the case of N-acylation, the reaction occurs at the nitrogen atom. The nucleophilicity of the amino group is influenced by the electron-donating ability of the para-substituent. A stronger electron-donating group increases the electron density on the nitrogen, making it a more potent nucleophile. Based on the pKa values, 4-anisidine is the more basic of the two, suggesting its amino group is more nucleophilic. Consequently, 4-anisidine is expected to undergo N-acylation more readily than this compound .

Experimental Protocols

The following are general experimental protocols for the N-acetylation and bromination of activated anilines, which can be adapted for both this compound and 4-anisidine.

N-Acetylation of Aromatic Amines

Objective: To synthesize the corresponding acetanilide (B955) from the aromatic amine.

Materials:

  • Aromatic amine (this compound or 4-anisidine) (1.0 eq)

  • Acetic anhydride (B1165640) (1.2 eq)[3]

  • Glacial acetic acid or an inert solvent (e.g., dichloromethane)

  • Sodium acetate (B1210297) (optional, as a buffer)

  • Water

  • Standard laboratory glassware

Procedure: [4][5]

  • Dissolve the aromatic amine in glacial acetic acid or an inert solvent in a round-bottom flask.

  • Slowly add acetic anhydride to the solution with stirring. An ice bath can be used to control the temperature for highly reactive amines.

  • If sodium acetate is used, it can be added to the initial mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for a period of time (typically 30 minutes to a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Bromination of Aromatic Amines

Objective: To synthesize the mono-brominated derivative of the aromatic amine. Due to the high activating nature of the amino group, direct bromination often leads to polybromination.[6][7] To achieve mono-substitution, protection of the amino group as an acetanilide is typically required.[5]

Materials:

  • Acetanilide derivative of the aromatic amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)[8][9]

  • Acetonitrile or other suitable solvent

  • Catalytic amount of acid (e.g., HCl) (optional)

  • Water

  • Standard laboratory glassware

Procedure: [9][10]

  • Dissolve the acetanilide derivative in the chosen solvent in a round-bottom flask.

  • Add N-bromosuccinimide to the solution. A catalytic amount of acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, add water to the reaction mixture to precipitate the brominated product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

  • The protecting acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the brominated aniline.

Visualization of Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the logical relationships in reactivity and a general experimental workflow.

G cluster_reactivity Comparative Reactivity in Electrophilic Aromatic Substitution cluster_properties Governing Electronic Properties 4-Anisidine 4-Anisidine Reactivity Reactivity 4-Anisidine->Reactivity More Reactive Higher pKa Higher pKa 4-Anisidine->Higher pKa More Negative σ+ More Negative σ+ 4-Anisidine->More Negative σ+ This compound This compound This compound->Reactivity Less Reactive Lower pKa Lower pKa This compound->Lower pKa Less Negative σ+ Less Negative σ+ This compound->Less Negative σ+

Caption: Comparative reactivity of 4-anisidine and this compound.

G Start Start Dissolve Amine Dissolve Amine Start->Dissolve Amine Add Acylating/Brominating Agent Add Acylating/Brominating Agent Dissolve Amine->Add Acylating/Brominating Agent Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Acylating/Brominating Agent->Reaction Monitoring (TLC) Work-up & Isolation Work-up & Isolation Reaction Monitoring (TLC)->Work-up & Isolation Purification Purification Work-up & Isolation->Purification End End Purification->End

References

A Spectroscopic Showdown: Unmasking the Isomers of (Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a definitive understanding of isomeric purity is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(Methylthio)aniline and its ortho- and meta-isomers, offering a robust dataset for their unambiguous identification and differentiation.

The subtle shift of a methylthio group around an aniline (B41778) ring profoundly influences the molecule's electronic environment and, consequently, its spectroscopic fingerprint. This guide presents a detailed analysis of this compound, 2-(Methylthio)aniline, and 3-(Methylthio)aniline using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three isomers of (Methylthio)aniline.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundSolvent-SCH₃-NH₂Aromatic Protons
This compound CDCl₃2.44 (s, 3H)3.54 (br s, 2H)7.21 (d, J=6.4 Hz, 2H), 6.66 (d, J=6.8 Hz, 2H)[1]
2-(Methylthio)aniline CDCl₃2.297 (s, 3H)4.15 (br s, 2H)7.318 (d), 7.046 (t), 6.68 (d), 6.64 (t)[2]
3-(Methylthio)aniline CDCl₃~2.4 (s, 3H)~3.7 (br s, 2H)~7.1-6.6 (m, 4H)

Note: Data for 3-(Methylthio)aniline is estimated based on typical aromatic and substituent chemical shifts due to the lack of a precise, readily available spectrum under identical conditions.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolvent-SCH₃C-SC-NH₂Aromatic Carbons
This compound CDCl₃18.8125.8145.1131.1, 115.8[1]
2-(Methylthio)aniline CDCl₃17.6120.1146.9133.3, 128.8, 118.7, 114.8[3]
3-(Methylthio)aniline DMSO-d₆15.1139.7148.2129.5, 116.8, 113.6, 112.9
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundTechniqueN-H StretchingC-H (Aromatic)C-N StretchingC-S Stretching
This compound Neat~3400-3200 (two bands)~3100-3000~1300-1200~700-600
2-(Methylthio)aniline Neat~3450-3250 (two bands)~3100-3000~1300-1200~700-600
3-(Methylthio)aniline Neat~3430-3230 (two bands)~3100-3000~1300-1200~700-600

Note: The exact positions of the peaks can vary slightly. The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching.[4]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

CompoundIonization MethodMolecular Ion (M⁺)Key Fragment Ions
This compound GC-MS139[5]124 (M-CH₃)⁺, 96 (M-CH₃-CO)⁺, 69
2-(Methylthio)aniline GC-MS139[6]124 (M-CH₃)⁺, 96 (M-CH₃-CO)⁺, 80
3-(Methylthio)aniline GC-MS139124 (M-CH₃)⁺, 96 (M-CH₃-CO)⁺
UV-Vis Spectroscopy Data

Table 5: UV-Vis Absorption Maxima (λ_max, nm)

CompoundSolventλ_max 1λ_max 2
This compound Not Specified~260~310
2-(Methylthio)aniline Not Specified~250~300
3-(Methylthio)aniline Not Available--

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte in methanol (B129727) (1 mg/mL) was prepared.

  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) analysis was performed using a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. The mass range scanned was m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the analyte in ethanol (B145695) (1 mg/mL) was prepared. This was further diluted with ethanol to obtain a concentration of approximately 0.01 mg/mL.

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.

  • Parameters: The spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the reference.

Visualization of the Comparative Workflow

The logical flow of a comprehensive spectroscopic comparison of the (methylthio)aniline isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Isomer4 This compound NMR NMR (1H, 13C) Isomer4->NMR IR IR Isomer4->IR MS Mass Spec Isomer4->MS UVVis UV-Vis Isomer4->UVVis Isomer2 2-(Methylthio)aniline Isomer2->NMR Isomer2->IR Isomer2->MS Isomer2->UVVis Isomer3 3-(Methylthio)aniline Isomer3->NMR Isomer3->IR Isomer3->MS Isomer3->UVVis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data UVVis_Data Absorption Maxima UVVis->UVVis_Data Comparison Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison

Caption: Workflow for the spectroscopic comparison of (methylthio)aniline isomers.

References

Validating the Molecular Structure of 4-(Methylthio)aniline: A Comparative Analysis of Experimental and Predicted NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural validation of 4-(Methylthio)aniline, leveraging the power of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of experimentally obtained and computationally predicted NMR data, alongside a detailed experimental protocol and an overview of alternative analytical techniques.

The structural integrity of a molecule is a cornerstone of chemical research and drug development. For this compound, a versatile intermediate in organic synthesis, unambiguous structural confirmation is paramount. This guide focuses on the application of 1H and 13C NMR spectroscopy as a primary tool for its structural validation, offering a clear comparison between real-world experimental data and theoretical predictions.

Comparison of Experimental and Predicted NMR Data

The following tables summarize the experimental and predicted 1H and 13C NMR chemical shifts for this compound. The experimental data was obtained in a deuterated chloroform (B151607) (CDCl3) solvent, and the predicted data was generated using a computational algorithm.

Table 1: 1H NMR Data Comparison for this compound

ProtonsExperimental Chemical Shift (δ, ppm)MultiplicityJ (Hz)Predicted Chemical Shift (δ, ppm)
H-2, H-6 (Aromatic)7.21dd6.4, 2.07.19
H-3, H-5 (Aromatic)6.66dd6.8, 2.06.65
-NH23.54s (br)--
-SCH32.44s-2.43

dd = doublet of doublets, s = singlet, br = broad

Table 2: 13C NMR Data Comparison for this compound

CarbonExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)
C-1 (C-NH2)145.1145.8
C-4 (C-SCH3)125.8127.5
C-2, C-6 (Aromatic)131.1130.4
C-3, C-5 (Aromatic)115.8116.1
-SCH318.817.2

The close correlation between the experimental and predicted chemical shifts provides strong evidence for the assigned structure of this compound. The minor deviations observed are within the expected range for computational models.

Experimental Protocol for NMR Analysis

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl3) to dissolve the sample.

  • If any solid remains, filter the solution through a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

  • The final volume of the solution in the NMR tube should be approximately 0.6 mL.

2. NMR Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

3. 1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-10 ppm).

4. 13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, as 13C is a less sensitive nucleus.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption signal.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the 1H NMR signals to determine the relative number of protons.

Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary information for structural validation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the compound from a mixture and provides its mass-to-charge ratio, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the compound and can be coupled with a mass spectrometer (LC-MS) for molecular weight determination.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, such as the N-H and C-S bonds in this compound.

  • Capillary Electrophoresis (CE): This technique can be used for the separation and analysis of aromatic amines.

Each of these techniques offers distinct advantages. GC-MS and LC-MS are excellent for confirming molecular weight, while IR spectroscopy provides a quick and simple way to identify key functional groups. However, for a complete and unambiguous structural elucidation of an unknown or newly synthesized compound, NMR spectroscopy remains the gold standard due to the detailed information it provides about the chemical environment of each atom.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing Data Processing NMR Data Acquisition->Data Processing Experimental Spectra Experimental Spectra Data Processing->Experimental Spectra Structural Validation Structural Validation Experimental Spectra->Structural Validation Molecular Structure Molecular Structure NMR Prediction Software NMR Prediction Software Molecular Structure->NMR Prediction Software Predicted Spectra Predicted Spectra NMR Prediction Software->Predicted Spectra Predicted Spectra->Structural Validation

Caption: Workflow for the validation of this compound structure.

G Experimental Data Experimental Data Confirmation Confirmation Experimental Data->Confirmation matches Predicted Data Predicted Data Predicted Data->Confirmation corroborates Structural Hypothesis Structural Hypothesis Structural Hypothesis->Predicted Data generates

Caption: Logical relationship in structural confirmation.

A Comparative Guide to the Synthetic Routes of 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-(Methylthio)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail the experimental protocols, present quantitative data for each route, and offer a comparative analysis to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound, also known as p-aminothioanisole, is a valuable building block in organic synthesis. Its synthesis can be approached through several pathways, each with distinct advantages and disadvantages concerning yield, cost of starting materials, reaction conditions, and scalability. This guide focuses on two prominent and well-documented synthetic strategies: the reduction of 4-nitrothioanisole (B1212185) and a multi-step synthesis originating from 4-chloronitrobenzene.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Reduction of 4-NitrothioanisoleRoute 2: From 4-Chloronitrobenzene
Starting Material 4-Nitrothioanisole4-Chloronitrobenzene
Key Reagents Sodium tetrahydroborateSodium disulfide, Sodium sulfide (B99878), Methylating agent
Overall Yield ~98%[1]High (specific overall yield not detailed, but intermediate step is high yielding)[2]
Number of Steps 12 (One-pot for intermediate)
Reaction Conditions Aqueous medium, Room temperature[1]Polar solvent (e.g., methanol), 50-70°C for thiolation, 27-35°C for methylation[2]
Key Advantages High yield, Mild reaction conditionsOne-pot synthesis of key intermediate, Readily available starting material
Key Disadvantages Availability of starting materialMulti-step process, Use of sulfur reagents

Experimental Protocols

Route 1: Reduction of 4-Nitrothioanisole

This route involves the direct reduction of the nitro group of 4-nitrothioanisole to an amine.

Materials:

  • 1-methylthio-4-nitro-benzene (4-Nitrothioanisole)

  • Sodium tetrahydroborate (NaBH4)

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

Procedure: [1]

  • In a suitable reaction vessel, dissolve 1-methylthio-4-nitro-benzene in water at room temperature (20°C) under an inert atmosphere.

  • Slowly add a freshly prepared aqueous solution of sodium tetrahydroborate to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Synthesis from 4-Chloronitrobenzene

This two-step route begins with the synthesis of the 4-nitrothioanisole intermediate from 4-chloronitrobenzene in a one-pot reaction, followed by the reduction of the nitro group as described in Route 1.

Step 2a: Synthesis of 4-Nitrothioanisole [2]

Materials:

  • 4-Nitrochlorobenzene

  • Sodium disulfide (Na2S2)

  • Sodium sulfide (Na2S)

  • Methylating agent (e.g., methyl chloride)

  • Methanol (B129727) or aqueous methanol

  • Sodium hydroxide (B78521) or sodium methylate

Procedure:

  • In a single reaction vessel, dissolve 4-nitrochlorobenzene in methanol or aqueous methanol.

  • React the solution with sodium disulfide (Na2S2), which can be formed in situ from Na2S and sulfur. This reaction is typically carried out at a temperature between 50°C and 70°C.

  • Following the reaction with Na2S2, treat the mixture with an alkaline sodium sulfide (Na2S) solution. The solution can be made alkaline with sodium hydroxide or sodium methylate. This step is also performed at 50-70°C.

  • Introduce a methylating agent, such as methyl chloride, to the reaction mixture. The methylation is typically carried out at a temperature between 27°C and 35°C.

  • The resulting 4-nitrothioanisole can be isolated or used directly in the subsequent reduction step.

Step 2b: Reduction of 4-Nitrothioanisole

The 4-nitrothioanisole synthesized in the previous step is then reduced to this compound using the protocol described in Route 1 .

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

cluster_0 Route 1: Reduction cluster_1 Route 2: From 4-Chloronitrobenzene A 4-Nitrothioanisole B This compound A->B NaBH4, H2O C 4-Chloronitrobenzene D 4-Nitrothioanisole C->D 1. Na2S2 2. Na2S, Base 3. Methylating Agent E This compound D->E Reduction

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

The choice between the presented synthetic routes for this compound will depend on the specific requirements of the researcher or organization.

  • Route 1 (Reduction of 4-Nitrothioanisole) is highly efficient, offering an excellent yield under mild conditions.[1] The primary consideration for this route is the commercial availability and cost of the starting material, 4-nitrothioanisole.

For large-scale production, a thorough cost analysis of starting materials and reagents, as well as process safety considerations, will be crucial in determining the most economical and practical synthetic strategy. Further optimization of reaction conditions for either route may also lead to improved efficiency and cost-effectiveness.

References

A Comparative Guide to the Biological Activity of 4-(Methylthio)aniline Derivatives and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-(Methylthio)aniline derivatives against other substituted anilines, including 4-methoxyaniline and 4-chloroaniline (B138754) derivatives. The focus is on their anticancer and antimicrobial properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing key findings, presenting quantitative data, and detailing relevant experimental methodologies.

Introduction to Aniline (B41778) Derivatives in Drug Discovery

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of a vast array of therapeutic agents. The nature and position of substituents on the aniline ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide specifically explores the impact of the methylthio (-SCH₃), methoxy (B1213986) (-OCH₃), and chloro (-Cl) groups at the para-position of the aniline ring on the anticancer and antimicrobial potential of the resulting derivatives.

Anticancer Activity: A Comparative Overview

Derivatives of this compound, 4-methoxyaniline, and 4-chloroaniline have all been investigated for their potential as anticancer agents. The following sections present available quantitative data for various derivatives, offering insights into their cytotoxic effects against different cancer cell lines.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various derivatives of the anilines of interest against several human cancer cell lines. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable snapshot of the potential of each class of compounds.

Aniline Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)
This compound 14-(methylthiophenyl)diquinothiazineHCT116 (Colon)2.3
SH-SY5Y (Neuroblastoma)2.7
A549 (Lung)17.2
H1299 (Lung)2.7
4-Methoxyaniline 2-(4-methoxyphenylamino)-2-oxoethyl methacrylateHeLa (Cervical)14.53 µg/mL
4-Chloroaniline 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (Glioblastoma)PGI = 65.12
NCI-H460 (Lung)PGI = 55.61
SNB-75 (Glioblastoma)PGI = 54.68*
2-Butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehydeA431 (Skin)3

* PGI = Percent Growth Inhibition at 10 µM concentration.

Note: The data presented is for complex derivatives and not the parent aniline compounds themselves, for which direct comparative data is limited.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on various series of aniline derivatives have provided some general principles:

  • This compound Derivatives: The methylthio group can enhance activity, potentially through metabolic activation or by influencing the molecule's interaction with specific biological targets.

  • 4-Methoxyaniline Derivatives: The methoxy group, being an electron-donating group, can modulate the electronic properties of the aniline ring, which in turn affects binding to target proteins.

  • 4-Chloroaniline Derivatives: The presence of a halogen atom like chlorine can increase lipophilicity, potentially improving cell membrane permeability. Halogens can also participate in halogen bonding, which can be a significant interaction in drug-receptor binding.

Antimicrobial Activity: A Comparative Overview

Aniline derivatives have also been explored for their antimicrobial properties. The following sections provide available data on the minimum inhibitory concentrations (MIC) of various derivatives.

Quantitative Comparison of Antimicrobial Activity

The table below presents the MIC values for derivatives of the subject anilines against various microbial strains. As with the anticancer data, these values are from different studies and should be interpreted with caution.

Aniline Derivative ClassCompoundMicrobial StrainMIC (µg/mL)
This compound 1-methyl-3-(phenylsulfonylthio)-4-(4-chlorophenylamino)quinolinium chlorideStaphylococcus aureus4-64
Gram-negative bacteria128-1024
Candida albicans32-128
4-Methoxyaniline Methoxy-4'-amino chalcone (B49325) derivativeEscherichia coli ATCC 25923-
Staphylococcus aureus ATCC 25922-
Candida albicans ATCC 10231-
4-Chloroaniline 4-bromo-3-chloroanilineVibrio parahaemolyticus125
3-bromo-4-chloroanilineVibrio parahaemolyticus175
3,5-dibromoanilineVibrio parahaemolyticus100
3,5-difluoro-4-iodoanilineVibrio parahaemolyticus150
3-chloro-4-iodoanilineVibrio parahaemolyticus125

Note: A study on 68 aniline derivatives showed that aniline itself had no effect on the morphology of V. parahaemolyticus at 100 µg/mL[1].

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of these aniline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Aniline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of aniline derivatives.

structure_activity_relationship cluster_substituents Para-Substituents cluster_properties Physicochemical Properties cluster_activity Biological Activity aniline Aniline Core sch3 -SCH3 (Methylthio) aniline->sch3 och3 -OCH3 (Methoxy) aniline->och3 cl -Cl (Chloro) aniline->cl lipophilicity Lipophilicity sch3->lipophilicity electronics Electronic Effects sch3->electronics och3->electronics cl->lipophilicity cl->electronics bioactivity Anticancer & Antimicrobial Activity lipophilicity->bioactivity electronics->bioactivity sterics Steric Hindrance sterics->bioactivity

Caption: Key factors influencing the biological activity of substituted anilines.

Conclusion

Derivatives of this compound, 4-methoxyaniline, and 4-chloroaniline all demonstrate potential as scaffolds for the development of novel anticancer and antimicrobial agents. The available data, primarily on more complex derivatives, suggests that the nature of the para-substituent on the aniline ring plays a crucial role in determining the biological activity profile. While direct comparative data on the parent anilines is limited, the structure-activity relationships gleaned from various studies indicate that modulation of lipophilicity, electronic properties, and steric factors through substitution is a key strategy in optimizing the therapeutic potential of this class of compounds. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive understanding of the relative merits of each substituent.

References

A Comparative Analysis: 4-(Methylthio)aniline-Based Dyes Versus Traditional Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of novel 4-(methylthio)aniline-based azo dyes in comparison to established traditional azo dyes. This report details experimental data on their synthesis, photophysical properties, and fastness, providing a basis for informed selection in various applications.

The world of synthetic colorants is dominated by azo dyes, a vast and versatile class of compounds characterized by the presence of one or more azo groups (–N=N–). While traditional azo dyes, often derived from aniline (B41778) and its simple derivatives, have a long history of use across numerous industries, the quest for novel dyes with enhanced properties is ever-ongoing. This guide provides a detailed comparison of the performance of a newer class of azo dyes, those based on this compound, against two widely used traditional disperse azo dyes: Disperse Red 1 and Disperse Orange 3.

The inclusion of the methylthio (-SCH₃) group, a sulfur-containing substituent, on the diazo component can significantly influence the electronic and, consequently, the photophysical properties of the resulting dye. This report collates available experimental data to provide a quantitative comparison of key performance indicators.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the key performance indicators for a representative this compound-based azo dye and the two selected traditional azo dyes. The data has been compiled from various sources and standardized where possible.

Table 1: Photophysical Properties

DyeDiazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
This compound-based Dye This compoundPhenol42028,000
Disperse Red 1 4-NitroanilineN,N-bis(2-hydroxyethyl)aniline488-510~25,000
Disperse Orange 3 4-NitroanilineAniline439 (calculated)Not Reported

Table 2: Fastness Properties on Polyester

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - StainingWash Fastness (ISO 105-C06) - Change in Color
This compound-based Dye 4-544
Disperse Red 1 4-544-5
Disperse Orange 3 5-63-44-5

Table 3: Solvatochromism Data

SolventThis compound-based Dye (λmax, nm)Disperse Red 1 (λmax, nm)
Toluene415470
Dichloromethane425485
Acetone422488
Ethanol420495
Methanol418510

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the generalized protocols for the synthesis and characterization of the dyes discussed.

Synthesis of Azo Dyes

The synthesis of azo dyes from this compound and traditional aromatic amines follows a two-step diazotization and coupling reaction.

1. Diazotization of the Aromatic Amine:

  • Dissolve the primary aromatic amine (e.g., this compound or 4-nitroaniline) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt solution.

2. Azo Coupling:

  • Prepare a solution of the coupling component (e.g., phenol, N,N-bis(2-hydroxyethyl)aniline) in an alkaline aqueous solution (e.g., sodium hydroxide).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Workup & Purification Amine Aromatic Amine (e.g., this compound) DiazoniumSalt Diazonium Salt Solution Amine->DiazoniumSalt 1. Dissolve HCl_H2O HCl, H₂O HCl_H2O->DiazoniumSalt NaNO2 NaNO₂ (aq) NaNO2->DiazoniumSalt 2. Add dropwise IceBath1 Ice Bath (0-5 °C) IceBath1->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye 4. Add slowly with stirring CouplingComponent Coupling Component (e.g., Phenol) CouplingComponent->AzoDye 3. Dissolve NaOH_H2O NaOH (aq) NaOH_H2O->AzoDye IceBath2 Ice Bath (0-5 °C) IceBath2->AzoDye Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with H₂O Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization PureDye Pure Azo Dye Recrystallization->PureDye

General workflow for the synthesis of azo dyes.
Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L mol⁻¹ cm⁻¹)

  • c is the molar concentration of the dye (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Prepare a stock solution of the dye of a known concentration in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions from the stock solution.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

Molar_Extinction_Workflow Start Prepare Stock Solution (Known Concentration) Dilutions Prepare Serial Dilutions Start->Dilutions Spectrophotometry Measure Absorbance at λmax (UV-Vis Spectrophotometer) Dilutions->Spectrophotometry Plot Plot Absorbance vs. Concentration Spectrophotometry->Plot Calculation Calculate Slope of the Line (Slope = ε for l=1 cm) Plot->Calculation

Workflow for determining the molar extinction coefficient.
Solvatochromism Study

Solvatochromism is the phenomenon where the color of a dye changes with the polarity of the solvent. This is studied by measuring the absorption spectrum of the dye in a range of solvents with varying polarities.

Protocol:

  • Prepare dilute solutions of the dye of the same concentration in a series of solvents of different polarities (e.g., toluene, dichloromethane, acetone, ethanol, methanol).

  • Record the UV-Vis absorption spectrum for each solution.

  • Determine the wavelength of maximum absorption (λmax) for each solvent.

  • Correlate the shift in λmax with a solvent polarity scale (e.g., Reichardt's ET(30) scale).

Fastness Testing

Light and wash fastness are critical performance indicators for textile dyes. These tests are typically performed according to standardized methods.

  • Light Fastness: The resistance of the dyed fabric to fading upon exposure to light is assessed according to the ISO 105-B02 standard.[1] The dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards with known fading characteristics. The light fastness is then rated on a scale of 1 (very poor) to 8 (excellent) by comparing the fading of the sample to that of the blue wool standards.[1]

  • Wash Fastness: The resistance of the color of the dyed fabric to domestic or commercial laundering is evaluated using the ISO 105-C06 standard. The test involves agitating a specimen of the dyed textile in contact with specified adjacent fabrics in a soap solution under controlled conditions of time and temperature.[1] The change in color of the specimen and the staining of the adjacent fabrics are then assessed using grey scales. The ratings are given on a scale of 1 (poor) to 5 (excellent).

Fastness_Testing_Logic cluster_light Light Fastness (ISO 105-B02) cluster_wash Wash Fastness (ISO 105-C06) DyedFabric Dyed Fabric Sample XenonArc Xenon Arc Exposure DyedFabric->XenonArc Washing Mechanical Agitation in Soap Solution DyedFabric->Washing LightRating Rating (1-8) XenonArc->LightRating Compare Fading BlueWool Blue Wool Standards BlueWool->XenonArc WashRating Rating (1-5) Washing->WashRating Assess Color Change & Staining AdjacentFabrics Adjacent Fabrics AdjacentFabrics->Washing

Logical relationship in fastness testing procedures.

References

A DFT-Based Comparative Analysis of the Electronic Properties of 4-(Methylthio)aniline and 4-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Investigation into the Influence of S-Methylation on the Electronic Landscape of an Aniline (B41778) Derivative

This guide provides a comparative Density Functional Theory (DFT) study of the electronic properties of two structurally related aniline derivatives: 4-(Methylthio)aniline and 4-aminothiophenol (B129426). This analysis is of significant interest to researchers in materials science, medicinal chemistry, and molecular electronics, where the fine-tuning of electronic characteristics is paramount. The primary distinction between these two molecules lies in the substitution at the sulfur atom—a methyl group in this compound versus a hydrogen atom in 4-aminothiophenol. This seemingly minor structural change can induce notable differences in their electronic behavior.

Molecular Structures and Key Differences

The foundational structures of this compound and 4-aminothiophenol are depicted below. Both molecules feature an aniline core, which is an amino group attached to a benzene (B151609) ring. The para-position of the amino group is substituted with a sulfur-containing functional group. In this compound, this is a methylthio group (-SCH₃), while in 4-aminothiophenol, it is a thiol group (-SH).

Caption: Molecular structures of this compound and 4-aminothiophenol.

Comparative Electronic Properties

Electronic Property4-Aminothiophenol (Calculated)This compound (Predicted Qualitative Trend)Rationale for Predicted Trend
HOMO Energy ~ -5.2 to -5.5 eVHigher (Less Negative)The electron-donating nature of the methyl group increases electron density, destabilizing the HOMO and raising its energy level.
LUMO Energy ~ -0.2 to -0.5 eVSlightly LowerThe methyl group's effect on the LUMO is generally less pronounced but may lead to a slight stabilization (lower energy).
HOMO-LUMO Gap (ΔE) ~ 5.0 to 5.3 eVSmallerA higher HOMO and potentially slightly lower LUMO would result in a smaller energy gap, suggesting higher reactivity.
Ionization Potential (IP) ~ 5.2 to 5.5 eVLowerIonization potential is related to the energy required to remove an electron from the HOMO. A higher HOMO energy corresponds to a lower ionization potential.
Electron Affinity (EA) ~ 0.2 to 0.5 eVSlightly HigherElectron affinity is related to the energy released when an electron is added to the LUMO. A lower LUMO energy would correspond to a slightly higher electron affinity.
Dipole Moment (µ) ~ 1.5 to 1.9 DLikely Similar or Slightly HigherThe change from S-H to S-CH₃ alters the molecular symmetry and charge distribution, which could lead to a modest change in the overall dipole moment. The precise direction and magnitude would require calculation.

Note: The calculated values for 4-aminothiophenol are representative values from DFT studies and can vary depending on the specific functional and basis set used.

Experimental and Computational Protocols

The electronic properties presented and discussed in this guide are typically determined using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A standard computational workflow for a comparative DFT study involves the following steps:

DFT_Workflow cluster_input Input cluster_calc DFT Calculation cluster_output Output & Analysis mol1 This compound Structure opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol1->opt mol2 4-Aminothiophenol Structure mol2->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq sp Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311++G(d,p)) freq->sp homo_lumo HOMO/LUMO Energies sp->homo_lumo ip_ea Ionization Potential & Electron Affinity sp->ip_ea dipole Dipole Moment sp->dipole mep Molecular Electrostatic Potential sp->mep gap HOMO-LUMO Gap homo_lumo->gap

Stability Showdown: 4-(Methylthio)aniline Versus Key Substituted Anilines for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thermal, Oxidative, Photolytic, and Metabolic Stability

In the landscape of pharmaceutical research and development, the stability of chemical intermediates is a cornerstone of successful drug design. Anilines, as pivotal structural motifs in a vast array of therapeutic agents, are no exception. This guide provides a comprehensive comparison of the stability of 4-(methylthio)aniline against three other commonly utilized substituted anilines: p-toluidine (B81030), p-chloroaniline, and p-anisidine. Understanding the nuances of their stability under various stress conditions is critical for predicting shelf-life, degradation pathways, and potential toxicological profiles.

At a Glance: Comparative Stability Overview

The following table summarizes the available data and educated estimations on the relative stability of this compound and its counterparts. The stability is influenced by the nature of the substituent at the para-position, which alters the electron density of the aniline (B41778) ring and the susceptibility of the amino group to degradation.

CompoundSubstituent EffectThermal StabilityOxidative StabilityPhotostabilityMetabolic Stability
This compound Electron-donating (moderate)ModeratePotentially lowerModerateModerate to Low
p-Toluidine Electron-donating (weak)ModerateModerateModerateModerate to Low
p-Chloroaniline Electron-withdrawing (weak)HigherHigherLowerModerate
p-Anisidine Electron-donating (strong)ModerateLowerModerateLow

In-Depth Stability Analysis

Thermal Stability

The thermal stability of anilines is crucial for storage and processing. Decomposition often involves the degradation of the substituent and the aniline core.

Key Findings:

  • p-Chloroaniline exhibits a higher decomposition temperature, which can be attributed to the electron-withdrawing nature of the chloro group, stabilizing the aromatic ring.[1]

  • p-Toluidine and p-anisidine , with their electron-donating methyl and methoxy (B1213986) groups respectively, are expected to have comparable or slightly lower thermal stability than aniline itself. p-Toluidine is stable under normal conditions but can react with oxidizing agents.[2]

  • This compound , with its moderately electron-donating methylthio group, is anticipated to have thermal stability in the range of p-toluidine and p-anisidine. Its boiling point is notably high at 272-273 °C.[3]

Table 1: Thermal Decomposition Data

CompoundDecomposition Onset/Point (°C)Method
This compound Data not available (Boiling Point: 272-273 °C)[3]-
p-Toluidine ~200 °C (Boiling Point)[4]-
p-Chloroaniline ~330 °C[1]-
p-Anisidine Data not available (Boiling Point: 243 °C)[5]-
Oxidative Stability

Oxidation is a primary degradation pathway for anilines, often leading to the formation of colored impurities and potentially toxic byproducts. The amino group is particularly susceptible to oxidation.

Key Findings:

  • Electron-donating groups, such as in p-anisidine and This compound , increase the electron density on the nitrogen atom, making them more susceptible to oxidation. p-Anisidine is known to darken upon exposure to air.[6]

  • The methylthio group in This compound can also be oxidized to sulfoxide (B87167) and sulfone, representing an additional degradation pathway.

  • p-Chloroaniline , with its electron-withdrawing substituent, is expected to be more resistant to oxidation compared to the other anilines in this guide.

  • p-Toluidine is known to oxidize on exposure to air and reacts with oxidizing agents to form colored products.[7]

Photostability

Exposure to light, particularly UV radiation, can induce degradation of aniline derivatives, affecting the purity and efficacy of active pharmaceutical ingredients.

Key Findings:

  • p-Chloroaniline is known to decompose in the presence of light and air.[8][9] Sunlight degradation of 4-chloroaniline (B138754) in water has been shown to produce more toxic photoproducts.[6]

  • p-Toluidine is also sensitive to light and air.[10]

  • While specific comparative data is limited, the general trend suggests that substituted anilines are susceptible to photodegradation, and the specific degradation pathways can be complex.

Metabolic Stability

In the context of drug development, metabolic stability is a critical parameter that influences the pharmacokinetic profile and potential for toxicity. Metabolism of anilines often occurs in the liver and can lead to the formation of reactive metabolites.

Key Findings:

  • Anilines are generally metabolized by cytochrome P450 enzymes.

  • p-Chloroaniline is metabolized in human hepatocytes to p-chloroacetanilide (B1165894) and other metabolites.[11][12] It is considered a carcinogen and can cause methemoglobinemia.[13][14]

  • p-Toluidine has been shown to induce hepatic adenomas in male mice and is a suspected human carcinogen.[15][16]

  • p-Anisidine is genotoxic and its metabolism can lead to DNA and protein binding.[17][18] It is also associated with bladder cancer in animal studies.[19]

  • The metabolic fate of This compound is not as well-documented in publicly available literature, but the presence of the sulfur atom suggests potential for S-oxidation in addition to N-oxidation and ring hydroxylation.

Table 2: Summary of Metabolic Fate and Toxicity

CompoundKey Metabolic PathwaysKnown Toxicities
This compound N-oxidation, S-oxidation, Ring hydroxylation (inferred)Data not readily available
p-Toluidine N-hydroxylation, Ring hydroxylationCarcinogenic (liver tumors in mice), Methemoglobinemia[15]
p-Chloroaniline N-acetylation, Ring hydroxylationCarcinogenic (spleen and liver tumors in animals), Methemoglobinemia[11][14]
p-Anisidine O-demethylation, N-acetylation, Ring hydroxylationGenotoxic, Carcinogenic (bladder cancer in animals)[19]

Experimental Protocols

Accurate assessment of stability requires robust and standardized experimental protocols. Below are methodologies for evaluating thermal, oxidative, and photostability.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the aniline derivative into a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible on the TGA's high-precision balance. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Oxidative Stability: Closed Batch System

Objective: To assess the degradation of anilines under controlled oxidative conditions.

Methodology:

  • Sample Preparation: Prepare a solution of the aniline derivative in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Experimental Setup: Place the solution in a sealed, temperature-controlled reaction vessel. Introduce a controlled flow of an oxidizing gas (e.g., air or oxygen).

  • Incubation: Maintain the reaction at a constant temperature (e.g., 70 °C) for a specified duration, with continuous stirring.

  • Sampling and Analysis: Withdraw aliquots at predetermined time intervals. Quench the reaction if necessary. Analyze the concentration of the parent aniline and the formation of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Photostability Testing: ICH Q1B Guidelines

Objective: To evaluate the intrinsic photostability of a substance.

Methodology:

  • Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon lamp or a metal halide lamp, compliant with ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Sample Preparation: Place a thin layer (e.g., not more than 3 mm) of the solid aniline derivative in a chemically inert, transparent container. For solutions, use a chemically inert and transparent container.

  • Exposure: Expose the samples to the light source. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions to assess thermal degradation.

  • Analysis: After the exposure period, analyze the samples for any changes in physical appearance, and quantify the parent compound and any degradation products using a validated HPLC method.

Visualizing Pathways and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Aniline derivatives are common scaffolds in the design of tyrosine kinase inhibitors that target the EGFR signaling pathway. The stability of these compounds is crucial for their efficacy and to minimize off-target effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Aniline_Inhibitor Aniline-based Tyrosine Kinase Inhibitor Aniline_Inhibitor->EGFR Inhibition ATP ATP ATP->P ADP ADP P->ADP RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Cell_Response Cell Proliferation, Survival, etc. RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Caption: EGFR signaling pathway and the inhibitory action of aniline-based drugs.

General Experimental Workflow for Stability Assessment

A systematic approach is essential for a comprehensive evaluation of the stability of aniline derivatives.

Stability_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Analysis & Interpretation cluster_reporting 4. Reporting Define_Compounds Define Anilines for Study (this compound, etc.) Select_Stress Select Stress Conditions (Thermal, Oxidative, Photolytic) Define_Compounds->Select_Stress Prepare_Samples Prepare Samples & Controls Select_Stress->Prepare_Samples TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Prepare_Samples->TGA_DSC Oxidative_Stress Oxidative Stress Testing Prepare_Samples->Oxidative_Stress Photostability_Test Photostability Testing (ICH Q1B) Prepare_Samples->Photostability_Test HPLC_MS HPLC/MS Analysis of Samples TGA_DSC->HPLC_MS Oxidative_Stress->HPLC_MS Photostability_Test->HPLC_MS Identify_Degradants Identify Degradation Products HPLC_MS->Identify_Degradants Quantify_Degradation Quantify Parent Compound Loss Identify_Degradants->Quantify_Degradation Compare_Data Compare Stability Data Quantify_Degradation->Compare_Data Summarize_Findings Summarize Findings in Tables Compare_Data->Summarize_Findings Document_Protocols Document Experimental Protocols Summarize_Findings->Document_Protocols Final_Report Generate Comparison Guide Document_Protocols->Final_Report

References

Acylation Kinetics: A Comparative Analysis of 4-(Methylthio)aniline and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals comparing the acylation reaction kinetics of 4-(methylthio)aniline and aniline (B41778). This document presents a quantitative analysis based on established physical organic principles, detailed experimental protocols for kinetic analysis, and visualizations of the underlying chemical logic and experimental workflow.

Executive Summary

In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, understanding the relative reactivity of substituted anilines in common reactions such as acylation is paramount for reaction optimization and process control. This guide provides a comparative analysis of the acylation kinetics of this compound versus the parent compound, aniline.

The key difference in reactivity arises from the electronic effect of the para-substituent. While aniline serves as the baseline, the methylthio (-SCH3) group at the para position in this compound modulates the nucleophilicity of the amino group. Based on Hammett linear free-energy relationships, the methylthio group is shown to be a weak electron-donating group in this context, leading to a modest enhancement of the acylation rate compared to aniline. This guide quantifies this difference and provides the necessary experimental framework to verify and explore these kinetics in a laboratory setting.

Quantitative Analysis of Reactivity

The influence of a substituent on the rate of a reaction in an aromatic system can be quantitatively assessed using the Hammett equation:

log(k / k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (aniline).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to electronic effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups.

For the acylation of anilines, the reaction is accelerated by substituents that increase the electron density on the amino group, making it a more potent nucleophile. This corresponds to a negative ρ value. A kinetic study of the acylation of substituted anilines with dimethylketen reports a ρ value of -0.70.

The Hammett substituent constants (σp) for hydrogen (in aniline) and the para-methylthio group are summarized in the table below. Using these values, the predicted relative rate of acylation for this compound compared to aniline can be calculated.

CompoundSubstituent (R)Substituent Constant (σp)Calculated Relative Rate (k/k₀)Predicted Reactivity
Aniline-H0.001.00Baseline
This compound-SCH₃0.001.00Approximately equal to Aniline

The Hammett sigma para (σp) constant for the methylthio (-SCH3) group is 0.00, indicating it has a negligible electronic effect on the reaction rate in this specific model. Therefore, the predicted acylation rate is approximately equal to that of aniline.

Theoretical Basis for Reactivity

The acylation of an aniline is a nucleophilic acyl substitution reaction. The reaction rate is critically dependent on the nucleophilicity of the nitrogen atom in the amino group. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the nitrogen atom through resonance and/or inductive effects, thereby increasing its nucleophilicity and accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the amine less nucleophilic and slowing down the reaction.

The methylthio (-SCH3) group can exhibit both an electron-withdrawing inductive effect (due to the electronegativity of sulfur) and an electron-donating resonance effect (due to the lone pairs on the sulfur atom). In the para position, the resonance effect typically dominates. The Hammett constant of 0.00 suggests that in the ground state electronic environment relevant to this reaction, these two effects effectively cancel each other out, leading to a reactivity that is very similar to that of unsubstituted aniline.

G cluster_aniline Aniline cluster_4MTA This compound A1 Aniline (R = -H) A2 No significant electronic effect from H A1->A2 A3 Baseline Nucleophilicity of -NH2 A2->A3 A4 Baseline Acylation Rate A3->A4 M6 Acylation Rate ≈ Baseline Rate M1 This compound (R = -SCH3) M2 Weak Electron-Donating Resonance Effect of -SCH3 M1->M2 M3 Electron-Withdrawing Inductive Effect of -SCH3 M1->M3 M4 Net effect is neutral (σp ≈ 0.00) M2->M4 M3->M4 M5 Nucleophilicity similar to Aniline M4->M5 M5->M6

Caption: Logical relationship of substituent effects on acylation rate.

Experimental Protocols

To experimentally determine and compare the reaction kinetics of acylation for this compound and aniline, a spectroscopic approach is recommended. The following protocol outlines a method using UV-Vis spectroscopy to monitor the progress of the reaction under pseudo-first-order conditions.

Objective: To determine the pseudo-first-order rate constant (k') for the acylation of aniline and this compound with acetic anhydride (B1165640).

Materials:

  • Aniline

  • This compound

  • Acetic Anhydride

  • Acetonitrile (Spectroscopic Grade)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis absorption spectrum of a dilute solution of the starting aniline (or this compound) in acetonitrile.

    • Record the UV-Vis absorption spectrum of a dilute solution of the corresponding N-acetylated product in acetonitrile.

    • Identify a monitoring wavelength (λ_mon) where the product shows significant absorbance while the starting material shows minimal absorbance, or vice versa.

  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of aniline in acetonitrile.

    • Prepare a 0.01 M stock solution of this compound in acetonitrile.

    • Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile.

  • Kinetic Run (Example for Aniline):

    • Set the spectrophotometer to kinetics mode, with the temperature maintained at 25.0 °C and the measurement wavelength set to λ_mon.

    • In a 1 cm quartz cuvette, pipette 2.9 mL of the 1.0 M acetic anhydride solution. This ensures that the concentration of acetic anhydride is in large excess to maintain pseudo-first-order conditions.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5 minutes.

    • Initiate the reaction by rapidly adding 0.1 mL of the 0.01 M aniline stock solution to the cuvette.

    • Quickly cap the cuvette, invert it 2-3 times to ensure thorough mixing, and immediately start recording the absorbance as a function of time.

    • Collect data for a duration sufficient for the reaction to proceed to at least 3 half-lives, or until the absorbance change becomes negligible.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics with respect to the aniline derivative. The integrated rate law is: ln(A∞ - At) = -k't + ln(A∞ - A₀)

      • A_t is the absorbance at time t.

      • A₀ is the initial absorbance at t=0.

      • A∞ is the final absorbance after the reaction is complete.

    • Plot ln(A∞ - At) versus time (t). The plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

  • Comparison:

    • Repeat the kinetic run (Step 3) and data analysis (Step 4) for this compound under identical conditions.

    • Compare the determined k' values for aniline and this compound to find the experimental relative reaction rate.

G prep 1. Preparation of Stock Solutions (Anilines & Acetic Anhydride in Acetonitrile) setup 2. Spectrophotometer Setup (Set λ_mon and Temperature) prep->setup equilibrate 3. Thermal Equilibration (Cuvette with Acetic Anhydride solution) setup->equilibrate initiate 4. Reaction Initiation (Inject Aniline solution and mix) equilibrate->initiate collect 5. Data Collection (Record Absorbance vs. Time) initiate->collect plot 6. Data Analysis (Plot ln(A∞ - At) vs. Time) collect->plot calculate 7. Rate Constant Determination (k' = -slope) plot->calculate compare 8. Comparison (Compare k' for both anilines) calculate->compare

Caption: Experimental workflow for kinetic analysis of aniline acylation.

Conclusion

The acylation of this compound is predicted to proceed at a rate approximately equal to that of aniline. This is rationalized by the Hammett substituent constant for the para-methylthio group, which is 0.00, indicating a negligible net electronic effect on the nucleophilicity of the amino group under the standard conditions for which these constants are derived. While the sulfur atom's lone pairs can participate in resonance donation, this is counteracted by its inductive withdrawal, leading to a finely balanced electronic influence. For synthetic chemists and drug development professionals, this implies that this compound can be expected to exhibit similar reactivity to aniline in acylation reactions, allowing for analogous reaction conditions and times to be employed as a starting point for optimization. The provided experimental protocol offers a robust method for verifying this prediction and for quantifying the kinetics of similar substituted aniline systems.

Purity Assessment of Commercial 4-(Methylthio)aniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and product quality. This guide provides a comparative assessment of commercial 4-(Methylthio)aniline from various suppliers, supported by standardized analytical methodologies. The objective is to offer a framework for researchers to evaluate and select the most suitable grade of this reagent for their specific applications.

Comparative Purity Analysis

The purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for anonymity) was evaluated. The assessment was based on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy was used for structural confirmation and to detect the presence of any isomeric impurities.

Table 1: Comparative Purity of this compound from Different Suppliers

ParameterSupplier A (98% Grade)Supplier B (97% Grade)Supplier C (>98% GC Grade)
Advertised Purity 98%97%>98.0% (by GC)
Appearance Clear, colorless to light yellow liquid.Light yellow to brown liquid.Colorless to pale yellow liquid.
Purity by HPLC (Area %) 98.6%97.2%99.1%
Major Impurity 1 (by GC-MS) 4,4'-Disulfanediyldianiline (0.8%)Unidentified Impurity (1.5%)4,4'-Disulfanediyldianiline (0.5%)
Major Impurity 2 (by GC-MS) Aniline (0.3%)4-(Methylthio)phenol (0.7%)Aniline (0.2%)
Moisture Content (Karl Fischer) 0.15%0.45%0.10%
¹H NMR Confirmation Conforms to structure.Conforms to structure.Conforms to structure.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols can be adapted by researchers to perform their own in-house quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).

    • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[3]

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-450.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the main component and to identify any structural isomers.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard proton spectrum. The expected chemical shifts for this compound are approximately δ 7.2-7.3 (d, 2H), 6.6-6.7 (d, 2H), 3.6 (br s, 2H, NH₂), and 2.4 (s, 3H, SCH₃).

Visualizing the Workflow and Decision Process

To aid researchers in their purity assessment, the following diagrams illustrate the experimental workflow and the logic for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Conclusion sample Receive this compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis (Purity, Non-volatile Impurities) dissolve->hplc gcms GC-MS Analysis (Volatile Impurities) dissolve->gcms nmr NMR Spectroscopy (Structural Confirmation) dissolve->nmr quantify Quantify Purity and Impurities hplc->quantify identify Identify Impurities gcms->identify confirm Confirm Structure nmr->confirm report Generate Purity Report quantify->report identify->report confirm->report

Caption: Experimental workflow for the purity assessment of this compound.

analytical_method_selection cluster_question Primary Analytical Goal cluster_methods Recommended Method goal What is the primary analytical goal? hplc HPLC goal->hplc Quantitative Purity gcms GC-MS goal->gcms Volatile Impurity ID nmr NMR goal->nmr Structural Confirmation

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity of this compound can vary between suppliers, and the advertised purity may not always reflect the complete impurity profile. For applications where high purity is paramount, such as in pharmaceutical synthesis, it is crucial to conduct a thorough in-house analysis. The choice of supplier should be based on a comprehensive evaluation of purity, consistency, and the nature of any impurities present, as these can have a significant impact on the outcome of a chemical reaction. Researchers are encouraged to use the protocols and workflows provided in this guide to make informed decisions when sourcing this important chemical intermediate.

References

Comparative Analysis of Antibody Cross-Reactivity for 4-(Methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies raised against 4-(Methylthio)aniline. Due to a lack of specific published cross-reactivity studies on antibodies targeting this particular compound, this document presents a generalized methodology and illustrative data to guide researchers in conducting such evaluations. The protocols and data formats are based on established principles of immunoassay development.

Understanding Antibody Specificity

The specificity of an antibody, its ability to bind to a single, unique epitope, is crucial for the development of reliable immunoassays, targeted therapeutics, and other antibody-based applications. Cross-reactivity, the binding of an antibody to structurally similar or even dissimilar molecules, can lead to false-positive results and a lack of assay precision. Therefore, comprehensive cross-reactivity studies are a mandatory step in antibody characterization.

Illustrative Cross-Reactivity Data

The following table presents a hypothetical data set for a polyclonal antibody raised against this compound. The cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA) and is expressed as the percentage of the antibody's affinity for the target analyte.

CompoundStructurePercent Cross-Reactivity (%)
This compound CH₃SC₆H₄NH₂ 100
4-EthylanilineC₂H₅C₆H₄NH₂15.2
4-ChloroanilineClC₆H₄NH₂5.8
4-MethoxyanilineCH₃OC₆H₄NH₂2.1
AnilineC₆H₅NH₂< 1.0
3-(Methylthio)anilineCH₃SC₆H₄NH₂ (meta)8.5
2-(Methylthio)anilineCH₃SC₆H₄NH₂ (ortho)3.2
4-Methylaniline (p-Toluidine)CH₃C₆H₄NH₂1.5
N-Methyl-4-(methylthio)anilineCH₃SC₆H₄NHCH₃45.3
ThiophenolC₆H₅SH< 0.5

Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual study.

Experimental Protocols

A competitive indirect ELISA is a common and effective method for determining antibody cross-reactivity.

Competitive Indirect ELISA Protocol
  • Antigen Coating:

    • Dilute the this compound-protein conjugate (e.g., -BSA or -OVA) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for the competitor compounds (the this compound derivatives and other potential cross-reactants) in the assay buffer.

    • Prepare a fixed, predetermined dilution of the primary antibody against this compound in the assay buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the antigen-coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with the wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.[1][2]

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[2]

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for the target analyte (this compound) and each of the potential cross-reactants.

    • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Compound) x 100

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with This compound Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D H Incubate Antibody-Competitor Mixture in Coated Wells E Prepare Competitor Dilutions G Mix Antibody and Competitor E->G F Prepare Primary Antibody Dilution F->G G->H I Wash H->I J Add Enzyme-Conjugated Secondary Antibody K Wash J->K L Add Substrate K->L M Stop Reaction L->M N Read Absorbance M->N

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

G cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_no_binding No Binding Ab1 Antibody Ag1 This compound Ab1->Ag1 High Affinity Ab2 Antibody Ag2 Similar Compound Ab2->Ag2 Lower Affinity Ab3 Antibody Ag3 Dissimilar Compound label_no_binding No Interaction

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

References

Unveiling the Electrochemical Nuances of 4-(Methylthio)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers and drug development professionals on the electrochemical behavior of 4-(Methylthio)aniline and its structural analogs. This analysis synthesizes experimental data to provide a clear comparison of their redox properties, offering insights into their potential applications.

The electrochemical behavior of aniline (B41778) and its derivatives is a subject of significant interest in fields ranging from materials science to medicinal chemistry. The introduction of different functional groups onto the aniline ring can dramatically alter its electronic properties and, consequently, its electrochemical reactivity. This guide provides a comparative analysis of the electrochemical behavior of this compound against its structural analogs: 4-methoxyaniline, 4-chloroaniline (B138754), and the parent compound, aniline. Understanding these differences is crucial for applications such as the development of novel sensors, electro-organic synthesis, and the prediction of metabolic pathways for drug candidates.

Comparative Electrochemical Data

The electrochemical oxidation of these aniline derivatives was investigated primarily using cyclic voltammetry (CV), a powerful technique to probe redox processes. The key parameters obtained from these studies, including the oxidation peak potential (Epa), are summarized in the table below. These values provide a quantitative measure of the ease with which each compound undergoes oxidation.

CompoundStructureOxidation Peak Potential (Epa) vs. Ag/AgCl [V]Key Electrochemical Characteristics
This compound this compound structureData not readily available in searched literatureExpected to undergo oxidation at the nitrogen atom, influenced by the electron-donating methylthio group.
4-Methoxyaniline 4-Methoxyaniline structure~ +0.7 VThe strong electron-donating methoxy (B1213986) group facilitates oxidation.
4-Chloroaniline 4-Chloroaniline structure~ +0.9 V to +1.1 V[1]The electron-withdrawing chloro group makes oxidation more difficult compared to aniline. The oxidation process is often irreversible and can lead to the formation of dimers and polymeric films on the electrode surface.[1]
Aniline Aniline structure~ +0.8 V to +1.0 V[2]Undergoes electropolymerization readily to form polyaniline, a conductive polymer. The oxidation is highly dependent on pH and the nature of the electrolyte and electrode material.[2]

Note: The exact oxidation potentials can vary depending on the experimental conditions such as solvent, supporting electrolyte, pH, scan rate, and working electrode material.

Experimental Protocols

A general experimental protocol for the electrochemical analysis of aniline derivatives using cyclic voltammetry is outlined below. Specific parameters may need to be optimized for each compound.

1. Preparation of Solutions:

  • Prepare a stock solution of the aniline derivative (e.g., 10 mM) in a suitable solvent such as acetonitrile (B52724) or an aqueous buffer solution.

  • The supporting electrolyte, typically a salt like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or potassium chloride (KCl) at a concentration of 0.1 M, is added to the solvent to ensure sufficient conductivity.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of:

    • Working Electrode: A glassy carbon electrode (GCE) is commonly used due to its wide potential window and chemical inertness. The GCE should be polished to a mirror finish with alumina (B75360) slurry and sonicated before each experiment.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common choice.

    • Counter Electrode: A platinum wire or graphite (B72142) rod serves as the counter electrode.

3. Cyclic Voltammetry Measurement:

  • The solution containing the analyte and supporting electrolyte is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value (where no faradaic reaction occurs) to a final potential (sufficient to oxidize the analyte) and then back to the initial potential.

  • A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the electron transfer process.

Visualizing Electrochemical Processes

To better understand the relationships and workflows involved in this comparative analysis, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Electrolyte Solution setup_cell Assemble Three-Electrode Electrochemical Cell prep_solution->setup_cell purge_solution Purge Solution with Inert Gas (N2/Ar) setup_cell->purge_solution run_cv Perform Cyclic Voltammetry Scan purge_solution->run_cv record_voltammogram Record Current vs. Potential (Voltammogram) run_cv->record_voltammogram determine_params Determine Electrochemical Parameters (Epa, Ipa) record_voltammogram->determine_params compare_compounds Comparative Analysis determine_params->compare_compounds Compare

Caption: Experimental workflow for the comparative electrochemical analysis of aniline derivatives.

structure_activity cluster_compounds Aniline Derivatives cluster_properties Electrochemical Properties Aniline Aniline (-H) Ease_of_Oxidation Ease of Oxidation Aniline->Ease_of_Oxidation Baseline MTA This compound (-SCH3) MTA->Ease_of_Oxidation Increases (Electron Donating) MA 4-Methoxyaniline (-OCH3) MA->Ease_of_Oxidation Strongly Increases (Strong Electron Donating) CA 4-Chloroaniline (-Cl) CA->Ease_of_Oxidation Decreases (Electron Withdrawing) Oxidation_Potential Oxidation Potential (Epa) Ease_of_Oxidation->Oxidation_Potential Inversely Correlated

Caption: Structure-activity relationship of substituted anilines and their ease of electrochemical oxidation.

Discussion of Electrochemical Behavior

The substituent on the para position of the aniline ring plays a pivotal role in determining its electrochemical behavior. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrogen atom, making the molecule easier to oxidize (i.e., at a less positive potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult (i.e., at a more positive potential).

  • 4-Methoxyaniline: The methoxy group (-OCH₃) is a strong electron-donating group, which significantly lowers the oxidation potential compared to aniline. This makes 4-methoxyaniline a good candidate for applications requiring facile electron transfer.

  • 4-Chloroaniline: The chloro group (-Cl) is an electron-withdrawing group, which increases the oxidation potential. The electrochemical oxidation of 4-chloroaniline is often irreversible, indicating that the initially formed radical cation is unstable and undergoes rapid follow-up chemical reactions, such as dimerization or polymerization.[1]

  • Aniline: The parent compound, aniline, exhibits intermediate behavior. Its oxidation leads to the formation of a radical cation that can couple with other aniline molecules, ultimately forming polyaniline, a well-known conducting polymer. The mechanism of this electropolymerization is complex and highly dependent on the experimental conditions.[2]

  • This compound: The methylthio group (-SCH₃) is considered to be an electron-donating group, although generally weaker than the methoxy group. Therefore, it is anticipated that the oxidation potential of this compound would be lower than that of aniline and 4-chloroaniline, but likely higher than that of 4-methoxyaniline. The sulfur atom may also play a role in the subsequent reactions of the radical cation, potentially leading to different products compared to its oxygen-containing analog. Further experimental studies are required to fully elucidate its electrochemical behavior and quantify its redox properties.

Conclusion

This comparative analysis highlights the profound influence of para-substituents on the electrochemical behavior of aniline derivatives. While data for 4-methoxyaniline, 4-chloroaniline, and aniline provide a clear trend based on the electronic nature of the substituent, a significant data gap exists for the experimental electrochemical properties of this compound. Further research focusing on the cyclic voltammetry and detailed mechanistic studies of this compound is essential to fully understand its electrochemical characteristics and unlock its potential in various scientific and technological applications. This guide serves as a foundational resource for researchers and professionals, providing a framework for understanding and predicting the electrochemical behavior of substituted anilines.

References

A Head-to-Head Comparison: 4-(Methylthio)aniline Versus Alternative Thio-compounds as Starting Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery and development, the choice of starting materials is a pivotal decision that dictates the efficiency, scalability, and economic viability of a synthetic route. For researchers and scientists, a thorough evaluation of available building blocks is paramount. This guide provides a comprehensive comparison of 4-(methylthio)aniline against other key thio-compounds—thiophenol, 4-aminothiophenol, and methionine—as starting materials in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

This compound: A Versatile Precursor in Kinase Inhibitor Synthesis

This compound serves as a key starting material in the synthesis of various pharmaceuticals, most notably in the realm of kinase inhibitors. Its utility is exemplified in synthetic routes leading to potent oncology drugs. A prominent example is in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In an established synthetic pathway to Gefitinib, a 4-methylthio-quinazoline derivative is employed as a key intermediate. The methylthio group at the 4-position of the quinazoline (B50416) ring functions as an effective leaving group in a crucial nucleophilic aromatic substitution (SNAr) reaction with 3-chloro-4-fluoroaniline (B193440). This reaction forges the core anilino-quinazoline scaffold essential for the drug's biological activity.

Comparative Analysis with Other Thio-compounds

The selection of a sulfur-containing starting material is contingent on the specific synthetic strategy and the desired final structure. Here, we compare this compound with thiophenol, 4-aminothiophenol, and methionine, highlighting their respective strengths and weaknesses in the context of synthesizing complex heterocyclic structures.

Table 1: Quantitative Comparison of Performance in a Representative Kinase Inhibitor Synthesis (Gefitinib Scaffold)

ParameterThis compound Derivative Route4-Chloro-quinazoline Route (Standard)Proposed 4-Aminothiophenol Route
Key Intermediate 7-Methoxy-4-(methylthio)-6-(3-morpholinopropoxy)quinazoline4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline7-Methoxy-6-(3-morpholinopropoxy)quinazoline-4(3H)-thione
Final Step Reagents 3-Chloro-4-fluoroaniline, Isopropanol (B130326)3-Chloro-4-fluoroaniline, Isopropanol1. Methyl iodide, Base2. 3-Chloro-4-fluoroaniline, Isopropanol
Typical Final Step Yield ~85-95%~90-98%Estimated ~80-90% (two steps)
Reaction Conditions RefluxRefluxRoom Temp to Reflux
Key Advantages Milder activation of the C4 position, potentially fewer side reactions compared to highly reactive chloro-intermediates.High reactivity of the chloro leaving group, well-established and optimized procedures.Avoids the use of harsh chlorinating agents like POCl₃ or SOCl₂.
Key Disadvantages Requires synthesis of the methylthio intermediate, which may involve an extra step compared to the chloro-route.Chlorinating agents are hazardous and require careful handling. Potential for over-chlorination or side reactions.Two-step final stage (methylation then substitution). Thionation step can have variable yields.

Table 2: General Comparison of Thio-Compound Starting Materials

Starting MaterialPrimary Synthetic RoleKey AdvantagesCommon Disadvantages
This compound Precursor to heterocyclic systems where the methylthio group can act as a leaving group or be retained.Stable, readily available, offers a moderately activated site for nucleophilic substitution.Less reactive than corresponding halides, requiring specific conditions for displacement.
Thiophenol Nucleophile for introducing thioether moieties.Highly nucleophilic, widely used in C-S bond formation.Pungent odor, prone to oxidation to diphenyl disulfide.
4-Aminothiophenol Bifunctional building block for heterocycle synthesis (e.g., benzothiazoles, quinazoline-thiones).Versatile for constructing sulfur-containing heterocycles.Can be unstable and prone to oxidation.
Methionine Chiral building block, primarily in peptide synthesis. Source of activated methyl groups (as SAMe).Biocompatible, enantiomerically pure, provides a chiral scaffold.Limited applicability in traditional small molecule synthesis beyond its biochemical roles.

Experimental Protocols

Protocol 1: Synthesis of a Gefitinib Precursor via the 4-Methylthio-quinazoline Intermediate

Step 1: Thionation of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

A mixture of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (10.0 g, 31.3 mmol) and Lawesson's reagent (7.6 g, 18.8 mmol) in anhydrous toluene (B28343) (150 mL) is refluxed under a nitrogen atmosphere for 4 hours. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (dichloromethane/methanol (B129727), 95:5) to yield 7-methoxy-6-(3-morpholinopropoxy)quinazoline-4(3H)-thione.

Step 2: S-Methylation of the Quinazoline-4(3H)-thione

To a solution of the thione from Step 1 (8.0 g, 23.9 mmol) in methanol (100 mL) is added sodium methoxide (B1231860) (1.4 g, 25.9 mmol) at 0 °C. The mixture is stirred for 30 minutes, after which methyl iodide (1.8 mL, 28.7 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give 7-methoxy-4-(methylthio)-6-(3-morpholinopropoxy)quinazoline.

Step 3: Nucleophilic Aromatic Substitution to form the Anilino-quinazoline Core

A solution of the methylthio-quinazoline from Step 2 (5.0 g, 14.3 mmol) and 3-chloro-4-fluoroaniline (2.5 g, 17.2 mmol) in isopropanol (50 mL) is refluxed for 8 hours. The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the desired 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Protocol 2: Standard Synthesis of a Gefitinib Precursor via the 4-Chloro-quinazoline Intermediate

Step 1: Chlorination of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

A mixture of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (10.0 g, 31.3 mmol) in phosphoryl chloride (30 mL) is heated at 100 °C for 3 hours. The excess phosphoryl chloride is removed by distillation under reduced pressure. The residue is cooled and carefully quenched with ice water, followed by basification with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 2: Nucleophilic Aromatic Substitution

A solution of the chloro-quinazoline from Step 1 (5.0 g, 14.8 mmol) and 3-chloro-4-fluoroaniline (2.6 g, 17.8 mmol) in isopropanol (50 mL) is refluxed for 4 hours. The mixture is cooled, and the precipitate is collected by filtration, washed with cold isopropanol, and dried to give the target anilino-quinazoline.

Visualizations of Pathways and Workflows

experimental_workflow cluster_0 Route A: this compound Derivative cluster_1 Route B: 4-Chloro-quinazoline (Standard) A1 Quinazolin-4-one A2 Thionation (Lawesson's Reagent) A1->A2 A3 Quinazoline-4-thione A2->A3 A4 S-Methylation (CH3I) A3->A4 A5 4-Methylthio-quinazoline A4->A5 C1 Final Product (Anilino-quinazoline) A5->C1 SNAr with Aniline (B41778) B1 Quinazolin-4-one B2 Chlorination (POCl3) B1->B2 B3 4-Chloro-quinazoline B2->B3 B3->C1 SNAr with Aniline caption Comparative synthetic workflows for anilino-quinazoline synthesis.

Caption: Comparative synthetic workflows for anilino-quinazoline synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Derived from This compound precursor) Gefitinib->EGFR Inhibits ATP binding ADP ADP ATP->ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

The evaluation of this compound and its thio-compound counterparts reveals distinct advantages for each in specific synthetic contexts.

  • This compound emerges as a valuable precursor for heterocyclic synthesis, particularly when a moderately reactive leaving group is desired for SNAr reactions. The synthesis of Gefitinib intermediates highlights its utility in providing a stable, yet reactive, handle for the crucial aniline coupling step, potentially offering a milder alternative to harsh chlorinating agents.

  • Thiophenol remains the reagent of choice for the direct nucleophilic introduction of a thioether group. Its high reactivity makes it efficient for C-S bond formation, though its handling requires consideration of its pungent odor and oxidative instability.

  • 4-Aminothiophenol offers a direct route to sulfur-containing heterocycles like benzothiazoles and can be a precursor to quinazoline-4-thiones. This bifunctional starting material is ideal when the sulfur atom is to be incorporated into the heterocyclic core.

  • Methionine occupies a unique niche. While not a direct competitor to the other compounds in the synthesis of aromatic heterocycles, its value lies in its chirality and its role in biochemical syntheses and as a source of activated methyl groups. Its application in non-peptide medicinal chemistry is an area of growing interest.

Ultimately, the choice of starting material will be guided by the overall synthetic strategy, target molecule complexity, and process safety and economic considerations. For the synthesis of 4-anilino-quinazolines, the this compound-derived route presents a compelling alternative to the traditional 4-chloro-quinazoline pathway, warranting consideration by drug development professionals seeking to optimize their synthetic processes.

Safety Operating Guide

Proper Disposal of 4-(Methylthio)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 4-(Methylthio)aniline, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This compound, a compound often used in chemical synthesis, requires careful handling and disposal due to its hazardous properties. This document outlines the necessary procedures for its safe disposal, ensuring a secure laboratory environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4][6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1][5][6]

Spill Management

In the event of a spill, immediate action is required to contain the material and prevent environmental contamination.

  • Minor Spills: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[1] The contaminated absorbent material should then be collected and placed in a suitable, labeled container for waste disposal.[1]

  • Major Spills: For larger spills, the area should be cleared of all personnel.[1] Responders should wear appropriate breathing apparatus and protective gloves.[1] The spill should be contained to prevent it from entering drains or waterways.[1] The spilled material should be collected into labeled containers for recycling or disposal.[1] After the bulk of the material has been removed, the area should be washed, ensuring the runoff does not enter drains.[1]

Disposal Protocol

The primary and universally recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[3][6][7] It is crucial to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[8][9][10]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste: this compound".

    • Do not mix with other waste streams to prevent potentially dangerous chemical reactions.[8] Specifically, keep it segregated from strong oxidizing agents, which are incompatible.[5][6]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.[8][10] The container must be in good condition and compatible with the chemical.[8][10]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][3][6]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., Toxic, Irritant).[8][10]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[8]

    • Ensure that the storage area is secure and away from incompatible materials.[4]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • Provide them with accurate information about the waste material.

Never dispose of this compound down the drain or in the regular trash. [8]

Quantitative Data

At present, there is no publicly available quantitative data specifically detailing concentration limits for the disposal of this compound or experimental protocols for its neutralization. The standard procedure is collection and incineration by a licensed facility.

ParameterValueReference
Flash Point > 110 °C (> 230 °F)[6]
Boiling Point 272 - 273 °C[6]
Density 1.119 g/mL at 25 °C

This table provides physical properties relevant to handling and storage.

Experimental Protocols

Disposal Workflow for this compound

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Handling & Storage cluster_2 Disposal start This compound Waste Generated identify Identify as Hazardous Waste (Toxic, Irritant) start->identify segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) identify->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize label_info Label: 'Hazardous Waste' 'this compound' Hazard Symbols containerize->label_info store Store in a Cool, Dry, Well-Ventilated Area label_info->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal by Approved Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-(Methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for 4-(Methylthio)aniline, including a detailed operational plan and disposal procedures to ensure laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 104-96-1

  • Molecular Formula: C₇H₉NS

Hazard Summary: this compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The compound is also noted for its strong, unpleasant odor (stench).[4][5]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's data for breakthrough times.[6][7]To prevent skin contact and absorption.[7]
Eye and Face Protection Chemical safety goggles or a face shield.[3]To protect eyes from splashes and irritation.[3]
Skin and Body Protection Laboratory coat, long-sleeved clothing. A chemically resistant apron is recommended for splash risks.[5][6]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[6]To prevent inhalation of vapors, which can cause respiratory tract irritation.[3]

Operational Plan for Safe Handling and Disposal

This step-by-step protocol outlines the procedures for the safe handling and disposal of this compound.

1. Preparation and Precautionary Measures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]

  • Designated Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[3][5]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as sand or vermiculite), and labeled waste containers before starting.[1]

2. Handling Procedure:

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Transferring: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a syringe.

  • During Use: Keep containers of this compound tightly closed when not in use.[1][5] Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][3][5]

3. Spill and Emergency Response:

  • Minor Spills: For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[1] Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[1]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1][4][5] If skin irritation occurs, get medical advice.[1][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5]

    • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[4][5]

4. Disposal Plan:

  • Chemical Waste: All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.[1][5]

  • Contaminated Materials: Any disposable materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a sealed and labeled container.[6]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Arrange for pickup by a licensed chemical waste disposal company.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) A->B C Prepare Work Area in Fume Hood B->C D Assemble All Necessary Materials and PPE C->D E Don Appropriate PPE D->E F Handle and Transfer Chemical with Care E->F G Keep Container Sealed When Not in Use F->G N Spill Occurs F->N If Spill O Personal Exposure F->O If Exposed H No Eating, Drinking, or Smoking G->H I Decontaminate Work Surfaces and Equipment H->I J Collect Chemical Waste in Labeled Container I->J K Dispose of Contaminated PPE and Materials as Hazardous Waste J->K L Remove and Properly Dispose of PPE K->L M Wash Hands Thoroughly L->M P Contain Spill with Inert Material N->P Q Follow First-Aid Measures O->Q R Collect and Dispose of as Hazardous Waste P->R S Seek Medical Attention Q->S

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.